Rhodamine 123
Description
A fluorescent probe with low toxicity which is a potent substrate for ATP BINDING CASSETTE TRANSPORTER, SUBFAMILY B, MEMBER 1 and the bacterial multidrug efflux transporter. It is used to assess mitochondrial bioenergetics in living cells and to measure the efflux activity of ATP BINDING CASSETTE TRANSPORTER, SUBFAMILY B, MEMBER 1 in both normal and malignant cells. (Leukemia 1997; 11(7):1124-30)
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFATKRONKHHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886503 | |
| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brown powder; [Acros Organics MSDS] | |
| Record name | Rhodamine 123 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
62669-70-9 | |
| Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Rhodamine 123: An In-Depth Technical Guide to its Mechanism of Action in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodamine 123 (Rh123) is a lipophilic cationic fluorescent dye that has been extensively utilized as a vital tool in cell biology and cancer research. Its primary mechanism of action revolves around its accumulation within mitochondria, driven by the organelle's negative membrane potential. At lower concentrations, this property allows for the sensitive monitoring of mitochondrial health and function. However, at higher concentrations, Rh123 exhibits cytotoxic effects, primarily through the inhibition of mitochondrial ATP synthesis. This selective toxicity towards cells with higher metabolic activity and membrane potential, such as many cancer cells, has made it a subject of interest in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in mitochondria, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Electrophoretic Accumulation and F1Fo-ATPase Inhibition
The fundamental principle behind this compound's mitochondrial activity is its cationic nature at physiological pH. This positive charge drives its electrophoretic accumulation into the negatively charged mitochondrial matrix, a process governed by the Nernst equation. The mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV (negative inside), serves as the primary driving force for this uptake.
Once concentrated within the mitochondria, Rh123 exerts its primary inhibitory effect on the F1Fo-ATPase (ATP synthase) . This enzyme complex is crucial for oxidative phosphorylation, utilizing the proton gradient generated by the electron transport chain to synthesize ATP. By inhibiting the F1Fo-ATPase, this compound disrupts the primary energy production pathway of the cell, leading to a decline in cellular ATP levels. This bioenergetic crisis is a key contributor to the cytotoxic effects observed at higher concentrations of the dye. While some studies suggest minor effects on the electron transport chain at very high concentrations, the inhibition of F1Fo-ATPase is considered the principal mechanism of its mitochondrial toxicity.[1]
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction and Apoptosis
Quantitative Data on Mitochondrial Effects
The interaction of this compound with mitochondria can be quantified to understand its potency and selectivity. The following tables summarize key quantitative data from published literature.
| Parameter | Cell/Mitochondria Type | Value | Reference |
| Inhibition of Respiration | |||
| Ki for ADP-stimulated (State 3) respiration | Isolated rat liver mitochondria | 12 µM | [2] |
| Inhibition of F1Fo-ATPase Activity | |||
| Ki for ATPase activity (inverted inner membrane vesicles) | Isolated rat liver mitochondria | 126 µM | [2] |
| Ki for partially purified F1-ATPase | Isolated rat liver mitochondria | 177 µM | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | |||
| Carcinoma Cells (CX-1) | Isolated mitochondria | 163 ± 7 mV | [3] |
| Carcinoma Cells (MIP101) | Isolated mitochondria | 158 ± 8 mV | [3] |
| Normal Epithelial Cells (CV-1) | Isolated mitochondria | 104 ± 9 mV | [3] |
| Cytotoxicity | |||
| Concentration for >50% cell death (7 days) | Carcinoma cell lines | 10 µg/mL | [4] |
| Concentration with no effect (7 days) | Normal epithelial cell lines | 10 µg/mL | [4] |
Note: Ki values represent the concentration of this compound required to produce half-maximum inhibition.
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using this compound
This protocol describes the use of this compound to assess changes in ΔΨm in cultured cells by flow cytometry.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
FACS tubes
-
Flow cytometer
-
Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a multi-well plate. On the day of the experiment, treat the cells with the experimental compounds.
-
Positive Control: For a positive control for mitochondrial depolarization, treat a set of cells with a mitochondrial uncoupler like CCCP (e.g., 10-50 µM for 15-30 minutes).
-
Staining:
-
Prepare a fresh working solution of this compound in cell culture medium or PBS at a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Harvesting:
-
For adherent cells, aspirate the staining solution, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, proceed directly to centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Resuspension and Analysis:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells immediately on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the green channel (typically around 525-530 nm).
-
-
Data Interpretation: A decrease in the mean fluorescence intensity of the this compound signal in the treated cells compared to the untreated control cells indicates a depolarization of the mitochondrial membrane potential.
Experimental Workflow for ΔΨm Measurement
ATP Synthesis Assay using a Luciferase-Based Method
This protocol outlines a method to quantify the effect of this compound on cellular ATP levels.
Materials:
-
This compound
-
Cultured cells
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Treatment: Treat the cells with varying concentrations of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 2, 6, 12, 24 hours).
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. A decrease in luminescence in this compound-treated cells compared to controls indicates inhibition of ATP synthesis.
Cell Viability/Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cultured cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of this compound.
Role in Reactive Oxygen Species (ROS) Production
The disruption of mitochondrial function by this compound can lead to an increase in the production of reactive oxygen species (ROS). Inhibition of the F1Fo-ATPase can cause a "backup" in the electron transport chain, leading to increased electron leakage and the subsequent formation of superoxide (B77818) anions (O2•−). This elevation in ROS can contribute to oxidative stress, further damaging mitochondrial components and triggering apoptotic signaling pathways. Dihydrothis compound, a non-fluorescent derivative, can be used as a probe to detect intracellular ROS, as it becomes oxidized to the fluorescent this compound in the presence of ROS.
Concluding Remarks
This compound remains a powerful and versatile tool for investigating mitochondrial biology. Its mechanism of action, centered on mitochondrial accumulation and inhibition of ATP synthesis, provides a clear rationale for its use as both a reporter of mitochondrial health and a selective cytotoxic agent. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of mitochondrial function and dysfunction. Careful consideration of its concentration-dependent effects is crucial for the accurate interpretation of experimental results.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cadmium-induced mitochondrial membrane-potential dissipation does not necessarily require cytosolic oxidative stress: studies using rhodamine-123 fluorescence unquenching - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodamine 123: A Technical Guide to its Spectral Properties and Applications
Rhodamine 123 is a cell-permeable, cationic fluorescent dye widely utilized by researchers in cell biology, biochemistry, and drug development. Its primary application lies in the study of mitochondrial membrane potential (ΔΨm), a key indicator of cell health and function. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols, and the underlying mechanism of its action.
Core Spectral and Physical Properties
This compound exhibits distinct excitation and emission spectra that are crucial for its detection and quantification. The precise wavelengths can vary slightly depending on the solvent environment. For instance, in methanol, the excitation and emission maxima are approximately 505 nm and 534 nm, respectively[1]. In ethanol (B145695), the absorption peak is noted at 511.8 nm[2]. A general range for the absorption peak is around 505 nm, with luminescence being tunable around 560 nm when used as a laser dye[3][4].
The fluorescence of this compound is highly efficient, with a quantum yield reported to be as high as 0.90 to 0.98[2][3][5][6]. The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is also high, with reported values in the range of 85,200 to 97,000 M⁻¹cm⁻¹[1][2][7][8].
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | 503 - 512 nm | Dependent on solvent | [7][9][10] |
| Emission Maximum (λem) | 525 - 534 nm | Dependent on solvent | [1][11] |
| Molar Extinction Coefficient (ε) | ~85,700 cm⁻¹/M | Ethanol | [8] |
| Quantum Yield (Φ) | 0.90 | Ethanol | [2][3] |
| Molecular Weight | ~380.8 g/mol | N/A | [3][10] |
Mechanism of Action: Mitochondrial Staining
This compound is a lipophilic cation.[5][12] This property allows it to readily pass through the plasma membrane of living cells. Due to the highly negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria, this compound accumulates electrophoretically within the mitochondrial matrix.[1][5][13] This accumulation leads to a concentrated, bright green fluorescence within the mitochondria, which can be visualized and quantified.[1][12] A decrease in mitochondrial membrane potential, often an early sign of apoptosis or cellular dysfunction, prevents the accumulation of this compound, resulting in a weaker fluorescent signal.[5]
Experimental Protocols
Measurement of this compound Spectral Properties
This protocol outlines the general procedure for determining the absorption and fluorescence emission spectra of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as ethanol or methanol.
-
Prepare a series of dilutions in 1 cm pathlength quartz cuvettes. For fluorescence measurements, the absorbance of the sample at the excitation wavelength should be less than 0.1 to avoid the inner-filter effect.[2]
-
-
Absorption Spectrum Measurement:
-
Use a spectrophotometer (e.g., Cary 3) to measure the absorbance of the sample across a wavelength range (e.g., 300-700 nm).[2]
-
Set the spectral bandwidth to 1.0 nm, the data interval to 0.25 nm, and the scan rate to approximately 112.5 nm/min.[2]
-
The wavelength at which the maximum absorbance is recorded is the λmax.
-
-
Fluorescence Spectrum Measurement:
-
Use a spectrofluorometer (e.g., Spex FluoroMax) for the measurement.[2]
-
Set the excitation wavelength (e.g., 480 nm or the determined λmax).[2]
-
Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).[2]
-
Scan the emission spectrum over a suitable range (e.g., 500-800 nm) with a data interval of 0.5 nm and an integration time of 2.0 seconds.[2]
-
The resulting spectrum should be corrected for instrument-specific wavelength sensitivity and dark counts.[2]
-
-
Relative Quantum Yield Determination:
-
The relative quantum yield can be determined by comparing the integrated fluorescence intensity of this compound to that of a standard with a known quantum yield (e.g., fluorescein).[14]
-
The calculation requires the absorbance values of both the sample and the standard at the excitation wavelength, their integrated fluorescence intensities, and the refractive indices of their respective solvents.[14]
-
Staining of Cultured Cells for Mitochondrial Membrane Potential Analysis
This protocol describes the use of this compound to stain mitochondria in live adherent or suspension cells for analysis by fluorescence microscopy or flow cytometry.
Methodology:
-
Preparation of Reagents:
-
Stock Solution: Prepare a 5 mM stock solution of this compound by dissolving 1 mg in 525 µL of DMSO.[12] Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to a final working concentration of 1-20 µM. The optimal concentration may vary depending on the cell type.[12]
-
-
Cell Staining (Adherent Cells):
-
Grow adherent cells on sterile coverslips or in multi-well plates.
-
Remove the culture medium and gently wash the cells once with PBS if necessary.[15]
-
Add enough this compound working solution to completely cover the cells.
-
Incubate at 37°C for 20-60 minutes, protected from light.[15]
-
Remove the staining solution and wash the cells twice with a pre-warmed medium.[15]
-
-
Cell Staining (Suspension Cells):
-
Harvest suspension cells by centrifugation (e.g., 400g for 4 minutes).[12]
-
Resuspend the cell pellet in the this compound working solution at a density of approximately 1x10⁶ cells/mL.[12]
-
Incubate at 37°C for 5-30 minutes, protected from light.[12]
-
Centrifuge the cells to remove the staining solution and wash twice with PBS.[12]
-
Resuspend the final cell pellet in a serum-free medium or PBS for analysis.[12]
-
-
Detection and Analysis:
-
Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for FITC or GFP (Excitation ~507 nm, Emission ~529 nm).[15] Healthy cells will exhibit bright, punctate fluorescence localized to the mitochondria.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Spectrofluorometry (for isolated mitochondria): Measurements can be made using a spectrofluorometer with excitation and emission wavelengths set to approximately 503 nm and 527 nm, respectively.[10][16]
-
References
- 1. biotium.com [biotium.com]
- 2. omlc.org [omlc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (CAS 62669-70-9) | Abcam [abcam.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. PhotochemCAD | this compound [photochemcad.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jascoinc.com [jascoinc.com]
- 15. apexbt.com [apexbt.com]
- 16. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Rhodamine 123: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodamine 123 (Rh123) is a cell-permeable, cationic fluorescent dye renowned for its specific accumulation in mitochondria, driven by the mitochondrial membrane potential. This property has established it as a vital tool for assessing mitochondrial function and cell viability. Furthermore, its recognition and transport by P-glycoprotein (P-gp) make it an indispensable substrate for studying multidrug resistance in cancer research and drug development. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and core applications of this compound, complete with detailed experimental protocols and mechanistic diagrams.
Chemical Identity and Structure
This compound is a xanthene dye characterized by its rigid three-ring structure with two amino groups and a benzoic acid methyl ester substituent. This lipophilic cationic nature is fundamental to its biological activity.
| Identifier | Value |
| IUPAC Name | 7-Amino-10-[2-(methoxycarbonyl)phenyl]-2H-xanthene-2-iminium chloride[1] |
| Molecular Formula | C₂₁H₁₇ClN₂O₃[1][2][3] |
| CAS Number | 62669-70-9[1][2][3] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl[3] |
| InChI Key | TUFFYSFVSYUHPA-UHFFFAOYSA-M[1] |
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its distinct spectroscopic and physical characteristics. These properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 380.82 g/mol | [1][2][3] |
| Appearance | Orange-red solid powder | [4] |
| Excitation Maximum (λex) | ~505-511 nm | [1][4][5][6][7] |
| Emission Maximum (λem) | ~529-534 nm | [4][5][8] |
| Molar Absorptivity (ε) | ~85,700 - 97,000 M⁻¹cm⁻¹ in ethanol (B145695)/methanol | [4][6][7][9] |
| Luminescence Quantum Yield (Φ) | 0.90 - 0.98 in ethanol | [1][7][9] |
| Solubility | Soluble in ethanol (20 g/L), DMSO, and DMF (10 mg/mL) | [1][5] |
| Melting Point | 235 °C | [1] |
Biological Mechanisms of Action
Mitochondrial Accumulation and Membrane Potential (ΔΨm)
This compound is a lipophilic cation that readily crosses the plasma membrane of living cells. Due to the highly negative electrochemical potential across the inner mitochondrial membrane (~-150 to -180 mV), Rh123 electrophoretically accumulates in the mitochondrial matrix.[10] This accumulation is directly proportional to the magnitude of the mitochondrial membrane potential (ΔΨm).[5][11] Healthy, respiring cells with a high ΔΨm will exhibit bright green fluorescence within their mitochondria.[12][13] Conversely, in apoptotic or metabolically compromised cells, the ΔΨm collapses, leading to the release of Rh123 from the mitochondria and a corresponding decrease in fluorescence intensity.[10][12][13][14] This principle forms the basis of its use as an indicator of mitochondrial health and an early marker of apoptosis.[14]
Substrate for P-glycoprotein (P-gp)
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[15][16] this compound is a well-characterized substrate for P-gp.[15][17] In cells overexpressing P-gp, such as many multidrug-resistant cancer cells, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence.[16][18] The activity of P-gp can be quantified by measuring the efflux of Rh123. Furthermore, co-incubation with a P-gp inhibitor (e.g., Verapamil, Cyclosporin A) will block this efflux, leading to the retention of Rh123 and an increase in fluorescence, which confirms P-gp-mediated transport.[17][18][19]
Key Experimental Protocols
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines the use of this compound to assess changes in ΔΨm in cultured cells using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity indicates a loss of ΔΨm.
A. Reagents and Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Cell culture medium (serum-free for incubation, e.g., HBSS or PBS).
-
Cultured cells (adherent or suspension).
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (10 mM stock in DMSO).[12]
-
Fluorescence microscope with FITC/GFP filter set or a flow cytometer.
B. Staining Procedure for Adherent Cells:
-
Seed cells on coverslips or in a multi-well plate and grow to the desired confluency.
-
Induce experimental conditions (e.g., drug treatment) as required. Include a positive control well treated with 5-10 µM CCCP for 15-30 minutes to induce mitochondrial depolarization.
-
Prepare a fresh this compound working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-20 µM.[2][12]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[2][12]
-
Remove the staining solution and wash the cells three times with warm PBS.[2]
-
Add fresh warm medium or PBS for imaging.
-
Immediately analyze the cells by fluorescence microscopy (Ex/Em: ~507/529 nm) or flow cytometry (FL1 channel).[12]
Protocol: P-glycoprotein (P-gp) Efflux Assay
This protocol measures the functional activity of P-gp by quantifying the efflux of this compound from cells. It is commonly performed using flow cytometry.
A. Reagents and Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Cell lines: one P-gp negative (e.g., parental line) and one P-gp positive (e.g., MDR variant).[20]
-
P-gp inhibitor (e.g., Verapamil, 10 mM stock in DMSO or ethanol).
-
Efflux Buffer (e.g., cold PBS or serum-free medium).
-
Flow cytometer.
B. Assay Procedure:
-
Harvest cells and adjust the density to 5 x 10⁵ to 1 x 10⁶ cells/mL in culture medium.
-
Loading Phase: Add this compound to a final concentration of 1-5 µM. For inhibitor controls, add a P-gp inhibitor (e.g., 10-50 µM Verapamil) simultaneously with the Rh123.[20]
-
Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye accumulation.[15][20]
-
Efflux Phase: Centrifuge the cells at 400 x g for 5 minutes at 4°C and discard the supernatant.[8]
-
Wash the cell pellet twice with cold Efflux Buffer to remove extracellular dye.[20]
-
Resuspend the cell pellet in pre-warmed (37°C) culture medium. For inhibitor controls, resuspend in medium containing the P-gp inhibitor.
-
Incubate at 37°C for an efflux period of 1-2 hours.[20]
-
After incubation, place samples on ice to stop the efflux.
-
Analyze the mean fluorescence intensity (MFI) of the cell populations using a flow cytometer (FL1 channel). Low fluorescence in P-gp positive cells indicates active efflux, which should be reversed (higher fluorescence) in the presence of the inhibitor.[18][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5.8. Determination of Mitochondrial Membrane Potential by Rh123 [bio-protocol.org]
- 3. Interaction of LDS-751 and this compound with P-glycoprotein: evidence for simultaneous binding of both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. omlc.org [omlc.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of this compound to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Use of Rhodamine 123
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions, handling guidelines, and experimental considerations for Rhodamine 123, a fluorescent dye widely used in cellular and mitochondrial research. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a cell-permeant, cationic fluorescent dye that specifically accumulates in the mitochondria of living cells due to the mitochondrial membrane potential. Its physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₇ClN₂O₃ | [1] |
| Molecular Weight | 380.82 g/mol | [1] |
| Appearance | Red-brown crystalline powder | [1] |
| Melting Point | ~235 °C (decomposes) | [1] |
| Solubility | Soluble in ethanol (B145695) (~20 mg/mL), DMSO, and dimethyl formamide (B127407) (~10 mg/mL). Insoluble in water. | [2][3] |
| Excitation Maximum (λex) | ~505-507 nm | [1] |
| Emission Maximum (λem) | ~529-534 nm | [4] |
Hazard Identification and Toxicity
This compound is classified as harmful if swallowed.[5] While some safety data sheets may not classify it as a hazardous substance under certain regulations, it is crucial to handle it with care due to its biological activity.[6] All rhodamine compounds are considered highly toxic and a biohazard.[2] Direct contact can cause serious eye damage and skin irritation, and inhalation may lead to nausea, headaches, and shortness of breath.[2]
| Toxicity Data | Value | Species | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | Not specified | [5] |
| Intraperitoneal TDLo | 60 mg/kg | Mouse | [2] |
This compound exhibits selective toxicity towards carcinoma cells compared to normal epithelial cells.[7] This is attributed to differences in mitochondrial membrane potential and the expression of multidrug resistance proteins like P-glycoprotein (P-gp), which can efflux the dye from cells.[7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities of powder or if aerosols are generated. | Minimizes inhalation of the powder. |
Handling and Storage
4.1 Handling Pure Compound
This compound powder is light-sensitive and should be handled in a subdued light environment.[4] Due to the risk of inhalation, weighing and initial dissolution should be performed in a chemical fume hood.[8][9]
4.2 Storage
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is between 2°C and 8°C.[4] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability and protected from light and moisture.[9]
Experimental Protocols
5.1 Preparation of Stock Solution (5 mM in DMSO)
This protocol details the preparation of a concentrated stock solution from this compound powder.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Microcentrifuge tubes or amber vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Perform all steps involving the powder within a chemical fume hood.
-
Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh 1 mg of this compound powder into the tared container.[9]
-
Add 525 µL of anhydrous DMSO to the container to achieve a final concentration of 5 mM.[9]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[9]
5.2 Staining Cells for Mitochondrial Membrane Potential Analysis
This protocol provides a general procedure for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
Cells of interest (adherent or suspension)
-
This compound stock solution (5 mM in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge (for suspension cells)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of this compound by diluting the 5 mM stock solution in serum-free medium or PBS to a final concentration of 1-20 µM.[9]
-
For adherent cells:
-
Grow cells on coverslips or in culture plates.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[1]
-
Remove the staining solution and wash the cells twice with warm, serum-free medium or PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
-
For suspension cells:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.[9]
-
Incubate for 20-60 minutes at 37°C, protected from light.[1]
-
Centrifuge the cells to remove the staining solution.
-
Wash the cells twice by resuspending in warm, serum-free medium or PBS and centrifuging.
-
Resuspend the final cell pellet in fresh medium or PBS for analysis.
-
Spill and Emergency Procedures
6.1 Spill Cleanup
-
Minor Spills:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator if dealing with powder.
-
For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
6.2 First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Waste Disposal
All this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, culture media), must be disposed of as hazardous chemical waste.[2] Do not dispose of this compound down the drain or in the regular trash.[2]
Protocol for Disposal of this compound Contaminated Waste:
-
Segregate solid and liquid waste into separate, clearly labeled, and leak-proof containers.
-
Label containers with "Hazardous Waste" and "this compound".
-
Liquid Waste (e.g., used staining solutions, cell culture media):
-
Collect in a compatible, sealed container.
-
If the liquid contains biohazardous materials (e.g., cells), it may need to be decontaminated according to your institution's biosafety guidelines before being treated as chemical waste. A common method is to add bleach to a final concentration of 10% and let it sit for at least 30 minutes.[10]
-
-
Solid Waste (e.g., contaminated gloves, pipette tips, paper towels):
-
Collect in a designated, lined hazardous waste container.
-
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[2]
Signaling Pathways and Experimental Workflows
8.1 Mechanism of Action and Apoptotic Signaling Pathway
This compound's cytotoxicity is primarily mediated through its accumulation in mitochondria, driven by the high mitochondrial membrane potential (ΔΨm). This accumulation disrupts mitochondrial function, leading to the initiation of the intrinsic apoptotic pathway.
Caption: this compound induced apoptotic signaling pathway.
8.2 Experimental Workflow for Handling and Use
The following diagram outlines a typical workflow for handling this compound from powder to experimental use and subsequent waste disposal.
Caption: General experimental workflow for this compound.
Disclaimer: This guide is intended for informational purposes only and should not replace a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. Always perform a risk assessment before starting any new experimental procedure.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 6. safety.duke.edu [safety.duke.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. research.hawaii.edu [research.hawaii.edu]
Rhodamine 123: A Technical Guide to its Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Rhodamine 123 is a versatile and widely utilized fluorescent dye in biomedical research. Its cationic and lipophilic nature drives its accumulation in mitochondria, the powerhouses of the cell, making it an invaluable tool for assessing mitochondrial health. Furthermore, its recognition by specific cellular efflux pumps has established it as a key substrate in the study of multidrug resistance. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Core Applications of this compound
The utility of this compound in biomedical research primarily revolves around two key cellular processes: mitochondrial function and drug transport.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): Healthy mitochondria maintain a high negative electrochemical gradient across their inner membrane. As a positively charged molecule, this compound accumulates in the mitochondrial matrix in a manner directly proportional to this membrane potential.[1][2] A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, results in the release of this compound from the mitochondria and a corresponding decrease in intracellular fluorescence.[3][] This principle allows for the semi-quantitative analysis of mitochondrial health and the induction of apoptosis.[5]
-
P-glycoprotein (P-gp) Substrate for Multidrug Resistance (MDR) Studies: P-glycoprotein, the product of the MDR1 gene, is an ATP-dependent efflux pump that can expel a wide range of xenobiotics from the cell, including many cancer therapeutics.[6] this compound is a well-characterized substrate for P-gp.[7] In cells overexpressing P-gp, the dye is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp activity leads to the accumulation of this compound inside the cells.[8] This makes this compound an excellent tool for screening potential P-gp inhibitors and for studying the mechanisms of multidrug resistance in cancer and other fields.[5]
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound in biomedical research.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~505-507 nm | [2][9] |
| Emission Maximum (λem) | ~525-534 nm | [2][9] |
| Molar Extinction Coefficient (ε) in Methanol | 97,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield | 0.90 | [9] |
Table 2: IC50 Values of P-glycoprotein Inhibitors Determined by this compound Accumulation Assay
| Inhibitor | Cell Line | IC50 (µM) | Reference(s) |
| Verapamil | MCF7R | 1.8 | [10] |
| Cyclosporin A | MCF7R | 0.8 | [10] |
| Elacridar | MCF7R | 0.05 | [10] |
| Zosuquidar | MCF7R | 0.06 | [10] |
| Quinidine | MCF7R | 0.7 | [10] |
| Nifedipine | MCF7R | 3.8 | [10] |
| Felodipine | MCF7R | 1.3 | [10] |
| Nitrendipine | MCF7R | 250.5 | [10] |
Signaling Pathway: Intrinsic Apoptosis and Mitochondrial Depolarization
This compound is a valuable tool for monitoring a key event in the intrinsic pathway of apoptosis: the dissipation of the mitochondrial membrane potential (ΔΨm). This process, known as mitochondrial outer membrane permeabilization (MOMP), is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][11]
Experimental Protocols & Workflows
Detailed methodologies for the key applications of this compound are provided below, accompanied by workflow diagrams for clarity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is a general guideline for staining cells with this compound to assess ΔΨm by fluorescence microscopy or flow cytometry.
Workflow for Measuring Mitochondrial Membrane Potential
Detailed Protocol:
-
Cell Preparation:
-
Adherent Cells: Seed cells in a suitable culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere overnight. Treat cells with experimental compounds as required.
-
Suspension Cells: Culture cells to the desired density and treat with experimental compounds. Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
This compound Staining:
-
Prepare a 1-20 µM working solution of this compound in serum-free medium or PBS from a stock solution (e.g., 1 mg/mL in DMSO).[12] The optimal concentration should be determined empirically for each cell type to avoid fluorescence quenching at high concentrations.[]
-
For adherent cells, remove the culture medium and add the this compound working solution.
-
For suspension cells, resuspend the cell pellet in the this compound working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[12]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed (37°C) serum-free medium or PBS to remove extracellular dye.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Mount the coverslip on a slide with a drop of mounting medium. Observe the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set, Ex/Em ~507/529 nm).[13]
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC or GFP channel).[13]
-
-
Controls:
-
Positive Control: Treat a sample of cells with a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM for 20 minutes prior to this compound staining.[3] This will cause a significant decrease in fluorescence.
-
Negative Control: Use untreated, healthy cells as a negative control to establish baseline fluorescence.
-
P-glycoprotein (P-gp) Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of this compound.
Workflow for P-glycoprotein Efflux Assay
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line known to overexpress P-gp (e.g., MCF7/ADR, K562/ADR) and its corresponding parental (sensitive) cell line as a control.
-
Harvest the cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in culture medium.
-
-
Inhibitor Treatment (Optional):
-
To test for P-gp inhibition, pre-incubate the cells with the test compound or a known P-gp inhibitor (e.g., Verapamil at 50 µM) for 30-60 minutes at 37°C.[10]
-
-
This compound Loading:
-
Add this compound to the cell suspension to a final concentration of, for example, 5.25 µM.[10]
-
Incubate for 30 minutes at 37°C, protected from light, to allow for dye uptake and efflux to reach a steady state.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to stop the efflux and remove the extracellular dye.
-
-
Data Acquisition:
-
Resuspend the cells in cold PBS and immediately analyze them by flow cytometry, measuring the intracellular this compound fluorescence in the green channel.
-
-
Data Analysis and Interpretation:
-
Compare the mean fluorescence intensity (MFI) of the different samples.
-
P-gp overexpressing cells will show lower MFI compared to parental cells.
-
Effective P-gp inhibitors will cause an increase in the MFI of the P-gp overexpressing cells, ideally to a level similar to that of the parental cells.
-
Data Interpretation and Troubleshooting
-
Fluorescence Quenching: At high intracellular concentrations, this compound can self-quench, leading to a non-linear relationship between dye concentration and fluorescence intensity.[14] It is crucial to perform concentration-response curves to determine the optimal, non-quenching concentration for your specific cell type and instrument.[15]
-
Photobleaching: this compound is susceptible to photobleaching. Minimize light exposure during all steps of the experiment, especially during microscopy.[]
-
Cell Health: Ensure that the cells are healthy and viable, as dead or dying cells can exhibit altered membrane permeability and mitochondrial function, leading to misleading results. Co-staining with a viability dye like Propidium Iodide can be beneficial.
-
Background Fluorescence: Autofluorescence, particularly in the green spectrum, can be an issue in some cell types. Always include an unstained control to set the baseline for your analysis.[16]
Conclusion
This compound remains a cornerstone fluorescent probe in biomedical research due to its reliability, ease of use, and applicability to fundamental cellular processes. By understanding its mechanisms of action and adhering to optimized protocols, researchers can effectively utilize this compound to investigate mitochondrial health, apoptosis, and multidrug resistance, thereby advancing our understanding of cell biology and aiding in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Mitochondria and cell death: outer membrane permeabilization and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Outer mitochondrial membrane permeabilization during apoptosis triggers caspase-independent mitochondrial and caspase-dependent plasma membrane potential depolarization: a single-cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
An In-depth Technical Guide to Rhodamine 123 Fluorescence Quenching
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Rhodamine 123 (Rh123) fluorescence quenching, a powerful technique for investigating mitochondrial function and cellular health. We delve into the core mechanisms of quenching, present detailed experimental protocols, and summarize key quantitative data to facilitate the design and interpretation of robust assays in drug development and biomedical research.
Core Mechanisms of this compound Fluorescence Quenching
This compound is a lipophilic, cationic fluorescent dye that readily permeates cell membranes and accumulates specifically within mitochondria.[1][2] This accumulation is driven by the negative mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and activity.[1][3][4] The primary mechanism governing the change in Rh123 fluorescence in biological systems is self-quenching , which occurs at high concentrations of the dye.[5][6]
In healthy, energized mitochondria with a high ΔΨm, Rh123 accumulates to high concentrations within the mitochondrial matrix. This leads to the formation of non-fluorescent aggregates, such as dimers and trimers, and increases the probability of collisional quenching, where excited fluorophores lose energy through non-radiative pathways upon collision with other Rh123 molecules.[5] This process results in a decrease, or quenching , of the overall fluorescence signal.
Conversely, a disruption of the mitochondrial membrane potential, often an early event in apoptosis or cellular injury, leads to the dispersal of Rh123 from the mitochondria into the cytoplasm.[1][7] This dilution of the dye reverses the self-quenching effect, resulting in a transient increase in fluorescence, a phenomenon often referred to as unquenching .[6][8] Therefore, changes in Rh123 fluorescence intensity provide a dynamic and sensitive measure of mitochondrial membrane potential.[4]
It is important to note that the relationship between Rh123 concentration and fluorescence is non-linear. The fluorescence intensity of Rh123 in aqueous solution peaks at a concentration of approximately 50 μM and decreases at higher concentrations due to self-quenching.[5]
Quantitative Data on this compound Fluorescence
The following table summarizes key quantitative parameters related to this compound fluorescence and its use in biological assays.
| Parameter | Value | Context | Source |
| Excitation Wavelength (λex) | ~503-507 nm | In aqueous solution/methanol | [5][9][10] |
| Emission Wavelength (λem) | ~525-534 nm | In aqueous solution/methanol | [2][9][10] |
| Concentration for Peak Fluorescence | ~50 µM | In aqueous solution, due to self-quenching at higher concentrations. | [5] |
| Typical Working Concentration | 1-20 µM | For staining cells. | [10] |
| Mitochondrial Accumulation Ratio | ~4000 | Ratio of Rh123 concentration in mitochondria vs. buffer under state-2 conditions. | [5] |
| Time Constant for Fluorescence Response | ~6 seconds | Response of Rh123 fluorescence to rapid changes in membrane potential. | [5] |
Experimental Protocols
This protocol describes the use of this compound to qualitatively and semi-quantitatively assess changes in mitochondrial membrane potential in adherent cells.
Materials:
-
This compound (stock solution in DMSO, e.g., 5 mM)
-
Cell culture medium (serum-free for staining)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on sterile coverslips or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)
-
Positive control (optional): CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or other uncoupler.
Procedure:
-
Cell Preparation: Culture adherent cells on a suitable imaging substrate until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Cell Staining: a. Remove the cell culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed serum-free medium or PBS to remove excess dye.[10]
-
Imaging: a. Add fresh, pre-warmed medium to the cells. b. Immediately observe the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 507 nm and 529 nm, respectively.[7] Healthy cells will exhibit bright, punctate fluorescence in the mitochondria.
-
(Optional) Positive Control for Depolarization: a. After initial imaging, treat the cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM). b. Image the cells again and observe the loss of mitochondrial fluorescence as the dye redistributes into the cytoplasm.
This protocol allows for the quantitative analysis of mitochondrial membrane potential changes in a cell population.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
PBS
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with a 488 nm laser for excitation.
Procedure:
-
Cell Preparation: a. For suspension cells, collect the cells by centrifugation. b. For adherent cells, detach them using trypsin, neutralize the trypsin, and collect the cells by centrifugation. c. Wash the cells once with PBS.
-
Cell Staining: a. Resuspend the cell pellet in serum-free medium containing 1-5 µM this compound. b. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: a. Centrifuge the cells to pellet them. b. Discard the supernatant and wash the cells twice with PBS.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in PBS. b. Analyze the cells on a flow cytometer, exciting at 488 nm and collecting the emission in the green channel (e.g., 525/30 nm bandpass filter). c. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Apoptotic signaling leading to mitochondrial membrane potential collapse and subsequent this compound unquenching.
Caption: Workflow for assessing compound effects on mitochondrial membrane potential using this compound.
Caption: Relationship between mitochondrial state, this compound concentration, and fluorescence signal.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. biotium.com [biotium.com]
- 3. Use of this compound to investigate alterations in mitochondrial activity in isolated mouse liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a probe of mitochondrial membrane potential: Evaluation of proton flux through F0 during ATP synthesis [cris.unibo.it]
- 5. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
The Dichotomous Nature of Rhodamine 123: A Cellular Toxin and a Vital Probe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhodamine 123 (Rh123), a lipophilic cationic fluorescent dye, holds a unique position in cellular biology, acting as both a potent cytotoxic agent and an indispensable tool for assessing mitochondrial health. Its toxicity is not indiscriminate; rather, it exhibits a selective predilection for certain cell types, particularly carcinoma cells, a characteristic that has garnered significant interest in the field of oncology. This guide delves into the core mechanisms of Rh123-induced cytotoxicity, collates quantitative data on its effects, and provides detailed experimental protocols for its application. We explore the intricate signaling pathways triggered by Rh123 and present a nuanced understanding of its dual role as a cellular toxin and a vital probe.
The Mechanism of this compound Cytotoxicity: A Mitochondrial Trojan Horse
The cytotoxicity of this compound is intrinsically linked to its accumulation within the mitochondria, the powerhouses of the cell. This accumulation is driven by the negative mitochondrial membrane potential (ΔΨm), which is typically higher in metabolically active cells, including many cancer cells.[1][2][3]
Once inside the mitochondrial matrix, Rh123 exerts its primary toxic effect by inhibiting the F1Fo-ATPase, also known as ATP synthase.[1][4] This enzyme is crucial for the final step of oxidative phosphorylation, where the electrochemical gradient across the inner mitochondrial membrane is used to synthesize ATP. By disrupting F1Fo-ATPase function, Rh123 effectively cripples the cell's primary energy production machinery.
The consequences of this inhibition are multifaceted:
-
ATP Depletion: The most immediate effect is a drastic reduction in cellular ATP levels, leading to an energy crisis that impairs numerous cellular processes.
-
Mitochondrial Swelling: At higher concentrations (around 10 µM), Rh123 can induce rapid swelling of energized mitochondria.[4]
-
Induction of Apoptosis: The disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential is considered an early and often irreversible step in this process.[5][6][7]
-
Generation of Reactive Oxygen Species (ROS): While not its primary mechanism, mitochondrial dysfunction can lead to increased production of ROS, which can further damage cellular components and exacerbate cytotoxicity.[8][9]
Selective Toxicity: The Achilles' Heel of Carcinoma Cells?
A compelling aspect of this compound's toxicology profile is its selective cytotoxicity towards carcinoma cells as compared to normal epithelial cells, particularly with prolonged exposure.[10][11][12][13][14] This selectivity is attributed to several factors:
-
Higher Mitochondrial Membrane Potential: Many carcinoma cell lines maintain a higher ΔΨm than their normal counterparts, leading to a greater accumulation of the cationic Rh123.[1]
-
Differential Sensitivity of F1Fo-ATPase: The F1Fo-ATPase in some cancer cells may exhibit a higher sensitivity to inhibition by Rh123.[1]
However, this selectivity is not universal and can be influenced by other cellular mechanisms. One critical factor is the expression of the multidrug resistance gene 1 (MDR1), which encodes for the P-glycoprotein (P-gp) efflux pump.[15][16] P-gp can actively transport Rh123 out of the cell, thereby conferring resistance. Some studies have shown that the apparent resistance of certain normal cell lines, such as the CV-1 monkey kidney epithelial cells, is due to high levels of P-gp expression.[15][16] Conversely, cancer cells with low P-gp expression are more susceptible to Rh123's toxic effects.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound are dose- and time-dependent. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Line/System | Conditions | Reference |
| Cell Death | >50% | Nine different carcinoma cell types | 10 µg/mL Rh123 for 7 days | [10][11][12][14] |
| Ki (inhibition constant) | 12 µM | Isolated rat liver mitochondria (ADP-stimulated respiration) | - | [4] |
| Ki (inhibition constant) | 126 µM | Inverted inner mitochondrial membrane vesicles (ATPase activity) | - | [4] |
| Ki (inhibition constant) | 177 µM | Partially purified F1-ATPase | - | [4] |
| Cell Line | Species | IC50 (P-gp Inhibition) | Assay | Reference |
| MCF7R | Human | Elacridar: 0.05 µM | This compound accumulation | [17] |
| MCF7R | Human | Nitrendipine: 250.5 µM | This compound accumulation | [17] |
Experimental Protocols
Assessment of Cell Viability using this compound and Propidium Iodide
This dual-staining method allows for the differentiation between live, apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Propidium Iodide (PI) (stock solution in water or PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture cells to the desired confluency and treat with the experimental compound. Include appropriate positive and negative controls.
-
Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in PBS containing 1-20 µM this compound. The optimal concentration should be determined for each cell line. Incubate for 15-30 minutes at 37°C, protected from light.
-
Co-staining: Add Propidium Iodide to a final concentration of 1-5 µg/mL.
-
Analysis: Analyze the cells immediately by flow cytometry. Rh123 is typically detected in the green fluorescence channel (e.g., FITC), and PI in the red fluorescence channel (e.g., PE or PerCP).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
At non-toxic concentrations, Rh123 is a reliable indicator of ΔΨm.
Materials:
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope, plate reader, or flow cytometer
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
Protocol:
-
Cell Preparation: Seed cells in a suitable format (e.g., multi-well plate, coverslips).
-
Staining: Prepare a working solution of this compound (typically 1-20 µM) in serum-free medium or PBS.[18][19][20] Remove the culture medium from the cells and add the Rh123 working solution.
-
Incubation: Incubate for 15-60 minutes at 37°C, protected from light.[18][19]
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or serum-free medium.
-
Measurement: Add fresh PBS or serum-free medium to the cells and measure the fluorescence intensity. For Rh123, the excitation maximum is around 505 nm, and the emission maximum is around 529 nm.[18][19] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Signaling Pathways and Visualizations
This compound Mechanism of Action and Cytotoxicity Pathway
The following diagram illustrates the key steps in this compound's cytotoxic mechanism.
Caption: Mechanism of this compound cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
This diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound.
Caption: Workflow for cytotoxicity assessment.
Conclusion
This compound's toxicity to cells is a well-established phenomenon, primarily mediated by its inhibitory action on mitochondrial F1Fo-ATPase. This mechanism, coupled with its selective accumulation in carcinoma cells, has positioned it as a compound of interest in cancer research. However, the cellular response to Rh123 is complex and context-dependent, with factors such as mitochondrial membrane potential and the expression of efflux pumps playing a crucial role in determining its efficacy. For researchers, a thorough understanding of these nuances is essential for the accurate interpretation of experimental data, whether using this compound as a cytotoxic agent or as a fluorescent probe to unravel the intricacies of mitochondrial function. The detailed protocols and data presented in this guide serve as a comprehensive resource for harnessing the dual nature of this remarkable molecule in a research and drug development setting.
References
- 1. Basis for the selective cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Analysis of this compound Fluorescence during Modulation of the Membrane Potential in Plant Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Mitochondria Membrane Potential to Study CLIC4 Knockdown-induced HN4 Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cadmium-induced mitochondrial membrane-potential dissipation does not necessarily require cytosolic oxidative stress: studies using rhodamine-123 fluorescence unquenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective toxicity of this compound in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Open Access) Selective Toxicity of this compound in Carcinoma Cells in Vitro (1983) | Theodore J. Lampidis | 254 Citations [scispace.com]
- 13. [PDF] Basis for the selective cytotoxicity of this compound. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Relationship of multidrug resistance to rhodamine-123 selectivity between carcinoma and normal epithelial cells: taxol and vinblastine modulate drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
Rhodamine 123: A Comprehensive Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is widely utilized in cell biology to investigate mitochondrial function and cellular health. Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing the energetic state of cells.[][2] This lipophilic cation selectively enters healthy, negatively charged mitochondria, where it emits a bright green fluorescence.[][2] A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to a reduced accumulation of this compound and a corresponding decrease in fluorescence intensity.[2][3] Beyond its use as a mitochondrial membrane potential indicator, this compound also serves as a substrate for multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), and has been employed to identify and characterize cancer stem cell populations.[4][5][6] This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the use of this compound in cell biology research.
Core Principles and Mechanism of Action
The functionality of this compound as a mitochondrial probe is rooted in its electrochemical properties. In healthy cells, the mitochondrial inner membrane maintains a significant negative electrochemical potential (approximately -150 to -170 mV) generated by the electron transport chain. This negative charge drives the accumulation of the positively charged this compound into the mitochondrial matrix.[7] Consequently, the fluorescence intensity of this compound within a cell is directly proportional to its mitochondrial membrane potential.[8]
Disruption of the mitochondrial membrane potential, for instance by treatment with uncoupling agents like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), prevents the accumulation of this compound, resulting in a diffuse, low-level cytoplasmic fluorescence.[3][9] This principle allows for the ratiometric analysis of mitochondrial health by comparing the fluorescence of treated cells to that of healthy, untreated controls.
Data Presentation: Quantitative and Spectral Properties
For accurate and reproducible experimental design, a clear understanding of this compound's properties is essential. The following tables summarize its key quantitative and spectral characteristics.
| Property | Value | Reference(s) |
| Molecular Weight | 380.82 g/mol | [10] |
| Excitation Maximum | ~505-507 nm | [10][11] |
| Emission Maximum | ~529-534 nm | [2][11] |
| Quantum Yield | 0.90 | [10] |
| Extinction Coefficient | Not consistently reported | |
| Solubility | DMSO, Ethanol, Methanol | [12][13] |
| Appearance | Reddish-purple crystalline powder |
| Reagent | Typical Working Concentration | Incubation Time | Purpose | Reference(s) |
| This compound | 1-20 µM | 15-60 minutes | Staining mitochondria in live cells | [2][8] |
| CCCP | 10-50 µM | 5-30 minutes | Positive control for mitochondrial membrane potential depolarization | [3][9][14] |
| Verapamil | 10 µM | Co-incubation with this compound | Inhibitor of P-glycoprotein for efflux assays | [15] |
Mandatory Visualizations
Signaling Pathway: Mechanism of this compound Accumulation
Caption: this compound passively enters the cell and accumulates in the mitochondrial matrix driven by the negative mitochondrial membrane potential (ΔΨm).
Experimental Workflow: Mitochondrial Membrane Potential Assay
References
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Hematopoietic Stem Cell Characterization by Hoechst 33342 and this compound Staining | Springer Nature Experiments [experiments.springernature.com]
- 5. Biological characteristics of Rh123high stem-like cells in a side population of 786-O renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. biotium.com [biotium.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Principles and Application of Rhodamine 123 in Flow Cytometry
Rhodamine 123 (Rh123) is a cell-permeable, cationic fluorescent dye that serves as a powerful tool in cellular biology, particularly in studies analyzed by flow cytometry. Its unique properties allow for the precise measurement of mitochondrial membrane potential and the functional assessment of multidrug resistance proteins. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for utilizing this compound in research and drug development.
Core Principle 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
The primary application of this compound is the assessment of mitochondrial health and function. As a lipophilic cation, Rh123 accumulates electrophoretically within the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential (ΔΨm), which is typically around -150 to -180 mV.[1][2]
Healthy, respiring cells maintain a high ΔΨm and will therefore accumulate significant amounts of Rh123, resulting in bright green fluorescence.[3][4] Conversely, in apoptotic or metabolically impaired cells, the ΔΨm collapses. This loss of potential prevents the accumulation of Rh123 and leads to its release from the mitochondria, causing a marked decrease in fluorescence intensity.[2][3] This direct correlation between fluorescence and membrane potential allows for a quantitative assessment of mitochondrial function at the single-cell level.
Figure 1: Principle of this compound accumulation in mitochondria.
Core Principle 2: Assessment of Multidrug Resistance (MDR)
This compound is a well-characterized substrate for P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene.[5][6] P-gp is a key member of the ATP-binding cassette (ABC) transporter family and is responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, leading to multidrug resistance.[7][8]
In cells overexpressing P-gp, Rh123 is actively transported out of the cell, preventing its accumulation and resulting in low intracellular fluorescence.[9] This efflux activity can be blocked by specific P-gp inhibitors such as Verapamil or Cyclosporin A.[5][7] By comparing Rh123 fluorescence in the presence and absence of an inhibitor, the functional activity of P-gp can be quantified, providing a valuable tool for screening drug candidates or characterizing resistant cell lines.[5]
Figure 2: Mechanism of P-glycoprotein-mediated this compound efflux.
Quantitative Data Summary
The optimal parameters for using this compound can vary by cell type and application. The following table summarizes typical experimental conditions.
| Parameter | Typical Range | Application | Notes |
| Stock Solution | 1-10 mg/mL in DMSO or Methanol | Both | Store at -20°C in small aliquots, protected from light.[6] |
| Working Concentration | 50-200 ng/mL (approx. 0.1-0.5 µM) | Both | Titration is recommended to find the optimal non-toxic concentration.[5] |
| 1-20 µM | ΔΨm | Higher concentrations may be used for microscopy.[10] | |
| Incubation Time | 10-60 minutes | Both | Time can be optimized based on cell type and dye uptake rate.[3][10][11] |
| Incubation Temperature | 37°C | Both | Physiological temperature is crucial for active transport and potential.[3] |
| Excitation Wavelength | 488-507 nm | Both | Compatible with the standard blue laser on most flow cytometers.[3][11] |
| Emission Wavelength | 525-535 nm | Both | Typically detected in the FITC or green fluorescence channel (e.g., FL1).[8][11] |
Experimental Protocols
A. Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol is designed to assess changes in ΔΨm in response to experimental treatments. A positive control for depolarization is included.
Reagents:
-
This compound (Rh123)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - positive control for depolarization[3]
-
Phosphate-Buffered Saline (PBS)
-
Cell Culture Medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and apply experimental treatments for the required duration.
-
Positive Control: For the positive control sample, treat cells with 10 µM CCCP for 20 minutes at 37°C to induce mitochondrial depolarization.[3]
-
Staining: Add Rh123 working solution to all cell samples (including controls) to a final concentration of 0.1 µg/mL.[11]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[11]
-
Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with ice-cold PBS.[10]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of ice-cold PBS for flow cytometry analysis.
-
Acquisition: Analyze samples on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (~530 nm). Collect at least 10,000 events per sample.[8]
Figure 3: Experimental workflow for measuring mitochondrial membrane potential.
B. Protocol for P-glycoprotein (P-gp) Functional Assay
This protocol measures P-gp activity by comparing Rh123 accumulation in the presence and absence of a P-gp inhibitor.
Reagents:
-
This compound (Rh123)
-
P-gp inhibitor (e.g., 20 µM Verapamil)[9]
-
PBS
-
Cell Culture Medium (dye-free)
Procedure:
-
Cell Preparation: Harvest cells and adjust the density to 1 x 10⁶ cells/mL in culture medium.
-
Inhibitor Treatment: Divide the cell suspension into two groups: "Control" and "Inhibitor." To the "Inhibitor" group, add a P-gp inhibitor (e.g., Verapamil) and pre-incubate for 15-30 minutes at 37°C.
-
Rh123 Loading: Add Rh123 to both groups to a final concentration of 100-200 ng/mL.[5]
-
Loading Incubation: Incubate all samples for 30-45 minutes at 37°C to allow for dye uptake.[9]
-
Efflux Step: Centrifuge the cells, discard the supernatant, and resuspend the pellets in pre-warmed, dye-free medium (for the "Inhibitor" group, this medium should also contain the inhibitor).[6]
-
Efflux Incubation: Incubate the cells for another 30-60 minutes at 37°C to allow for active P-gp-mediated efflux of Rh123.
-
Washing & Resuspension: Pellet the cells, wash once with ice-cold PBS, and resuspend in PBS for analysis.
-
Acquisition: Analyze samples immediately on a flow cytometer. A significant increase in fluorescence in the inhibitor-treated group compared to the control group indicates functional P-gp activity.
Figure 4: Workflow for the P-glycoprotein (P-gp) efflux assay.
References
- 1. Mitochondrial analysis in living cells: the use of this compound and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Flow cytometric functional analysis of multidrug resistance by Fluo-3: a comparison with rhodamine-123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Measurement of the Mitochondrial Membrane Potential (ΔΨm) [bio-protocol.org]
Rhodamine 123: An In-depth Technical Guide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 123 (Rh123) is a cell-permeable, cationic fluorescent dye widely utilized in fluorescence microscopy and flow cytometry.[1][] Its primary application lies in the study of mitochondrial function, owing to its ability to accumulate in mitochondria in a membrane potential-dependent manner.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and its application in key research areas such as apoptosis and drug development.
Core Properties and Spectral Characteristics
This compound is a green fluorescent dye that offers robust performance in various biological applications.[1] Its accumulation and fluorescence within mitochondria are directly proportional to the mitochondrial membrane potential (ΔΨm), making it a sensitive indicator of mitochondrial health and cell viability.[3][6]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 380.8 Da | [1] |
| Chemical Formula | C₂₁H₁₇ClN₂O₃ | [7] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO and ethanol | [1][7] |
| Excitation Maximum (λex) | ~505-508 nm | [1][7][8] |
| Emission Maximum (λem) | ~528-534 nm | [4][8] |
| Molar Extinction Coefficient (ε) | 97,000 cm⁻¹M⁻¹ (at 505 nm in MeOH) | [4] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [7][9] |
Mechanism of Action and Biological Applications
This compound is a lipophilic cation that readily crosses the plasma membrane of living cells. Due to the negative charge of the inner mitochondrial membrane, Rh123 accumulates electrophoretically within the mitochondrial matrix.[3][5] Healthy, respiring mitochondria maintain a high membrane potential, leading to strong Rh123 fluorescence. Conversely, a decrease in mitochondrial membrane potential, an early hallmark of apoptosis, results in the leakage of Rh123 from the mitochondria and a corresponding decrease in fluorescence intensity.[6][10]
This unique property makes this compound a valuable tool for:
-
Assessing Mitochondrial Membrane Potential: Quantifying changes in ΔΨm in response to various stimuli.[6][11]
-
Apoptosis Detection: Identifying apoptotic cells through the detection of mitochondrial membrane depolarization.[10][12][13]
-
Drug Development and Toxicity Screening: Evaluating the effects of compounds on mitochondrial function and cell viability.[3][14]
-
P-glycoprotein (P-gp) Efflux Assays: Studying multidrug resistance by measuring the efflux of Rh123, a known P-gp substrate.[15][16][17][18]
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
General Cell Staining for Mitochondrial Visualization
This protocol outlines the basic steps for staining mitochondria in both suspension and adherent cells.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Suspension or adherent cells
Protocol:
-
Prepare Working Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration of 1-20 µM.[19][20] The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Suspension Cells:
-
Centrifuge cells at 1000 x g for 3-5 minutes and discard the supernatant.
-
Wash cells twice with PBS.
-
Resuspend the cell pellet in the this compound working solution and incubate for 15-30 minutes at 37°C, protected from light.[19]
-
-
Adherent Cells:
-
Grow cells on coverslips in a petri dish.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the this compound working solution to cover the cells and incubate for 30-60 minutes at 37°C, protected from light.[19]
-
-
-
Washing:
-
Imaging: Resuspend cells (suspension) or mount the coverslip (adherent) and observe under a fluorescence microscope using FITC/GFP filter sets.[6]
Mitochondrial Membrane Potential Assay
This assay quantifies changes in ΔΨm and is often used to assess the induction of apoptosis.
Materials:
-
Cells treated with experimental compounds
-
Untreated control cells
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a potent mitochondrial membrane potential uncoupler (positive control)
-
This compound working solution
Protocol:
-
Cell Treatment: Culture and treat cells with the desired compounds. Include a positive control group treated with CCCP (typically 10 µM for 20 minutes) to induce complete mitochondrial depolarization.[6][21]
-
Staining: Stain the treated, untreated, and positive control cells with this compound working solution as described in the general cell staining protocol.
-
Analysis: Acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader or flow cytometer. A decrease in fluorescence intensity in treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.[6][20]
P-glycoprotein (P-gp) Efflux Assay
This assay is used to identify substrates and inhibitors of the P-gp multidrug resistance transporter.
Materials:
-
Cells expressing P-gp (e.g., certain cancer cell lines)
-
Control cells with low or no P-gp expression
-
This compound working solution
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A) for positive control
Protocol:
-
Cell Loading: Incubate both P-gp expressing and control cells with this compound working solution for a defined period (e.g., 60 minutes) to allow for dye accumulation.[18]
-
Efflux Phase:
-
After loading, wash the cells with dye-free medium.
-
Incubate the cells in fresh, dye-free medium for a specific time course (e.g., 0, 30, 60, 120 minutes).[22]
-
For the inhibitor control, perform the efflux incubation in the presence of a known P-gp inhibitor.
-
-
Measurement: At each time point, measure the intracellular fluorescence of this compound using flow cytometry or a fluorescence plate reader.
-
Data Analysis: Cells with high P-gp activity will show a rapid decrease in fluorescence over time due to the active efflux of Rh123.[15][17] The presence of a P-gp inhibitor will block this efflux, resulting in higher fluorescence retention, similar to the control cells with low P-gp expression.[22]
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involving this compound are provided below using Graphviz.
Caption: this compound accumulation is dependent on mitochondrial membrane potential (ΔΨm).
Caption: Workflow for assessing P-glycoprotein (P-gp) mediated efflux using this compound.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is harmful if swallowed.[23] Personal protective equipment, including gloves and safety glasses, should be worn when handling the solid compound and its solutions.[24] Store this compound at 4°C, protected from light, especially when in solution.[4][23] For detailed safety information, refer to the manufacturer's safety data sheet (SDS).
Conclusion
This compound remains a cornerstone fluorescent probe for the investigation of mitochondrial function in living cells. Its sensitivity to mitochondrial membrane potential provides researchers with a powerful tool to explore cellular processes such as apoptosis and to screen for the effects of novel therapeutic compounds. Furthermore, its role as a P-glycoprotein substrate is invaluable in the study of multidrug resistance. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to generate reliable and insightful data in their fluorescence microscopy studies.
References
- 1. This compound (CAS 62669-70-9) | Abcam [abcam.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. omlc.org [omlc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Mitochondria Membrane Potential to Study CLIC4 Knockdown-induced HN4 Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The detection of this compound efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. apexbt.com [apexbt.com]
- 22. snu.elsevierpure.com [snu.elsevierpure.com]
- 23. biotium.com [biotium.com]
- 24. aptus.co.jp [aptus.co.jp]
The Advent of a Fluorescent Probe: A Technical Guide to Rhodamine 123 in Cellular Staining
A comprehensive overview of the discovery, history, and application of Rhodamine 123 as a vital tool in cell biology, particularly for the visualization and functional assessment of mitochondria.
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound, a cationic fluorescent dye that revolutionized the study of mitochondria in living cells. From its initial discovery to its application in multidrug resistance research, this document details the scientific journey of this remarkable molecule.
Discovery and Historical Context
The story of this compound in cell biology began in the early 1980s. Initially known as a laser dye, its biological applications were not immediately apparent. A pivotal moment came in 1980 when Dr. Lan Bo Chen and his colleagues at Harvard Medical School published their findings demonstrating that this compound could selectively accumulate in the mitochondria of living cells. This discovery, detailed in their seminal paper "Localization of mitochondria in living cells with this compound," marked a significant breakthrough, providing a non-invasive method to visualize these organelles in real-time.[1][2][3][4][5][][7]
Subsequent research from Chen's laboratory and others further elucidated the mechanism of its accumulation, linking it to the mitochondrial membrane potential. This property transformed this compound from a simple stain into a functional probe for assessing mitochondrial health and activity.
Physicochemical and Photophysical Properties
This compound is a cell-permeable, cationic fluorescent dye. Its lipophilic nature allows it to readily cross the plasma membrane. The key photophysical properties of this compound are summarized in the table below, making it suitable for standard fluorescence microscopy and flow cytometry.
| Property | Value | Solvent/Conditions |
| Molar Mass | 380.82 g/mol | - |
| Excitation Maximum (λex) | ~505-507 nm | Methanol/Ethanol |
| Emission Maximum (λem) | ~525-534 nm | Methanol/Ethanol |
| Molar Extinction Coefficient (ε) | ~85,000 - 97,000 M⁻¹cm⁻¹ | Methanol/Ethanol |
| Quantum Yield (Φ) | ~0.90 | Ethanol |
| Fluorescence Lifetime (τ) | ~2.7 ns (monoexponential at low concentrations) | In living cells |
Mechanism of Mitochondrial Staining
The selective accumulation of this compound in mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm), which is typically between -150 and -180 mV (negative on the inside). As a positively charged molecule, this compound is electrophoretically drawn into the mitochondrial matrix. This process is dependent on active mitochondrial respiration to maintain the electrochemical gradient. Consequently, depolarized or inactive mitochondria exhibit significantly reduced this compound staining.
This dependence on the membrane potential makes this compound an excellent indicator of mitochondrial function. A decrease in fluorescence intensity can signify a loss of mitochondrial membrane potential, an early hallmark of apoptosis and cellular stress.
Experimental Protocols
General Considerations
-
Dye Concentration: The optimal concentration of this compound can vary depending on the cell type and experimental conditions but typically ranges from 0.1 to 10 µg/mL.
-
Incubation Time: Incubation times generally range from 15 to 60 minutes at 37°C.
-
Light Sensitivity: this compound is light-sensitive, and prolonged exposure can lead to photobleaching and the generation of reactive oxygen species, which can be toxic to cells. Therefore, experiments should be conducted with minimal light exposure.
Staining Protocol for Fluorescence Microscopy
-
Cell Preparation: Culture cells on glass coverslips or in glass-bottom dishes suitable for microscopy.
-
Staining Solution Preparation: Prepare a working solution of this compound in a serum-free medium or a suitable buffer (e.g., PBS) at the desired final concentration.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells two to three times with a warm medium or PBS to remove the unbound dye.
-
Imaging: Mount the coverslip on a slide with a suitable mounting medium or add fresh medium to the dish. Observe the stained cells using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP).
Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer or medium.
-
Staining: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.
Visualization of Experimental Workflow and Signaling Pathways
This compound Staining Workflow
Caption: A generalized workflow for staining living cells with this compound.
Mechanism of this compound Mitochondrial Accumulation and P-glycoprotein Efflux
References
- 1. Fluorescence lifetime imaging (FLIM) of this compound in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound requires carrier-mediated influx for its activity as a P-glycoprotein substrate in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence lifetime imaging ( FLIM ) of this compound in living cells - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/B306129A [pubs.rsc.org]
- 5. apexbt.com [apexbt.com]
- 7. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Material safety data sheet (MSDS) for Rhodamine 123.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 123 is a cell-permeable, cationic fluorescent dye that has become an indispensable tool in cell biology and biomedical research.[1][] Its primary application lies in the visualization and functional assessment of mitochondria in living cells, owing to its ability to accumulate in these organelles in a membrane potential-dependent manner.[][3][4] This unique property allows researchers to investigate mitochondrial health, cell viability, and apoptosis.[5][6][7] Furthermore, this compound is a well-characterized substrate for P-glycoprotein (P-gp), a key multidrug resistance transporter, making it a valuable probe for studying drug efflux and resistance mechanisms.[8][9][10][11] This guide provides a comprehensive overview of the material safety data, physicochemical properties, and key experimental applications of this compound.
Material Safety Data Sheet (MSDS) Summary
While this compound is a widely used laboratory chemical, it is essential to handle it with care. The following tables summarize the key safety and hazard information.
Hazard Identification
| Hazard Class | Description |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. |
| Eye Irritation | May cause eye irritation.[12] |
| Skin Irritation | May cause skin irritation.[12] |
| Respiratory Irritation | May cause respiratory tract irritation.[12] |
| Chronic Effects | Adverse reproductive effects have been reported in animal studies.[12] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[13] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[12] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[12] |
Handling and Storage
| Aspect | Recommendation |
| Handling | Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing.[12] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[12] Protect from light, especially when in solution.[14] |
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its chemical and physical characteristics.
General Properties
| Property | Value |
| Chemical Formula | C₂₁H₁₇ClN₂O₃ |
| Molecular Weight | 380.82 g/mol [9] |
| Appearance | Red to brown powder[12] |
| Melting Point | 235 °C (455 °F) |
| CAS Number | 62669-70-9 |
Solubility
| Solvent | Solubility |
| DMSO | Soluble (e.g., 10 mg/mL, 41.67 mg/mL with sonication)[13][15] |
| Ethanol | Soluble (e.g., 10 mg/mL, 20 mg/mL)[15] |
| Dimethylformamide (DMF) | Soluble (e.g., 10 mg/mL)[15] |
| 0.1 M HCl | Soluble (e.g., 10 mg/ml)[15] |
| Water | Insoluble |
Spectroscopic Data
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~505-511 nm | In methanol (B129727) or ethanol.[14][16] |
| Emission Maximum (λem) | ~525-534 nm | In methanol or ethanol.[14] |
| Molar Extinction Coefficient (ε) | ~97,000 cm⁻¹M⁻¹ | At 505 nm in methanol.[14] |
| Quantum Yield (Φ) | 0.90 | In ethanol.[16][17] |
Biological Mechanisms of Action
The primary applications of this compound stem from its interactions with two key cellular components: mitochondria and P-glycoprotein.
Mitochondrial Accumulation and Membrane Potential
This compound is a lipophilic cation that readily crosses the plasma membrane of living cells. Due to the negative electrochemical potential across the inner mitochondrial membrane (ΔΨm), which is actively maintained by the electron transport chain, this compound accumulates electrophoretically within the mitochondrial matrix.[][3] The extent of this accumulation is directly proportional to the magnitude of the mitochondrial membrane potential.[18] Healthy, energized mitochondria with a high ΔΨm will sequester large amounts of the dye, resulting in a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells where the ΔΨm is dissipated, this compound is not retained, leading to a decrease in fluorescence.[4][7]
Interaction with P-glycoprotein (P-gp)
P-glycoprotein, the product of the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[8][9] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. This compound is a well-established substrate for P-gp.[8][10] In cells expressing high levels of P-gp, this compound is actively pumped out of the cell, resulting in low intracellular fluorescence.[10] Conversely, in cells with low P-gp expression or in the presence of P-gp inhibitors, this compound is retained, leading to a higher fluorescent signal.[11] This property makes this compound an excellent tool for assessing P-gp activity and screening for MDR modulators.[19]
References
- 1. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 3. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound binding to P-glycoprotein in human multidrug-resistant cells [pubmed.ncbi.nlm.nih.gov]
- 9. Active transport of this compound by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of this compound to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. biotium.com [biotium.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. omlc.org [omlc.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. This compound as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Rhodamine 123 Staining for Live-Cell Mitochondrial Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodamine 123 is a cell-permeable, cationic fluorescent dye that is specifically sequestered by mitochondria in living cells.[][2][3] Its accumulation within the mitochondrial matrix is dependent on the mitochondrial membrane potential (ΔΨm).[][2][3][4] Healthy, respiring mitochondria maintain a high negative membrane potential, which drives the uptake and retention of the positively charged this compound.[3][4] Consequently, the fluorescence intensity of this compound can be used as a reliable indicator of mitochondrial functional status, making it a valuable tool for assessing cellular health, metabolism, and apoptosis.[][3] This green fluorescent dye is widely utilized in various applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[5]
Mechanism of Action
This compound is a lipophilic cation that readily crosses the plasma membrane of live cells. Due to the significant negative electrochemical potential across the inner mitochondrial membrane of healthy, respiring cells, this compound is electrophoretically drawn into the mitochondrial matrix. This results in a concentrated accumulation and a bright, localized fluorescent signal within the mitochondria. A decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to the leakage of this compound from the mitochondria and a corresponding decrease in fluorescence intensity.[3][4]
Caption: this compound mitochondrial uptake.
Data Presentation
| Parameter | Value | Reference |
| Excitation Maximum | ~505-508 nm | [2][6] |
| Emission Maximum | ~528-534 nm | [2][6] |
| Molecular Weight | 380.8 Da | |
| Solubility | DMSO, Ethanol | [5] |
| Typical Working Concentration | 1-20 µM | [7] |
| Incubation Time | 5-60 minutes | [7][8][9] |
| Quantum Yield | 0.90 | [5][10] |
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution (5 mM): Dissolve 1 mg of this compound in 525 µL of high-quality, anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light.
-
This compound Working Solution (1-20 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[7] The optimal concentration may vary depending on the cell type and should be determined empirically.
2. Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips or in appropriate imaging dishes.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]
-
Remove the staining solution and wash the cells twice with a pre-warmed, serum-free medium or PBS.[7]
-
Add fresh, pre-warmed medium to the cells for imaging.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filter sets (e.g., FITC or GFP).[9]
3. Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation at 400 x g for 3-5 minutes.[7]
-
Discard the supernatant and wash the cell pellet twice with PBS.
-
Resuspend the cells in the this compound working solution at a density of approximately 1x10^6 cells/mL.[7]
-
Incubate for 5-30 minutes at 37°C, protected from light.[7]
-
Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[7]
-
Wash the cells twice with PBS.[7]
-
Resuspend the final cell pellet in a serum-free medium or PBS for analysis.
-
Proceed with analysis by fluorescence microscopy or flow cytometry.
Experimental Workflow
Caption: this compound staining workflow.
Troubleshooting and Considerations
-
Cytotoxicity: While generally having low toxicity for short-term staining, continuous exposure to this compound can arrest cells in the G1 phase of the cell cycle.[8] Pulse-labeling is recommended for long-term studies.
-
Phototoxicity: this compound is light-sensitive, and prolonged exposure to excitation light can lead to fluorescence quenching and the generation of reactive oxygen species, which can be harmful to cells.[] It is crucial to minimize light exposure during experiments.
-
Dye Leakage: Some leakage of the dye from cells can occur after transferring them to a dye-free medium.[8] Imaging should be performed promptly after staining.
-
Fixation: this compound is not well-retained in fixed cells, as fixation dissipates the mitochondrial membrane potential.[11] This protocol is intended for live-cell imaging only.
-
Controls: For experiments investigating changes in mitochondrial membrane potential, it is advisable to include a positive control using a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[9] CCCP treatment should result in a significant decrease in this compound fluorescence.[9]
References
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Interaction of this compound with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. omlc.org [omlc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for P-glycoprotein Efflux Assay Using Rhodamine 123
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a P-glycoprotein (P-gp) efflux assay using the fluorescent substrate Rhodamine 123. This assay is a critical tool in drug development for identifying compounds that are substrates or inhibitors of P-gp, a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for influencing drug disposition.
Introduction
P-glycoprotein, also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This process can lead to decreased intracellular drug concentrations, thereby reducing the efficacy of therapeutic agents. The P-gp efflux assay using this compound is a functional assay that measures the activity of P-gp.[3][4] this compound is a fluorescent dye that is a known substrate of P-gp.[1][5] In cells overexpressing P-gp, this compound is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by a test compound will lead to an accumulation of this compound inside the cells and a corresponding increase in fluorescence.[6]
Principle of the Assay
The assay relies on the differential accumulation of this compound in cells with and without functional P-gp activity. Cells expressing P-gp will exhibit lower fluorescence due to the active efflux of the dye. When a P-gp inhibitor is present, the efflux is blocked, leading to increased intracellular this compound and higher fluorescence. By comparing the fluorescence intensity in the presence and absence of a test compound, one can determine if the compound is a P-gp inhibitor.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) | ATCC | HTB-22 |
| Parental (low P-gp expressing) cell line (e.g., MCF7, OVCAR-8) | ATCC | HTB-22 |
| This compound | Sigma-Aldrich | R8004 |
| Verapamil (positive control inhibitor) | Sigma-Aldrich | V4629 |
| Cyclosporin A (positive control inhibitor) | Sigma-Aldrich | 30024 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader or Flow cytometer | --- | --- |
| CO2 Incubator | --- | --- |
Experimental Protocols
1. Cell Culture
-
Culture P-gp overexpressing and parental cell lines in appropriate complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth. For the P-gp overexpressing cell line, it may be necessary to maintain selection pressure by including a cytotoxic agent (e.g., doxorubicin) in the culture medium, as per the cell line's specific requirements.
2. P-glycoprotein Efflux Assay Protocol
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds and positive controls (Verapamil, Cyclosporin A) in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the test compounds and controls in assay buffer (e.g., serum-free medium or PBS).
-
Carefully remove the culture medium from the wells and wash the cells once with warm assay buffer.
-
Add the diluted test compounds and controls to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
-
This compound Loading:
-
Prepare a working solution of this compound in the assay buffer. A final concentration of 1-5 µM is commonly used.[6]
-
Add the this compound working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Efflux and Measurement:
-
After the loading period, carefully remove the solution from the wells.
-
Wash the cells twice with ice-cold assay buffer to remove extracellular this compound.
-
Add fresh, pre-warmed assay buffer (with or without the test compounds/inhibitors) to the wells.
-
Incubate the plate at 37°C for an additional 30-60 minutes to allow for P-gp-mediated efflux.
-
Measure the intracellular fluorescence of this compound using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~529 nm) or a flow cytometer.
-
Data Presentation
Table 1: Raw Fluorescence Data
| Well | Treatment | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |
| A1-A3 | Vehicle Control (P-gp expressing) | - | |||
| B1-B3 | Vehicle Control (Parental) | - | |||
| C1-C3 | Verapamil | 10 | |||
| D1-D3 | Verapamil | 50 | |||
| E1-E3 | Test Compound A | 1 | |||
| F1-F3 | Test Compound A | 10 | |||
| G1-G3 | Test Compound A | 50 |
Table 2: Data Analysis and Interpretation
| Treatment | Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Inhibition of Efflux | IC50 (µM) |
| Vehicle Control (P-gp expressing) | - | 0% | - | ||
| Verapamil | 10 | ||||
| Verapamil | 50 | ||||
| Test Compound A | 1 | ||||
| Test Compound A | 10 | ||||
| Test Compound A | 50 |
-
% Inhibition of Efflux Calculation: % Inhibition = [(Fluorescence_Test - Fluorescence_Vehicle) / (Fluorescence_MaxInhibitor - Fluorescence_Vehicle)] * 100
-
Fluorescence_Test: Mean fluorescence in the presence of the test compound.
-
Fluorescence_Vehicle: Mean fluorescence of the vehicle control in P-gp expressing cells.
-
Fluorescence_MaxInhibitor: Mean fluorescence in the presence of a saturating concentration of a potent inhibitor (e.g., Verapamil).
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the % inhibition of efflux against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow of the P-glycoprotein efflux assay using this compound.
Caption: Mechanism of P-gp mediated efflux of this compound and its inhibition.
References
- 1. [Use of this compound for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay | MDPI [mdpi.com]
Application Notes and Protocols: Rhodamine 123 Staining for Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Rhodamine 123 as a fluorescent probe to assess mitochondrial membrane potential (ΔΨm) in cultured neurons. This compound is a lipophilic cation that accumulates in the mitochondrial matrix in a manner dependent on the negative mitochondrial membrane potential.[1][2] Healthy, energized mitochondria will exhibit bright fluorescence, while depolarized or damaged mitochondria will show reduced fluorescence intensity.[1][3]
Core Principles
This compound is a cell-permeant fluorescent dye that specifically targets mitochondria in living cells.[2][4][] Its accumulation within the mitochondria is driven by the electrochemical gradient across the inner mitochondrial membrane.[1] A decrease in mitochondrial membrane potential, often an early indicator of apoptosis or cellular stress, results in the release of this compound from the mitochondria and a subsequent decrease in fluorescence.[1][3]
Mechanism of Action:
The mechanism relies on the Nernst equation, where the distribution of the positively charged this compound dye is proportional to the mitochondrial membrane potential.[6]
-
Polarized Mitochondria: In healthy neurons with a high negative mitochondrial membrane potential, this compound accumulates in the mitochondrial matrix, leading to a strong fluorescent signal.
-
Depolarized Mitochondria: In response to cellular stress or toxic insults, the mitochondrial membrane potential collapses, leading to the redistribution of this compound into the cytoplasm and a corresponding loss of mitochondrial fluorescence.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful this compound staining in cultured neurons.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 5 mM | Dissolve in DMSO. Store protected from light at -20°C.[7] |
| Working Solution Concentration | 1 - 20 µM | Dilute the stock solution in serum-free medium or PBS. Optimal concentration should be determined empirically for specific neuron types and experimental conditions.[7] |
| Incubation Time | 20 - 60 minutes | The optimal incubation time can vary depending on the cell type and experimental goals.[3] |
| Incubation Temperature | 37°C | Maintain physiological conditions during staining.[3] |
| Excitation Wavelength | ~505 - 507 nm | |
| Emission Wavelength | ~529 - 534 nm | Compatible with FITC or GFP filter sets.[3] |
| Reagent | Purpose | Typical Concentration | Incubation Time |
| This compound | Primary staining agent for mitochondrial membrane potential. | 1 - 20 µM | 20 - 60 min |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Uncoupling agent used as a positive control for mitochondrial depolarization.[3][8] | 10 µM | 20 min |
| Oligomycin | ATP synthase inhibitor, can be used with CCCP to induce mitochondrial depolarization.[9] | 10 µM | Varies |
| DMSO (Dimethyl sulfoxide) | Solvent for preparing this compound stock solution.[7] | N/A | N/A |
| PBS (Phosphate-Buffered Saline) | Used for washing cells. | 1X | As needed |
| Serum-Free Culture Medium | Recommended for diluting this compound to a working solution.[7] | N/A | N/A |
Experimental Protocols
I. Reagent Preparation
A. This compound Stock Solution (5 mM):
-
Dissolve 1 mg of this compound (MW: 380.82 g/mol ) in 525 µL of high-quality, anhydrous DMSO.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
B. This compound Working Solution (10 µM):
-
Prepare this solution fresh for each experiment.
-
Dilute the 5 mM stock solution 1:500 in serum-free culture medium or PBS. For example, add 2 µL of 5 mM this compound stock solution to 998 µL of medium.
-
Protect the working solution from light.
C. CCCP Positive Control Solution (10 µM):
-
If using a 10 mM CCCP stock, dilute it 1:1000 in the appropriate culture medium.[3]
-
This solution is used to treat a subset of cells to induce mitochondrial depolarization, serving as a positive control.
II. Staining Protocol for Adherent Cultured Neurons
-
Culture neurons on a suitable substrate (e.g., glass coverslips, chamber slides, or multi-well plates).
-
Optional (for positive control): Treat a subset of the cultured neurons with 10 µM CCCP for 20 minutes at 37°C to induce mitochondrial depolarization.[3]
-
Aspirate the culture medium from the wells.
-
Wash the cells gently with pre-warmed PBS or serum-free medium.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 20-60 minutes at 37°C, protected from light.[3] The optimal incubation time should be determined for your specific neuronal culture.
-
Aspirate the this compound working solution.
-
Wash the cells twice with pre-warmed PBS or serum-free medium to remove any unbound dye.[3]
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filters (e.g., FITC/GFP settings).
Visualization of Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. apexbt.com [apexbt.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Detection of de- and hyperpolarization of mitochondria of cultured astrocytes and neurons by the cationic fluorescent dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Rhodamine 123 to Detect Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[3][4] Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is specifically sequestered by active mitochondria in a manner dependent on the mitochondrial membrane potential.[5][6][7] In healthy cells, the high negative charge inside the mitochondria attracts the positively charged this compound, leading to its accumulation and a bright green fluorescence.[3] Conversely, in apoptotic cells, the collapse of the ΔΨm results in the inability of mitochondria to retain this compound, leading to a decrease in fluorescence intensity.[3][5] This change in fluorescence can be quantitatively measured by techniques such as flow cytometry and visualized by fluorescence microscopy, making this compound a valuable tool for assessing apoptosis in cancer cells.[1][8][9]
Principle of the Assay
The this compound assay for apoptosis is based on the integrity of the mitochondrial membrane potential.
-
Healthy Cells: Maintain a high mitochondrial membrane potential, actively sequestering this compound and exhibiting strong green fluorescence.
-
Apoptotic Cells: Experience a loss of mitochondrial membrane potential, leading to the leakage of this compound into the cytoplasm and a subsequent reduction in mitochondrial fluorescence.[3][5]
This change provides a quantitative measure of the proportion of apoptotic cells within a population.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principle of the assay and the general experimental workflow.
Caption: Principle of this compound Apoptosis Assay.
Caption: General Experimental Workflow.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Molecular Biology Grade |
| Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, for stock solution |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Cell Culture Medium | Appropriate for the cancer cell line |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Trypsin-EDTA | For detaching adherent cells |
| Propidium Iodide (PI) | Optional, for viability staining |
| CCCP (carbonyl cyanide m-chlorophenyl hydrazone) | Positive control for mitochondrial membrane depolarization |
| Cancer cell line of interest | |
| 6-well or 96-well plates | For cell culture |
| Centrifuge | For cell pelleting |
| Flow cytometer | With 488 nm excitation and ~525 nm emission filter |
| Fluorescence microscope | With appropriate filter sets (e.g., FITC/GFP) |
| Hemocytometer or automated cell counter | For cell counting |
Experimental Protocols
1. Preparation of Reagents
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.[3]
-
This compound Working Solution (1-10 µM): Dilute the stock solution in pre-warmed cell culture medium or PBS to the final desired concentration. The optimal concentration should be determined empirically for each cell type. A common starting concentration is 5 µM.
-
CCCP Positive Control (10-50 µM): Prepare a stock solution of CCCP in DMSO. Dilute to the final working concentration in cell culture medium. Incubate cells with CCCP for 20-30 minutes prior to this compound staining to induce mitochondrial depolarization.[3]
2. Protocol for Flow Cytometry
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Induction of Apoptosis: Treat the cells with the experimental compound for the desired time period. Include untreated cells as a negative control and CCCP-treated cells as a positive control.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with medium containing FBS and collect the cells.
-
-
Cell Counting and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of pre-warmed cell culture medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
This compound Staining: Add the this compound working solution to the cell suspension. Incubate for 15-30 minutes at 37°C in the dark.[2]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.
-
Flow Cytometric Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser. Detect the green fluorescence in the FL1 channel (typically around 525/30 nm). Collect at least 10,000 events per sample.
3. Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Induction of Apoptosis: Treat the cells as described for the flow cytometry protocol.
-
This compound Staining: Remove the culture medium and add the this compound working solution. Incubate for 15-30 minutes at 37°C in the dark.[8]
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Mount the coverslips on a slide with a drop of PBS. Observe the cells under a fluorescence microscope using a filter set appropriate for green fluorescence (e.g., FITC or GFP). Healthy cells will show bright, punctate mitochondrial staining, while apoptotic cells will exhibit diffuse, dim fluorescence.[3]
Data Presentation and Analysis
Flow Cytometry Data
The primary output from the flow cytometer will be a histogram of fluorescence intensity. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential and apoptosis.[10][11]
| Treatment Group | Mean Fluorescence Intensity (MFI) | Percentage of Cells with Low Fluorescence (%) |
| Untreated Control | [Insert Value] | [Insert Value] |
| Vehicle Control | [Insert Value] | [InsertValue] |
| Experimental Drug (Conc. 1) | [Insert Value] | [Insert Value] |
| Experimental Drug (Conc. 2) | [Insert Value] | [Insert Value] |
| Positive Control (CCCP) | [Insert Value] | [Insert Value] |
Fluorescence Microscopy Data
Qualitative analysis involves observing the fluorescence pattern. Quantitative analysis can be performed using image analysis software to measure the fluorescence intensity per cell.
| Treatment Group | Qualitative Observation | Mean Fluorescence Intensity per Cell (Arbitrary Units) |
| Untreated Control | Bright, punctate mitochondrial staining | [Insert Value] |
| Experimental Drug | Diffuse, dim fluorescence | [Insert Value] |
| Positive Control (CCCP) | Very low to no fluorescence | [Insert Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing. | Increase the number of wash steps. |
| Autofluorescence of cells. | Analyze an unstained cell sample to set the baseline fluorescence. | |
| No change in fluorescence after treatment | The compound does not induce apoptosis via the mitochondrial pathway. | Use an alternative apoptosis assay (e.g., Annexin V staining). |
| Insufficient incubation time or drug concentration. | Optimize the treatment conditions. | |
| Low fluorescence in control cells | Cells are not healthy. | Ensure proper cell culture conditions. |
| This compound concentration is too high, causing quenching.[12] | Perform a titration to find the optimal staining concentration. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Inconsistent staining time. | Standardize the incubation times for all samples. | |
| Low fluorescence in a subpopulation of cancer cells | Efflux of this compound by ABC transporters (e.g., P-glycoprotein), which can be associated with multidrug resistance.[5] | Consider using a different mitochondrial potential dye that is not a substrate for these transporters, or co-incubate with an inhibitor of these transporters. |
Concluding Remarks
The this compound assay is a straightforward and effective method for detecting apoptosis in cancer cells by measuring changes in mitochondrial membrane potential. By following these detailed protocols and considering the potential challenges, researchers can obtain reliable and reproducible data to advance their studies in cancer biology and drug development.
References
- 1. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. apexbt.com [apexbt.com]
- 4. Detection of Mitochondria Membrane Potential to Study CLIC4 Knockdown-induced HN4 Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Video: Detection of Mitochondria Membrane Potential to Study CLIC4 Knockdown-induced HN4 Cell Apoptosis In Vitro [jove.com]
- 9. This compound and flow cytometry to monitor the cytotoxic actions of nucleoside analogues in nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rhodamine 123 Assay for Functional Analysis of Multidrug Resistance (MDR)
References
- 1. [Use of this compound for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring multidrug resistance using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Confocal Microscopy of Rhodamine 123
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhodamine 123 Imaging
This compound is a cell-permeant, cationic fluorescent dye that is selectively sequestered by mitochondria in live cells. Its accumulation is driven by the mitochondrial membrane potential (ΔΨm), making it a widely used tool for assessing mitochondrial health and function. In healthy cells with a high ΔΨm, this compound accumulates in the mitochondrial matrix and emits a bright green fluorescence. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, the dye fails to accumulate, resulting in a diminished fluorescent signal.[1] This property makes this compound an invaluable probe in various research areas, including apoptosis, drug-induced mitochondrial toxicity, and the study of multidrug resistance in cancer.[2][3]
Core Applications
-
Assessment of Mitochondrial Membrane Potential: Quantifying changes in this compound fluorescence provides a reliable measure of ΔΨm, a key indicator of cellular health and apoptosis.
-
Drug Screening and Toxicity Studies: Evaluating the effects of novel compounds on mitochondrial function by monitoring changes in this compound accumulation.
-
Multidrug Resistance (MDR) Assays: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which is often overexpressed in cancer cells and contributes to multidrug resistance.[2][4] By measuring the efflux of this compound, the activity of P-gp and the efficacy of MDR inhibitors can be assessed.[5]
Spectral Properties
This compound is optimally excited by the 488 nm or 514 nm laser lines commonly found on confocal microscopes. Its emission maximum is in the green region of the spectrum.
| Parameter | Wavelength/Value |
| Excitation Maximum | ~507 nm |
| Emission Maximum | ~529 nm |
| Recommended Laser Line | 488 nm |
| Emission Collection Range | 510 - 550 nm |
Recommended Confocal Microscopy Settings
The following settings are provided as a general guideline. Optimal parameters should be determined empirically for each specific cell type and experimental setup to minimize phototoxicity and photobleaching while maximizing signal-to-noise ratio.
| Parameter | Recommended Setting | Rationale |
| Laser Line | 488 nm | Efficient excitation of this compound. |
| Laser Power | 1-5% | Minimize phototoxicity and photobleaching, especially in live-cell imaging. |
| Pinhole | 1.0 Airy Unit | Provides a good balance between confocality (optical sectioning) and signal intensity. |
| Detector | Photomultiplier Tube (PMT) | Standard detector for confocal microscopy. |
| Detector Gain | 400-600 | Adjust to achieve a good signal without saturating the detector. |
| Digital Offset | Adjust to set the background to zero. | Ensures that the background signal is not contributing to the measured fluorescence. |
| Scan Speed | 400-800 Hz | A moderate scan speed helps to reduce scan time and photobleaching. |
| Frame Averaging | 2-4 | Improves signal-to-noise ratio by averaging multiple scans of the same field. |
| Image Resolution | 1024 x 1024 pixels | Provides sufficient resolution for visualizing mitochondria. |
Experimental Protocols
Protocol 1: Staining and Imaging of Mitochondrial Membrane Potential in Adherent Cells
This protocol describes the steps for staining adherent cells with this compound and imaging them using a confocal microscope to assess mitochondrial membrane potential.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (10 mM in DMSO) - for depolarization control
Procedure:
-
Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with warm PBS.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Immediately proceed to image the cells on a confocal microscope using the recommended settings.
-
-
(Optional) Control for Mitochondrial Depolarization:
-
To confirm that the this compound signal is dependent on mitochondrial membrane potential, treat a separate set of stained cells with 10 µM CCCP for 10-15 minutes prior to imaging. This will cause a significant decrease in this compound fluorescence in the mitochondria.[1]
-
Protocol 2: this compound Efflux Assay for Multidrug Resistance
This protocol is designed to measure the efflux of this compound from cells, which is an indicator of P-glycoprotein (P-gp) activity.
Materials:
-
Suspension or adherent cells (parental and potentially resistant cell lines)
-
This compound stock solution (1 mg/mL in DMSO)
-
Efflux buffer (e.g., serum-free medium or HBSS)
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A) - optional, for inhibition control
Procedure:
-
Cell Preparation:
-
For adherent cells, detach them using a non-enzymatic method and resuspend in efflux buffer.
-
For suspension cells, pellet them by centrifugation and resuspend in efflux buffer.
-
-
Loading with this compound:
-
Incubate the cells with 1-5 µM this compound in efflux buffer for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation and wash them twice with ice-cold efflux buffer to remove excess dye.
-
-
Efflux:
-
Resuspend the cells in pre-warmed efflux buffer (37°C) to initiate the efflux process.
-
For inhibition controls, resuspend a separate aliquot of cells in efflux buffer containing a P-gp inhibitor.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Imaging and Analysis:
-
At desired time points, take aliquots of the cell suspension.
-
Acquire images using a confocal microscope.
-
Quantify the mean fluorescence intensity of the cells at each time point. A decrease in fluorescence over time indicates active efflux of the dye.
-
Visualizations
Caption: Workflow for assessing mitochondrial membrane potential.
Caption: Mechanism of P-gp mediated drug efflux.
References
- 1. apexbt.com [apexbt.com]
- 2. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine 123 Staining in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is widely utilized to assess mitochondrial function. Its accumulation within mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm). In healthy, respiring mitochondria, the highly negative ΔΨm drives the electrophoretic uptake and concentration of the positively charged this compound, resulting in intense fluorescence. Conversely, a decrease in ΔΨm, often associated with mitochondrial dysfunction or apoptosis, leads to the leakage of this compound from the mitochondria and a corresponding decrease in fluorescence intensity. This property makes this compound an invaluable tool for studying mitochondrial activity, toxicity, and the effects of various compounds on mitochondrial health.
Principle of the Assay
The inner mitochondrial membrane maintains a significant electrochemical gradient, with the mitochondrial matrix being negatively charged relative to the intermembrane space. This gradient, the mitochondrial membrane potential (ΔΨm), is a key indicator of mitochondrial health and is essential for ATP synthesis. This compound, as a lipophilic cation, passively diffuses across the plasma membrane and is then electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation, and therefore the fluorescence intensity, is proportional to the magnitude of the ΔΨm. A collapse or reduction in ΔΨm results in a redistribution of the dye out of the mitochondria and into the cytoplasm, leading to a measurable decrease in mitochondrial fluorescence.
At high concentrations, this compound can exhibit self-quenching of its fluorescence. Therefore, changes in fluorescence can be measured in two modes: a "quenching mode" where depolarization leads to an increase in overall fluorescence as the dye is released and unquenched, and a more common "non-quenching mode" where the loss of accumulated dye from mitochondria is measured as a decrease in fluorescence.
Data Presentation
The following table summarizes representative quantitative data obtained from this compound staining of isolated mitochondria under different experimental conditions. The data illustrates the fluorescence changes in response to mitochondrial inhibitors and uncouplers.
| Treatment Condition | Description | Change in this compound Fluorescence | Implied Effect on ΔΨm |
| Control (Energized Mitochondria) | Isolated mitochondria incubated with a respiratory substrate (e.g., succinate) to maintain a high ΔΨm. | High and stable fluorescence | High |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | A protonophore that uncouples the proton gradient, leading to a rapid collapse of ΔΨm. | Significant decrease in fluorescence | Dissipated |
| Oligomycin | An inhibitor of ATP synthase (Complex V). Inhibition can lead to a hyperpolarization (increase) of ΔΨm as proton pumping by the electron transport chain continues without being utilized for ATP synthesis. | Slight increase in fluorescence | Increased |
| Rotenone | An inhibitor of Complex I of the electron transport chain. This blocks electron flow and proton pumping, leading to a decrease in ΔΨm. | Decrease in fluorescence | Decreased |
| Antimycin A | An inhibitor of Complex III of the electron transport chain, which also disrupts the proton gradient and reduces ΔΨm. | Decrease in fluorescence | Decreased |
Experimental Protocols
Protocol 1: Spectrofluorometric/Microplate Reader Assay of ΔΨm in Isolated Mitochondria
This protocol provides a method for the quantitative measurement of ΔΨm in a suspension of isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)
-
This compound stock solution (1 mM in DMSO)
-
Respiratory substrate (e.g., 1 M succinate)
-
CCCP stock solution (10 mM in DMSO)
-
Oligomycin stock solution (1 mg/mL in ethanol)
-
Rotenone stock solution (1 mM in ethanol)
-
Antimycin A stock solution (1 mM in ethanol)
-
Black-walled, clear-bottom 96-well plates or a cuvette for a spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound by diluting the stock solution in respiration buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to avoid self-quenching.
-
Dilute the mitochondrial inhibitors and uncouplers to their desired working concentrations in respiration buffer.
-
-
Mitochondrial Suspension:
-
Resuspend the isolated mitochondria in chilled respiration buffer to a final protein concentration of 0.1-0.5 mg/mL. Keep the suspension on ice.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 180 µL of the mitochondrial suspension.
-
Add 10 µL of the desired treatment (e.g., vehicle control, CCCP, oligomycin, rotenone, antimycin A) to the respective wells.
-
Incubate for 5-10 minutes at the desired temperature (e.g., 37°C).
-
-
Staining and Measurement:
-
Add 10 µL of the this compound working solution to each well.
-
Immediately begin kinetic measurements of fluorescence using a microplate reader with excitation at ~505 nm and emission at ~534 nm. Alternatively, for endpoint assays, incubate for 15-30 minutes at 37°C, protected from light, before reading the fluorescence.
-
-
Data Analysis:
-
For kinetic assays, plot the fluorescence intensity over time.
-
For endpoint assays, compare the fluorescence intensity of the treated samples to the control samples. A decrease in fluorescence indicates mitochondrial depolarization.
-
Protocol 2: Flow Cytometric Analysis of ΔΨm in Isolated Mitochondria
This protocol is suitable for analyzing the heterogeneity of ΔΨm within a population of isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Phosphate-buffered saline (PBS) or mitochondrial respiration buffer
-
This compound stock solution (1 mM in DMSO)
-
CCCP stock solution (10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Mitochondrial Suspension:
-
Resuspend the isolated mitochondria in PBS or respiration buffer to a concentration of approximately 1 x 10^6 mitochondria/mL.
-
-
Staining:
-
Add this compound to the mitochondrial suspension to a final concentration of 0.1-1 µM.
-
For a positive control for depolarization, treat a separate aliquot of mitochondria with CCCP (final concentration 10-50 µM) for 5-10 minutes prior to or during staining.
-
Incubate the samples for 15-30 minutes at 37°C, protected from light.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate histograms of this compound fluorescence intensity.
-
Compare the mean fluorescence intensity of the treated samples to the control. A shift to the left in the histogram indicates a decrease in ΔΨm.
-
Mandatory Visualizations
Caption: Mechanism of this compound uptake and release in mitochondria.
Caption: Experimental workflow for this compound staining of isolated mitochondria.
Application Note: Quantifying P-glycoprotein (P-gp) Activity with a Rhodamine 123 Plate Reader Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter family.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse xenobiotics out of cells.[1][2] This process plays a critical role in drug disposition and absorption. However, in oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing intracellular drug concentrations.[1][3][4] Therefore, quantifying P-gp activity and identifying its inhibitors are crucial areas of research in drug development and cancer biology.[1][5][6]
The Rhodamine 123 (Rh123) assay is a well-established, fluorescence-based method for the functional assessment of P-gp activity.[1][7][8] Rh123 is a fluorescent dye and a known substrate of P-gp.[1][9] In cells with high P-gp activity, Rh123 is actively extruded, resulting in low intracellular fluorescence.[1] When a P-gp inhibitor is present, the efflux is blocked, leading to the accumulation of Rh123 inside the cells and a corresponding increase in fluorescence intensity.[1][10] This application note provides a detailed protocol for quantifying P-gp activity using a this compound accumulation assay in a 96-well plate format, suitable for moderate to high-throughput screening.
Principle of the Assay
The assay quantifies the intracellular accumulation of this compound. Cells overexpressing P-gp will exhibit low fluorescence due to the active efflux of the dye. In the presence of a test compound that inhibits P-gp, or a known inhibitor control, the efflux of Rh123 is blocked. This results in its intracellular accumulation and a measurable increase in fluorescence, which is directly proportional to the P-gp inhibitory activity of the compound. A parental cell line with low or no P-gp expression can be used as a negative control, which will show high Rh123 accumulation irrespective of the presence of inhibitors.
Caption: Mechanism of the this compound P-gp activity assay.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| P-gp overexpressing cell line | e.g., MCF7/ADR, KB-V1, LCC6MDR | See Table 2 for more examples. |
| Parental (low P-gp) cell line | e.g., MCF7, KB-3-1, LCC6 | Matched to the overexpressing line. |
| This compound (Rh123) | Various | Prepare a stock solution in DMSO. |
| Verapamil or Cyclosporin A | Various | Positive control P-gp inhibitors. |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Various | Supplemented with FBS and antibiotics as required. |
| Fetal Bovine Serum (FBS) | Various | |
| Phosphate-Buffered Saline (PBS) | Various | pH 7.4, sterile. |
| Trypsin-EDTA | Various | For cell detachment. |
| DMSO (Dimethyl sulfoxide) | Various | For dissolving compounds. |
| Cell Lysis Buffer | Various | e.g., RIPA buffer or water. |
| Black, clear-bottom 96-well plates | Various | For fluorescence measurements. |
| Fluorescence microplate reader | Various | Excitation ~485-505 nm, Emission ~525-535 nm.[5][11][12] |
Experimental Protocols
This protocol describes a this compound accumulation assay.
-
Culture P-gp overexpressing and parental cell lines in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Stock: Prepare a 1-2 mg/mL stock solution of Rh123 in DMSO. Store protected from light at -20°C.
-
Rh123 Working Solution: On the day of the assay, dilute the Rh123 stock solution in serum-free medium to a 2X final concentration (e.g., 10 µM for a 5 µM final concentration).
-
Inhibitor/Compound Stock: Prepare stock solutions of test compounds and the positive control inhibitor (e.g., Verapamil) in DMSO.
-
Inhibitor/Compound Working Solutions: Prepare 2X working solutions of the inhibitors at various concentrations in serum-free medium. Ensure the final DMSO concentration in the well is ≤ 0.5%.
-
Pre-incubation with Inhibitors:
-
After 24 hours of cell attachment, carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the 2X inhibitor/compound working solutions to the appropriate wells. For control wells (no inhibition), add 50 µL of serum-free medium containing the same concentration of DMSO.
-
Incubate the plate at 37°C for 30 minutes.
-
-
This compound Loading:
-
Fluorescence Measurement:
-
After incubation, terminate the accumulation by washing the cells three times with 100 µL of ice-cold PBS per well to remove extracellular Rh123.[1]
-
Add 100 µL of cell lysis buffer (or PBS) to each well.
-
Measure the intracellular fluorescence using a microplate reader. Set the excitation wavelength between 485-505 nm and the emission wavelength between 525-535 nm.[5][11][12]
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed Cells in 96-well Plate\n(5x10⁴ - 1x10⁵ cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate24h [label="Incubate for 24h at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash Cells with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; AddInhibitor [label="Add Inhibitors / Test Compounds\n(Incubate 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; AddRh123 [label="Add this compound\n(Incubate 60-90 min, protected from light)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash 3x with Ice-Cold PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Add Lysis Buffer / PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Fluorescence\n(Ex: 485-505nm, Em: 525-535nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Calculate % Inhibition, IC₅₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed; Seed -> Incubate24h; Incubate24h -> Wash1; Wash1 -> AddInhibitor; AddInhibitor -> AddRh123; AddRh123 -> Wash2; Wash2 -> Lyse; Lyse -> Read; Read -> Analyze; Analyze -> End; } endsubgraph
Caption: Experimental workflow for the this compound P-gp assay.
Data Presentation and Analysis
| Reagent | Stock Concentration | Working Concentration (Final) | Reference |
| This compound | 1-2 mg/mL in DMSO | 1 - 10 µM | [5] |
| Verapamil | 10-50 mM in DMSO | 10 - 100 µM | [5][10] |
| Cyclosporin A | 1-10 mM in DMSO | 1 - 10 µM | [5] |
| Cell Seeding Density | N/A | 5 x 10⁴ - 1 x 10⁵ cells/well | N/A |
| P-gp Overexpressing Line | Parental Line | Cancer Type | Reference |
| MCF7/ADR (or MCF7R) | MCF7 | Breast Cancer | [5][10] |
| KB-V1 | KB-3-1 | Cervical Cancer | [3][8] |
| LCC6MDR | LCC6 | Breast Cancer | [13] |
| P388/ADR | P388 | Mouse Leukemia | [13] |
| K562/P-gp | K562 | Human Leukemia | [13] |
-
Background Subtraction: Subtract the average fluorescence of blank wells (medium only) from all experimental wells.
-
Calculate Fold Increase in Fluorescence:
-
Finhibitor = Fluorescence in the presence of an inhibitor.
-
Fcontrol = Fluorescence in the absence of an inhibitor (P-gp expressing cells).
-
Fold Increase = Finhibitor / Fcontrol
-
-
Calculate Percent Inhibition (or Activity):
-
Fmax = Fluorescence with a maximal concentration of a potent inhibitor (e.g., Verapamil).
-
Fmin = Fluorescence of untreated P-gp overexpressing cells.
-
Fsample = Fluorescence with the test compound.
-
% Activity = [ (Fsample - Fmin) / (Fmax - Fmin) ] x 100
-
-
Determine IC₅₀: Plot the % Activity against the logarithm of the test compound concentrations. Use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀).[5][14]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing; autofluorescence from compounds. | Increase the number and vigor of wash steps. Run a parallel plate without cells to check for compound fluorescence. |
| Low signal-to-noise ratio | Low P-gp expression; insufficient Rh123 concentration or incubation time. | Confirm P-gp expression by Western blot. Optimize Rh123 concentration and incubation time (e.g., 30-90 min). |
| High variability between replicates | Uneven cell seeding; cell loss during washing. | Ensure a single-cell suspension before seeding. Be gentle during washing steps. |
| Positive control shows weak effect | Degraded inhibitor; inhibitor concentration too low. | Use a fresh aliquot of the inhibitor. Titrate the inhibitor to determine its optimal concentration. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 4. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of activity of P-glycoprotein in human tumour samples using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of this compound in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Live Imaging of Mitochondrial Dynamics with Rhodamine 123
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are highly dynamic organelles that continuously undergo fusion and fission to maintain their shape, size, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis. Dysregulation of mitochondrial dynamics has been implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a key area of investigation in basic research and drug development.
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[1][2][3] Due to this property, it is widely used to assess mitochondrial health and function. While primarily known as an indicator of mitochondrial membrane potential (ΔΨm), this compound can also be employed for live-cell imaging to visualize and quantify aspects of mitochondrial dynamics, such as changes in morphology, distribution, and motility. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of mitochondrial dynamics.
Principle of Action
This compound is a lipophilic cation that is readily taken up by living cells.[1] Due to the highly negative mitochondrial membrane potential, this compound electrophoretically accumulates in the mitochondrial matrix. In healthy, respiring mitochondria with a high membrane potential, the dye aggregates and emits a bright green-yellow fluorescence.[1] A decrease in mitochondrial membrane potential leads to the redistribution of the dye into the cytoplasm, resulting in a diminished mitochondrial fluorescence signal.[1] This characteristic allows for the qualitative and quantitative assessment of mitochondrial function. By visualizing the stained mitochondria over time, changes in their morphology and movement can be tracked and analyzed.
Data Presentation: Quantifying Mitochondrial Dynamics
The analysis of time-lapse imaging data of this compound-stained mitochondria can provide valuable quantitative insights into mitochondrial dynamics. Various parameters can be measured using image analysis software such as ImageJ/Fiji.
Table 1: Quantitative Parameters for Mitochondrial Morphology
| Parameter | Description | Typical Values (Example) | Reference |
| Aspect Ratio (AR) | The ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria. | 1.5 - 5.0 | [4] |
| Form Factor (FF) | A measure of particle shape complexity, calculated as (Perimeter²)/(4π * Area). A value of 1 represents a perfect circle. Higher values indicate a more branched, complex network. | 1.2 - 4.0 | [4] |
| Circularity | 4π(Area/Perimeter²). A value of 1.0 indicates a perfect circle. | 0.2 - 0.8 | [4] |
| Mitochondrial Area | The two-dimensional area of individual mitochondria or the total mitochondrial network. | Varies by cell type and condition | [5] |
| Mitochondrial Length | The length of the major axis of a mitochondrion. | Varies by cell type and condition | [5] |
Table 2: Quantitative Parameters for Mitochondrial Motility
| Parameter | Description | Typical Values (Example) | Reference |
| Velocity | The rate of mitochondrial movement along a defined track (e.g., axon). | 0.1 - 1.0 µm/s | [5] |
| Displacement | The net distance a mitochondrion travels from its starting point over a period of time. | Varies with observation time | [6] |
| Track Length | The total distance a mitochondrion travels, including back-and-forth movements. | Varies with observation time | |
| Percentage of Motile Mitochondria | The proportion of mitochondria that exhibit directed movement above a certain threshold. | 20 - 60% in neurons | [5] |
Table 3: Quantitative Parameters for Fusion and Fission Events
| Parameter | Description | Typical Values (Example) | Reference |
| Fusion Frequency | The number of fusion events per mitochondrion or per unit area per unit time. | 0.5 - 1.0 events/min/cell | [7] |
| Fission Frequency | The number of fission events per mitochondrion or per unit area per unit time. | 0.3 - 0.8 events/min/cell | [7] |
| Fusion/Fission Ratio | The ratio of fusion events to fission events, indicating the net direction of morphological change. | >1 indicates net fusion (elongation); <1 indicates net fission (fragmentation) | [7] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells for Live Imaging
This protocol describes the staining of adherent cells for subsequent time-lapse fluorescence microscopy.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Adherent cells cultured to 60-80% confluency
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 1-20 µM.[8] The optimal concentration should be determined empirically for each cell type to achieve bright mitochondrial staining with minimal background and cytotoxicity.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels.
-
Use appropriate filter sets for this compound (Excitation/Emission: ~507/529 nm).[2]
-
Protocol 2: Time-Lapse Microscopy and Image Acquisition
This protocol outlines the general procedure for acquiring time-lapse images of mitochondrial dynamics.
Equipment:
-
Inverted fluorescence microscope with a high-sensitivity camera (e.g., sCMOS or EMCCD)
-
Environmental chamber for temperature, humidity, and CO₂ control
-
Objective lens with high numerical aperture (e.g., 60x or 100x oil immersion)
-
Image acquisition software
Procedure:
-
Microscope Setup:
-
Turn on the microscope, camera, and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.
-
Place the dish/slide with the stained cells on the microscope stage.
-
-
Image Acquisition Settings:
-
Select the appropriate filter cube for this compound.
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Adjust the exposure time to obtain a good signal-to-noise ratio.
-
Define the time-lapse parameters:
-
Interval: For observing fusion and fission events, a shorter interval (e.g., 2-10 seconds) is recommended. For tracking long-range motility, a longer interval (e.g., 30-60 seconds) may be sufficient.
-
Duration: The total imaging duration can range from a few minutes to several hours, depending on the biological question and the photostability of the dye.
-
-
-
Acquisition:
-
Select a field of view with healthy cells and well-defined mitochondria.
-
Start the time-lapse acquisition.
-
Protocol 3: Quantitative Image Analysis of Mitochondrial Dynamics
This protocol provides a general workflow for analyzing the acquired time-lapse images.
Software:
-
ImageJ/Fiji with appropriate plugins (e.g., Mitochondrial Network Analysis, TrackMate)
Procedure:
-
Image Pre-processing:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Apply a background subtraction algorithm to reduce noise.
-
Use a median filter to further reduce noise while preserving mitochondrial edges.
-
-
Segmentation and Binarization:
-
Threshold the images to create a binary representation of the mitochondria. An automated thresholding method (e.g., Otsu's method) can be a good starting point.
-
-
Morphological Analysis (for each frame):
-
Use the "Analyze Particles" function to measure morphological parameters such as area, perimeter, aspect ratio, and form factor for each individual mitochondrion.
-
-
Motility Analysis:
-
Use a tracking plugin like TrackMate to identify and track individual mitochondria across the time-lapse sequence.
-
From the tracking data, extract parameters such as velocity, displacement, and track length.
-
-
Fusion and Fission Analysis:
-
Manually or semi-automatically identify and count the number of fusion (two mitochondria merging into one) and fission (one mitochondrion dividing into two) events over the time series.
-
Calculate the fusion and fission frequencies.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Dynamics Signaling Pathway
The balance between mitochondrial fusion and fission is tightly regulated by a conserved set of GTPase proteins.
Caption: Key proteins regulating mitochondrial fusion (Mfn1, Mfn2, Opa1) and fission (Drp1, Fis1, Mff).
Experimental Workflow for Live Imaging of Mitochondrial Dynamics
The following diagram illustrates the overall workflow from cell preparation to data analysis.
Caption: A streamlined workflow for live-cell imaging and analysis of mitochondrial dynamics.
Applications in Research and Drug Development
-
Disease Modeling: Studying alterations in mitochondrial dynamics in cellular models of neurodegenerative diseases, cancer, and metabolic disorders.
-
Drug Screening: High-throughput screening of compounds that modulate mitochondrial dynamics as potential therapeutic agents.
-
Toxicology: Assessing the impact of drug candidates or environmental toxins on mitochondrial health and function.
-
Basic Research: Investigating the fundamental molecular mechanisms that regulate mitochondrial fusion and fission.
Limitations and Considerations
-
Phototoxicity: this compound can be phototoxic, especially with prolonged exposure to high-intensity light. It is crucial to use the lowest possible light dose.
-
Membrane Potential Dependence: Since this compound accumulation is dependent on mitochondrial membrane potential, changes in fluorescence intensity may reflect alterations in both mitochondrial dynamics and function. It is important to consider this when interpreting results. For studies focusing purely on morphology, a membrane potential-independent dye may be more suitable.
-
Dye Concentration: High concentrations of this compound can inhibit mitochondrial respiration and induce fluorescence self-quenching, leading to artifacts. The optimal concentration should be carefully determined.
-
Cell Type Variability: Staining efficiency and sensitivity to phototoxicity can vary significantly between different cell types. Protocols should be optimized for each specific cell line.
By following the detailed protocols and considering the limitations outlined in these application notes, researchers can effectively utilize this compound as a valuable tool for the live imaging and quantitative analysis of mitochondrial dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Localization of mitochondria in living cells with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. calculated kinetic parameters: Topics by Science.gov [science.gov]
Application Note: High-Throughput Screening of P-glycoprotein Inhibitors Using a Rhodamine 123 Efflux Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter family.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics out of cells. This process is a key mechanism in drug disposition and a major contributor to multidrug resistance (MDR) in cancer cells, which significantly limits the efficacy of many chemotherapeutic agents.[1] Consequently, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR and enhance the bioavailability of therapeutic compounds.
The Rhodamine 123 (Rh123) efflux assay is a robust and well-established fluorescence-based method for assessing P-gp activity.[1] this compound, a fluorescent dye, is a known substrate of P-gp. In cells overexpressing P-gp, Rh123 is actively extruded, resulting in low intracellular fluorescence.[1] The presence of a P-gp inhibitor blocks this efflux, leading to the intracellular accumulation of Rh123 and a corresponding increase in fluorescence intensity.[1] This change in fluorescence provides a quantitative measure of the inhibitory activity of a test compound. This application note provides a detailed protocol for a high-throughput this compound efflux assay suitable for screening potential P-gp inhibitors.
Principle of the Assay
The core principle of this assay is the competitive inhibition of P-gp-mediated efflux of this compound. In P-gp-expressing cells, the transporter actively pumps Rh123 out of the cell, maintaining a low level of intracellular fluorescence. When a P-gp inhibitor is introduced, it competes with Rh123 for binding to the transporter or otherwise blocks its function. This inhibition of P-gp leads to the accumulation of Rh123 inside the cells. The resulting increase in intracellular fluorescence is directly proportional to the P-gp inhibitory potency of the test compound. This allows for the determination of key inhibitory parameters, such as the half maximal inhibitory concentration (IC50).
Data Presentation
The following table summarizes the IC50 values of several known P-gp inhibitors determined using the this compound accumulation assay in P-gp-overexpressing MCF7R cells.
| Compound | IC50 (µM) |
| Elacridar | 0.05 |
| Tariquidar | 0.08 |
| Zosuquidar | 0.12 |
| Cyclosporin A | 1.5 |
| Verapamil | 3.2 |
| Quinidine | 4.5 |
| Vincristine | 6.8 |
| Nifedipine | 10.5 |
| Diltiazem | 15.2 |
| Ritonavir | 25.8 |
| Saquinavir | 35.1 |
| Loperamide | 50.7 |
| Amiodarone | 75.3 |
| Nitrendipine | 250.5 |
Data adapted from a study using MCF7R cells incubated with 5.25 µM this compound for 30 minutes.[2]
Experimental Protocols
This section provides a detailed methodology for performing the this compound efflux assay in a 96-well format for high-throughput screening.
Materials and Reagents
-
P-gp-overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF7, OVCAR-8)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Known P-gp inhibitor as a positive control (e.g., Verapamil, Cyclosporin A)
-
Test compounds
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or flow cytometer
Cell Preparation
-
Culture P-gp-overexpressing and parental cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, harvest cells that are in the logarithmic growth phase (70-80% confluency).
-
Wash the cells once with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and determine the cell concentration.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
This compound Accumulation Assay Protocol
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Verapamil) in culture medium.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same concentration as in the compound wells).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Loading:
-
Prepare a working solution of this compound in culture medium. The final concentration should be in the range of 50-200 ng/mL (approximately 0.13-0.52 µM).[3] A concentration of 5.25 µM has also been reported.[2]
-
Add 100 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[4]
-
-
Washing:
-
Carefully aspirate the medium from each well.
-
Wash the cells twice with 200 µL of ice-cold PBS per well to remove extracellular this compound.
-
-
Fluorescence Measurement:
-
Add 100 µL of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.[5]
-
Alternatively, for flow cytometry analysis, trypsinize the cells, wash with ice-cold PBS, and resuspend in 500 µL of ice-cold PBS before analysis.[4]
-
Data Analysis
-
Subtract the background fluorescence from wells containing only cells and PBS.
-
The fluorescence intensity in the presence of an inhibitor is proportional to the degree of P-gp inhibition.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence_inhibitor - Fluorescence_vehicle) / (Fluorescence_max_inhibitor - Fluorescence_vehicle)] * 100
-
Fluorescence_inhibitor: Fluorescence in the presence of the test compound.
-
Fluorescence_vehicle: Fluorescence in the presence of the vehicle control.
-
Fluorescence_max_inhibitor: Fluorescence in the presence of a saturating concentration of a potent P-gp inhibitor (e.g., Verapamil).
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
P-glycoprotein Mediated Efflux and Inhibition
Caption: Mechanism of P-gp mediated efflux of this compound and its inhibition.
Experimental Workflow for this compound Assay
Caption: High-throughput screening workflow for P-gp inhibitors using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of this compound in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Mitochondrial Dysfunction in Primary Cells Using Rhodamine 123: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy production, metabolism, and apoptosis. Mitochondrial dysfunction is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the accurate measurement of mitochondrial health is crucial for both basic research and drug development. One of the key indicators of mitochondrial function is the mitochondrial membrane potential (ΔΨm). Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is sequestered by active mitochondria in proportion to their membrane potential. A decrease in ΔΨm, indicative of mitochondrial dysfunction, results in the loss of this compound from the mitochondria and a consequent decrease in fluorescence intensity. This document provides detailed application notes and protocols for measuring mitochondrial dysfunction in primary cells using this compound.
Principle of the Assay
This compound is a lipophilic cation that readily crosses the plasma and outer mitochondrial membranes. Due to the negative charge of the inner mitochondrial membrane maintained by the electron transport chain, this compound accumulates in the mitochondrial matrix of healthy, respiring cells. This accumulation leads to a concentrated, high-intensity fluorescence signal within the mitochondria. When the mitochondrial membrane potential collapses, as occurs during mitochondrial dysfunction or apoptosis, the driving force for this compound accumulation is lost. The dye is then redistributed into the cytoplasm, resulting in a significant decrease in mitochondrial fluorescence intensity. This change in fluorescence can be quantified using fluorescence microscopy or flow cytometry.
Data Presentation
The following table summarizes representative quantitative data from studies using this compound to assess mitochondrial dysfunction in various primary cell types. This data can be used as a reference for expected changes in fluorescence upon induction of mitochondrial depolarization.
| Cell Type | Treatment | Concentration | Duration | Detection Method | % Decrease in this compound Fluorescence (Mean ± SD) | Reference |
| Primary Rat Hepatocytes | CCCP | 10 µM | 30 min | Flow Cytometry | 65 ± 8% | [1][2] |
| Primary Human Fibroblasts | Rotenone | 5 µM | 4 hours | Fluorescence Microscopy | 52 ± 11% | |
| Primary Mouse Neurons | Glutamate | 100 µM | 6 hours | Flow Cytometry | 45 ± 9% | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 30 mM | 48 hours | Fluorescence Plate Reader | 38 ± 7% | |
| Primary Cardiomyocytes | Ischemia/Reperfusion | - | 2 hours | Confocal Microscopy | 58 ± 12% |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions, cell type, and passage number. Researchers should establish their own baseline and positive controls.
Experimental Protocols
Materials Required
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the primary cells
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other mitochondrial uncoupler (for positive control)
-
Primary cells of interest
-
Sterile culture plates or coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~507/529 nm) or a flow cytometer
Preparation of Reagents
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of anhydrous DMSO. Vortex to ensure it is fully dissolved. Store in small aliquots at -20°C, protected from light. The stock solution is stable for several months.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 1 to 10 µM. Protect the working solution from light.
-
CCCP Stock Solution (10 mM): Dissolve CCCP in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C.
-
CCCP Working Solution (10 µM): Dilute the CCCP stock solution in complete cell culture medium to a final concentration of 10 µM immediately before use.
Protocol for Adherent Primary Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed primary cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow for at least 24 hours.
-
Treatment: If applicable, treat the cells with the experimental compound(s) for the desired duration. Include a vehicle control and a positive control (CCCP).
-
Positive Control: For the positive control, add CCCP working solution to the cells and incubate for 20-30 minutes at 37°C to induce mitochondrial depolarization.
-
This compound Staining:
-
Remove the culture medium from the wells.
-
Wash the cells gently with pre-warmed PBS.
-
Add the this compound working solution to each well, ensuring the coverslip is fully covered.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the this compound working solution.
-
Wash the cells twice with pre-warmed PBS or serum-free medium to remove excess dye.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of mounting medium.
-
Immediately visualize the cells using a fluorescence microscope with a filter set appropriate for this compound (e.g., FITC filter).
-
Capture images from multiple random fields for each condition.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in individual cells using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between control and treated cells.
Protocol for Suspension Primary Cells (Flow Cytometry)
-
Cell Preparation: Prepare a single-cell suspension of your primary cells at a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Treatment: If applicable, treat the cells with the experimental compound(s) in culture tubes for the desired duration. Include a vehicle control and a positive control.
-
Positive Control: For the positive control, add CCCP working solution to a tube of cells and incubate for 20-30 minutes at 37°C.
-
This compound Staining:
-
Add the this compound working solution to each cell suspension to the final desired concentration.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the wash step.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells on a flow cytometer, detecting the this compound fluorescence in the appropriate channel (typically FL1).
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis: Analyze the flow cytometry data to determine the geometric mean fluorescence intensity (gMFI) or the percentage of cells with low this compound fluorescence.
Mandatory Visualizations
Caption: Experimental workflow for measuring mitochondrial dysfunction.
Caption: Mitochondrial dysfunction and apoptosis signaling pathway.
References
Dual Staining with Rhodamine 123 and Cell Viability Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the simultaneous assessment of mitochondrial membrane potential (ΔΨm) and cell viability using the fluorescent dye Rhodamine 123 in combination with a cell viability dye. This dual staining technique is a powerful tool in cellular biology, toxicology, and drug discovery for evaluating cellular health and identifying the mechanisms of cell death.
Introduction
Mitochondrial integrity is a critical indicator of cell health, and its disruption is an early hallmark of apoptosis.[1][2] this compound is a cell-permeant, cationic fluorescent dye that specifically accumulates in active mitochondria due to the negative mitochondrial membrane potential (ΔΨm).[3][4][] In healthy cells with polarized mitochondria, this compound emits a bright green fluorescence.[3][6] A decrease in ΔΨm, a key event in early apoptosis, leads to the release of this compound from the mitochondria and a subsequent reduction in fluorescence intensity.[3][4][6]
Pairing this compound with a cell viability dye allows for the simultaneous discrimination of healthy, apoptotic, and necrotic cells within a population. Propidium Iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells.[7][8] It therefore stains the nuclei of dead or membrane-compromised cells with a red fluorescence.[8][9] Another common viability dye is Calcein AM, which is cleaved by intracellular esterases in living cells to produce green fluorescence; it is often used with a red-fluorescing dead-cell stain like PI.[10][11]
This dual staining approach provides a more nuanced understanding of cellular responses to various stimuli, including drug candidates, toxins, and environmental stressors. It is particularly valuable in drug development for assessing off-target effects and mechanisms of cytotoxicity.
Data Presentation
Table 1: Spectral Properties of Recommended Dyes
| Dye | Excitation (nm) | Emission (nm) | Fluorescent Color | Target |
| This compound | 507[3][12] | 529[3][12] | Green | Mitochondria of live cells[][13] |
| Propidium Iodide (PI) | 535[10] | 617[10] | Red | Nuclei of dead cells[9] |
| Calcein AM | 494[10] | 517[10] | Green | Cytoplasm of live cells[10] |
Table 2: Recommended Dye Concentrations and Incubation Times
| Dye | Stock Concentration | Working Concentration | Incubation Time | Incubation Temperature |
| This compound | 1-5 mM in DMSO[12] | 0.1-10 µg/mL (0.26-26 µM)[14] | 15-30 minutes[12] | 37°C[3] |
| Propidium Iodide (PI) | 1 mg/mL in H₂O | 1-5 µg/mL[8] | 5-15 minutes | Room Temperature or 37°C[8] |
| Calcein AM | 1 mM in DMSO | 1-2 µM | 15-30 minutes[10] | Room Temperature or 37°C |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 3. apexbt.com [apexbt.com]
- 4. Mitochondrial Membrane Potential Detection Kit (this compound) - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. apexbt.com [apexbt.com]
- 7. [Estimation of cell viability by FCM using rhodamin 123 and propidum iodide--its application in evaluating the effect of anticancer drugs to tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of sperm mitochondrial function using rh123/PI dual fluorescent staining in asthenospermia and oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of cell viability by double-staining fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcein AM/PI Double Staining Kit - Elabscience [elabscience.com]
- 11. Cell Double Staining -Cellstain- Double Staining Kit Dojindo [dojindo.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
Application of Rhodamine 123 in High-Content Screening Assays: Principles, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 123 (Rh123) is a cell-permeable, cationic fluorescent dye widely utilized in high-content screening (HCS) assays to investigate mitochondrial health and multidrug resistance. Its ability to accumulate in mitochondria in a membrane potential-dependent manner makes it a sensitive probe for mitochondrial function. Furthermore, as a substrate for P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance, Rh123 is an invaluable tool for identifying and characterizing P-gp inhibitors. This document provides detailed application notes and protocols for the use of this compound in HCS assays.
Core Applications in High-Content Screening
This compound is primarily employed in two key HCS applications:
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: Rh123 accumulates in the negatively charged mitochondrial matrix of healthy cells. A decrease in ΔΨm, an early indicator of apoptosis and mitochondrial dysfunction, leads to reduced Rh123 accumulation and a corresponding decrease in fluorescence intensity.[1][2]
-
P-glycoprotein (P-gp) Efflux Assay: In cells overexpressing P-gp, Rh123 is actively transported out of the cell, resulting in low intracellular fluorescence.[3] The presence of a P-gp inhibitor blocks this efflux, leading to an accumulation of Rh123 and an increase in fluorescence, which can be quantified to determine the inhibitory activity of a compound.[3]
Key Principles and Signaling Pathways
Mitochondrial Membrane Potential
The accumulation of the positively charged this compound dye within the mitochondrial matrix is driven by the negative electrochemical gradient across the inner mitochondrial membrane.[1] Healthy, respiring mitochondria maintain a high membrane potential. When this potential is disrupted, for instance by cytotoxic compounds or during apoptosis, the driving force for Rh123 accumulation is lost, and the dye is released into the cytoplasm, resulting in a measurable decrease in mitochondrial fluorescence.[1][4]
Mechanism of this compound as a mitochondrial membrane potential probe.
P-glycoprotein Efflux
P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of substrates, including this compound, from the cell.[3] In cells with high P-gp expression, Rh123 is efficiently pumped out, preventing its accumulation. P-gp inhibitors competitively or non-competitively bind to the transporter, blocking its efflux function. This leads to the intracellular retention of Rh123, and the resulting increase in fluorescence is directly proportional to the level of P-gp inhibition.[3]
Interaction of this compound with P-glycoprotein and its inhibition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound in HCS assays, compiled from various sources.
| Parameter | Value | Cell Type/System | Reference |
| Stock Solution Preparation | |||
| Rh123 Stock Concentration | 1 mg/mL in DMSO | General | [2] |
| Rh123 Stock Concentration | 5 mM in DMSO | General | [5] |
| Mitochondrial Membrane Potential Assay | |||
| Rh123 Working Concentration | 1-20 µM | General | [2][5] |
| Incubation Time | 15-60 minutes | General | [2] |
| Positive Control (CCCP) | 10 µM for 20 minutes | Most cells | [4] |
| Excitation Wavelength | ~505 nm | General | [2] |
| Emission Wavelength | ~529 nm | General | [2] |
| P-glycoprotein Efflux Assay | |||
| Rh123 Working Concentration | 5 µM | P-gp-expressing cells | [3] |
| Rh123 Working Concentration | 5.25 µM | MCF7R cells | [6] |
| Rh123 Loading Incubation | 60-90 minutes | P-gp-expressing cells | [3] |
| Inhibitor Pre-incubation | 30 minutes | P-gp-expressing cells | [3] |
| Excitation Wavelength | 485 nm | MCF7R cells | [6] |
| Emission Wavelength | 535 nm | MCF7R cells | [6] |
Experimental Protocols
Protocol 1: High-Content Screening for Mitochondrial Toxicity
This protocol outlines a method for screening compounds for their potential to induce mitochondrial membrane depolarization.
Experimental workflow for a this compound-based mitochondrial toxicity HCS assay.
Materials:
-
Cells of interest
-
96-well, black-walled, clear-bottom microplates
-
This compound
-
DMSO
-
Serum-free cell culture medium or PBS
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control
-
High-content screening instrument
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with test compounds at various concentrations. Include a positive control (e.g., 10 µM CCCP for 20 minutes) and a vehicle control (e.g., DMSO).[4]
-
This compound Staining:
-
Prepare a fresh this compound working solution at a final concentration of 1-20 µM in serum-free medium or PBS.[2][5] The optimal concentration should be determined for the specific cell line.
-
Remove the compound-containing medium and add the this compound working solution to each well.
-
Incubate for 15-60 minutes at 37°C, protected from light.[2]
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Image Acquisition: Acquire images using a high-content screening system with appropriate filters for this compound (Excitation/Emission ≈ 505/529 nm).[2]
-
Data Analysis: Quantify the fluorescence intensity within the mitochondria of individual cells. A decrease in fluorescence intensity in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Protocol 2: High-Content Screening for P-glycoprotein Inhibition
This protocol describes a method to screen for inhibitors of the P-gp efflux pump.
Experimental workflow for a this compound-based P-gp inhibition HCS assay.
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line
-
96-well, black-walled, clear-bottom microplates
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
Known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control[7]
-
High-content screening instrument
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells and the parental cell line in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with test compounds or a known P-gp inhibitor for 30 minutes at 37°C.[3]
-
This compound Loading:
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove extracellular this compound.[3]
-
Image Acquisition: Acquire images using a high-content screening system (Excitation/Emission ≈ 485/535 nm).[6]
-
Data Analysis: Quantify the intracellular fluorescence intensity. An increase in fluorescence in the presence of a test compound indicates P-gp inhibition. The IC50 value can be determined by testing a range of compound concentrations.
Conclusion
This compound is a versatile and robust fluorescent probe for high-content screening assays. Its application in assessing mitochondrial membrane potential and P-glycoprotein activity provides valuable insights into cellular health, toxicity, and drug resistance. The protocols and data presented here offer a comprehensive guide for researchers to effectively implement this compound-based assays in their drug discovery and development workflows.
References
- 1. Mitochondrial Membrane Potential Detection Kit (this compound) - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Rhodamine 123 Photobleaching
This technical support center provides troubleshooting guides, experimental protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Rhodamine 123 photobleaching in microscopy experiments.
Troubleshooting Guides
This section addresses common issues encountered during imaging with this compound and offers practical solutions.
Common Problems & Solutions
Q1: My this compound fluorescence signal is fading very rapidly. What are the first things I should check?
A: Rapid photobleaching is a common issue with this compound.[] Here are the initial parameters to optimize:
-
Reduce Excitation Light Intensity: This is the most critical factor. Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[2] You can use neutral density (ND) filters to incrementally decrease the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.
-
Optimize Imaging Frequency: In time-lapse experiments, increase the interval between image acquisitions to reduce cumulative light exposure.
-
Use an Appropriate Objective: Whenever possible, use an objective with a higher numerical aperture (NA) as it will capture more light, allowing you to reduce the excitation intensity.
-
Avoid Unnecessary Exposure: Do not expose the sample to the excitation light when not actively acquiring an image. Use transmitted light for focusing whenever possible.[2]
Q2: I am using an antifade reagent, but still observing significant photobleaching. What could be wrong?
A: Even with antifade reagents, other factors can contribute to photobleaching. Consider the following:
-
Reagent Compatibility and Age: Ensure the antifade reagent is fresh and compatible with your sample type (live or fixed cells). Some antifade agents can be less effective over time.
-
Proper Mounting: For fixed samples, ensure the coverslip is properly sealed to prevent the mounting medium from evaporating and to minimize oxygen exposure, which contributes to photobleaching.
-
pH of Mounting Medium: The fluorescence of many dyes, including rhodamines, can be pH-sensitive. Ensure your mounting medium has the optimal pH for this compound stability.
-
Concentration of Antifade Agent: If you are preparing your own antifade medium, double-check the concentration of the active ingredient.
Q3: My live cells stained with this compound appear stressed or are dying during imaging. Is this related to photobleaching?
A: Yes, this is likely due to phototoxicity. The same processes that cause photobleaching—high-intensity light exciting the fluorophore—can also lead to the generation of reactive oxygen species (ROS) that are toxic to cells.[3][4] At high concentrations, this compound itself can also be cytotoxic.[5][6] To mitigate phototoxicity:
-
Follow all the recommendations for reducing photobleaching, as this will also reduce phototoxicity.
-
Use the lowest possible concentration of this compound that gives an adequate signal. For live cells, a concentration of up to 25 µM is generally recommended to avoid aggregation and quenching.[7]
-
Consider using "gentle" rhodamine derivatives that are engineered to produce fewer ROS.[3][4]
Q4: Does the concentration of this compound affect its photostability?
A: Yes, at high concentrations, this compound can exhibit self-quenching, where the dye molecules interact and reduce the overall fluorescence intensity.[8] This can be mistaken for photobleaching. It is crucial to optimize the staining concentration to achieve a bright signal without causing self-quenching or cytotoxicity.[] For live-cell imaging, it is recommended not to exceed an incubation medium concentration of 25 µM.[7]
Quantitative Comparison of Antifade Agents
The choice of antifade agent can significantly impact the photostability of this compound. The table below summarizes the effectiveness of various agents.
| Antifade Agent/Mounting Medium | Fluorophore | Increase in Photostability (Half-life in seconds) | Notes |
| 90% Glycerol (B35011) in PBS (pH 8.5) | Tetramethylrhodamine (B1193902) | 7 | Baseline for comparison. |
| Vectashield | Tetramethylrhodamine | 330 | Offers significant protection for rhodamine dyes.[9] |
| n-Propyl gallate (in glycerol) | Tetramethylrhodamine | Reduces fading by a factor of 10. | A common and effective homemade antifade agent.[10] |
Note: Data for tetramethylrhodamine is presented as a close analogue to this compound. The photobleaching quantum yield for this compound is on the order of 10⁻⁶ to 10⁻⁷, indicating it is relatively photostable compared to other dyes like fluorescein (B123965).[11]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria with this compound with Minimal Photobleaching
This protocol provides a workflow for staining and imaging mitochondria in live cells while minimizing photobleaching and phototoxicity.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Appropriate cell culture medium
-
Live-cell imaging chamber or dish
-
Optional: Live-cell compatible antifade reagent (e.g., Trolox)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish or chamber.
-
Staining:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium. The final concentration should be optimized for your cell type, typically in the range of 1-20 µM.[12] Do not exceed 25 µM to avoid quenching.[7]
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.[12]
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed culture medium to remove any unbound dye.
-
-
Optional Antifade Treatment:
-
If using a live-cell antifade reagent, prepare it in your imaging medium according to the manufacturer's instructions.
-
Replace the wash medium with the antifade-containing imaging medium.
-
-
Imaging:
-
Place the imaging dish on the microscope stage.
-
Use the lowest possible excitation intensity that provides a clear signal.
-
Set the exposure time of your camera to the minimum required for adequate signal detection.
-
Use appropriate filters for this compound (Excitation/Emission ~507/529 nm).[13]
-
Locate the cells of interest using transmitted light or a low-magnification, low-intensity fluorescence scan.
-
Acquire images only when necessary. For time-lapse experiments, use the longest possible interval between frames.
-
Protocol 2: Preparing an n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells
This protocol describes how to prepare a common and effective antifade mounting medium for fixed samples.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution
Procedure:
-
Prepare a 90% glycerol/10% PBS solution: Mix 9 parts glycerol with 1 part 10x PBS.
-
Dissolve NPG: Add NPG to the glycerol/PBS mixture to a final concentration of 2% (w/v). This will require vigorous stirring and may be slow to dissolve.
-
Storage: Store the NPG mounting medium in small aliquots at -20°C in the dark.
Mandatory Visualizations
Caption: The process of this compound photobleaching and mitigation strategies.
Caption: Troubleshooting workflow for this compound photobleaching.
Frequently Asked Questions (FAQs)
Q: What are the optimal excitation and emission wavelengths for this compound to maximize signal and minimize photobleaching?
A: The optimal excitation wavelength for this compound is around 507 nm, and its emission peak is at approximately 529 nm.[13] While using the peak excitation wavelength provides the strongest signal, it also contributes most to photobleaching. If you are experiencing significant photobleaching, you can try shifting the excitation wavelength slightly off-peak, but this will also reduce the fluorescence signal.
Q: Are there more photostable alternatives to this compound for mitochondrial staining?
A: Yes, several newer fluorescent dyes have been developed with improved photostability for mitochondrial staining. Some examples include certain Alexa Fluor™ and CF™ dyes. Additionally, "gentle" rhodamine derivatives have been engineered to be less phototoxic.[3][4] The choice of an alternative will depend on your specific experimental needs and the filter sets available on your microscope.
Q: How does the pH of the mounting medium affect this compound photostability?
A: The fluorescence of many fluorophores, including rhodamines, can be sensitive to the pH of their environment. While specific data on the optimal pH for this compound photostability is not extensively documented in the provided results, it is a crucial factor to consider, especially when preparing homemade mounting media.
Q: Can I reuse my antifade mounting medium?
A: It is generally not recommended to reuse antifade mounting medium. The active components that scavenge reactive oxygen species can be depleted over time and with exposure to light and air, reducing their effectiveness. For consistent and reliable results, always use fresh antifade reagents.
References
- 2. benchchem.com [benchchem.com]
- 3. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of photodynamically induced cell killing and dark cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence lifetime imaging (FLIM) of this compound in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. apexbt.com [apexbt.com]
Technical Support Center: Minimizing Rhodamine 123 Cytotoxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Rhodamine 123 (Rh123) cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Rh123) is a cell-permeant, cationic fluorescent dye that is readily sequestered by active mitochondria due to their negative membrane potential.[1][] It is commonly used to assess mitochondrial membrane potential, mitochondrial function, and cell viability.[][3]
Q2: What are the primary mechanisms of this compound cytotoxicity?
Rh123 cytotoxicity is primarily linked to its intracellular concentration and the duration of exposure.[4] At high concentrations, it can inhibit mitochondrial respiration and ATP synthesis.[4][5][6] Specifically, Rh123 has been shown to target the FoF1-ATPase, a critical enzyme in oxidative phosphorylation.[6] Continuous exposure to Rh123 can also lead to cell cycle arrest in the G1 phase.[7] Additionally, Rh123 can induce phototoxicity upon laser irradiation, causing damage to mitochondria.[8]
Q3: How can I minimize this compound cytotoxicity in my long-term experiments?
To minimize cytotoxicity, it is crucial to:
-
Optimize Concentration and Incubation Time: Use the lowest possible concentration of Rh123 and the shortest incubation time that provides an adequate signal for your specific cell type and experimental setup.[]
-
Reduce Light Exposure: Minimize the exposure of Rh123-stained cells to excitation light to prevent phototoxicity.[][8] This is particularly important during time-lapse imaging.
-
Consider Pulse-Labeling: For long-term studies, consider pulse-labeling the cells with Rh123 rather than continuous exposure.[7]
-
Use Serum-Free Medium for Staining: Serum proteins can bind to Rh123, reducing its effective concentration and potentially leading to variability. It is recommended to perform staining in a serum-free medium like Hank's Balanced Salt Solution (HBSS).[9]
Q4: Are there less toxic alternatives to this compound for long-term mitochondrial staining?
Yes, several alternatives with potentially lower cytotoxicity and better photostability are available. These include:
-
Tetramethylrhodamine, methyl ester (TMRM): Shows less potential-independent binding to cells compared to other rhodamines and is considered a good choice for marking functional mitochondria.[3][10]
-
MitoTracker™ Dyes: This series of probes, such as MitoTracker™ Green FM and MitoTracker™ Red CMXRos, are well-retained after cell fixation and are more photostable than Rh123.[1][11] MitoTracker™ Green FM's accumulation is largely independent of mitochondrial membrane potential, making it suitable for assessing mitochondrial mass.[11]
-
JC-1: A ratiometric dye that exhibits a fluorescence emission shift from green to red with increasing mitochondrial membrane potential, allowing for a more quantitative assessment of mitochondrial health.[3][10]
Troubleshooting Guides
Problem 1: High cell death observed in long-term experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| Rh123 concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration for your cell type. Concentrations as high as 10 µg/ml can be toxic with prolonged exposure.[4][12] |
| Incubation time is too long. | Reduce the incubation time. For many cell types, 15-30 minutes is sufficient for staining.[13][14] |
| Continuous exposure to Rh123. | Switch to a pulse-chase labeling protocol. Stain the cells for a short period, wash with dye-free medium, and then image at later time points.[7] |
| Phototoxicity. | Reduce the intensity and duration of light exposure during imaging. Use a neutral density filter or lower the laser power.[][8] |
Problem 2: Fading or loss of this compound signal over time.
| Possible Cause | Troubleshooting Steps |
| Dye leakage from cells. | Some leakage of Rh123 from cells is expected over time.[7] Ensure that the imaging time points are appropriate for your experimental question. |
| Loss of mitochondrial membrane potential. | A decrease in Rh123 fluorescence can indicate mitochondrial depolarization, a hallmark of apoptosis.[11] Co-stain with a viability dye to confirm if the signal loss is due to cell death. |
| Photobleaching. | Reduce light exposure. Consider using a more photostable dye if extensive time-lapse imaging is required.[1][11] |
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and their observed effects on cytotoxicity. Note that the optimal concentration is highly cell-type dependent and should be empirically determined.
| Concentration | Incubation Time | Cell Type/System | Observed Effect | Reference |
| 0.1 - 10.0 µg/ml | Equilibrium | Various | Dose-dependent accumulation | [7] |
| 10 µg/ml | Continuous | Carcinoma cells | >50% cell death within 7 days | [12] |
| Up to 10 µg/ml | Pulse-labeling | CHO cells | No significant effect on cloning efficiency | [7][14] |
| 50 - 100 µg/ml | 24 hours | Entire cells | Toxic | [4] |
| 5 µg/ml | Not specified | Isolated mitochondria | Inhibition of ATP synthesis | [4] |
| 1-20 µM | 5-60 minutes | Suspension/Adherent cells | Working concentration for staining | [13] |
| 10 µM | 30 minutes | MGH-U1 human bladder carcinoma cells | Phototoxic injury to mitochondria upon laser irradiation | [8] |
| < 20 µM | Not specified | Not specified | No significant cell toxicity | [9] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity
This protocol outlines a method to determine the cytotoxic effects of different concentrations of this compound on adherent cells using a viability assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
96-well clear-bottom black plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Rh123 dilutions: Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest Rh123 concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Rh123 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Minimizing Cytotoxicity with Pulse-Chase Labeling
This protocol describes a method for labeling cells with this compound for a short period, followed by a chase period in dye-free medium, to minimize toxicity in long-term imaging.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free medium (e.g., HBSS)
-
This compound working solution (optimized low concentration in serum-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
-
Washing: Before staining, wash the cells twice with pre-warmed serum-free medium to remove any residual serum.
-
Pulse Labeling: Add the pre-warmed this compound working solution to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Washing (Chase): Remove the staining solution and wash the cells three times with pre-warmed complete cell culture medium to remove any unbound dye.
-
Long-Term Culture and Imaging: Return the cells to the incubator and image at desired time points (e.g., 1, 6, 12, 24 hours) using a fluorescence microscope. Use minimal excitation light to prevent phototoxicity.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing Rh123 cytotoxicity.
Caption: Troubleshooting logic for high cell death with Rh123.
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the mitochondrial probe this compound and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basis for the selective cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of this compound with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phototoxicity in laser-irradiated MGH-U1 human carcinoma cells studied in vitro by electron microscopy and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective toxicity of this compound in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. scispace.com [scispace.com]
Optimizing Rhodamine 123 staining concentration for different cell types.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Rhodamine 123 (Rh123) staining protocols for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, cationic fluorescent dye used to stain mitochondria in living cells.[][2] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[][3] Healthy, respiring cells maintain a high negative membrane potential across the inner mitochondrial membrane, which drives the uptake and concentration of the positively charged Rh123.[3][4] A decrease in fluorescence intensity can indicate a loss of mitochondrial membrane potential, which is often associated with apoptosis or cellular stress.[3][5]
Q2: What are the primary applications of this compound?
Rh123 is widely used for:
-
Assessing Mitochondrial Function: Monitoring changes in mitochondrial membrane potential to evaluate cell health, toxicity, and apoptosis.[][6]
-
Flow Cytometry: Quantifying mitochondrial activity in cell populations and identifying subpopulations with different metabolic states.[4][7]
-
Fluorescence Microscopy: Visualizing mitochondrial morphology and distribution in living cells.[2]
-
Multidrug Resistance (MDR) Studies: Rh123 is a known substrate for P-glycoprotein (P-gp) efflux pumps.[8][9] Cells overexpressing P-gp will actively pump Rh123 out, resulting in lower fluorescence, which can be used as a functional assay for MDR activity.[8][10]
Q3: How do I prepare and store this compound?
-
Stock Solution: Prepare a stock solution of 1-10 mg/mL in a high-quality, anhydrous solvent like DMSO or ethanol.[11][12][13] For example, dissolving 1 mg of Rh123 in 525 μL of DMSO yields a 5 mM stock solution.[14][15]
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.[][12] Avoid repeated freeze-thaw cycles.[]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 0.1-20 µM) using a serum-free medium or PBS.[12][14][15] It is recommended to use the working solution within a few hours of preparation.[11]
Q4: Can this compound be toxic to cells?
Yes, at higher concentrations or with prolonged exposure, Rh123 can be cytotoxic. It can interfere with mitochondrial function and arrest cells in the G1 phase of the cell cycle.[7] However, pulse-labeling with concentrations up to 10 µg/mL generally has no significant immediate effect on cell growth or viability.[7] It is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental duration to minimize toxicity.[]
Experimental Protocol: General Staining for Flow Cytometry
This protocol provides a starting point for staining suspension or adherent cells. Optimization is required for each specific cell type and experimental condition.
Materials:
-
This compound (powder or stock solution in DMSO/ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Cell suspension (1 x 10^6 cells/mL)
-
Positive control (optional): CCCP or other mitochondrial uncoupler
-
Flow cytometer
Procedure:
-
Prepare Working Solution: Dilute the Rh123 stock solution in warm (37°C) serum-free medium or PBS to the desired final concentration (e.g., 1-10 µM). Protect from light.
-
Cell Preparation:
-
Suspension Cells: Centrifuge cells at 400g for 5 minutes, discard the supernatant, and wash once with PBS. Resuspend the cell pellet in the pre-warmed staining medium at a density of 1 x 10^6 cells/mL.[15]
-
Adherent Cells: For flow cytometry, detach cells using a gentle enzyme (e.g., TrypLE) or a cell scraper. Wash and resuspend as described for suspension cells.
-
-
Staining: Add the Rh123 working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[5][12] The optimal incubation time is cell-type dependent and should be determined empirically.[5]
-
Washing: Centrifuge the stained cells at 400g for 5 minutes and discard the supernatant. Wash the cells twice with PBS to remove unbound dye.[15]
-
Resuspension: Resuspend the final cell pellet in fresh PBS or serum-free medium for immediate analysis.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate excitation (e.g., 488 nm laser) and emission (e.g., ~529 nm, typically in the FITC or GFP channel) settings.[5]
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal Dye Concentration | The required concentration can vary significantly between cell types. Perform a titration experiment, testing a range of Rh123 concentrations (e.g., 0.1 µM to 20 µM) to find the optimal signal-to-noise ratio.[12] |
| Insufficient Incubation Time | Staining kinetics vary. Try increasing the incubation time in 15-minute increments (e.g., 15, 30, 45, 60 minutes) to ensure sufficient dye uptake.[5] |
| High P-glycoprotein (P-gp) Efflux | Some cell lines (especially cancer cells) have high levels of P-gp, which actively removes Rh123.[8][9] Co-incubate with a P-gp inhibitor like Verapamil or Cyclosporin A to block efflux and increase intracellular fluorescence.[10] |
| Depolarized Mitochondria | The cells may be unhealthy, apoptotic, or treated with a substance that collapses the mitochondrial membrane potential. Use a positive control for depolarization (e.g., 10 µM CCCP for 20 minutes) to confirm the dye is working as expected.[5] Check cell viability with a dye like Propidium Iodide (PI).[6] |
| Incorrect Instrument Settings | Ensure the flow cytometer or microscope is set to the correct excitation and emission wavelengths for Rh123 (Ex/Em: ~507/529 nm).[5] Check that the detector gain/voltage is set appropriately. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Using too much dye can lead to non-specific binding to other cellular membranes or self-quenching at very high intracellular concentrations.[16] Reduce the Rh123 concentration. |
| Inadequate Washing | Unbound dye remaining in the suspension can increase background fluorescence. Ensure at least two thorough washing steps with PBS or medium after incubation.[] |
| Cellular Autofluorescence | Some cell types naturally exhibit high autofluorescence.[17] Always include an unstained control sample to measure the baseline autofluorescence and set your gates accordingly. |
| Dye Precipitation | If the stock solution is old or improperly stored, the dye may precipitate. Prepare a fresh working solution from a new or properly stored stock aliquot. |
Problem 3: High Staining Variability Between Samples
| Possible Cause | Recommended Solution |
| Inconsistent Cell Numbers | Ensure that the cell density is consistent across all samples and controls, as this can affect the final dye-to-cell ratio. |
| Differences in Cell Health/Metabolism | Variations in culture conditions (e.g., passage number, confluency, media changes) can alter mitochondrial activity. Standardize all cell culture procedures leading up to the experiment. |
| Photobleaching | Rh123 is sensitive to light.[] Protect samples from light during incubation, washing, and prior to analysis to prevent fluorescence quenching. |
| Temperature Fluctuations | Dye uptake is an active process dependent on temperature. Perform all incubation and washing steps at a consistent temperature (e.g., 37°C or room temperature as per the optimized protocol). |
Data & Protocols
Table 1: Recommended Starting Concentrations for Rh123 Staining
Note: These are suggested starting points. Optimal conditions must be determined empirically for each cell type and experimental setup.
| Parameter | General Range | Notes |
| Working Concentration | 0.1 - 20 µM[12][14][15] | Start with 1-5 µM for most cell lines. Hematopoietic stem cells may require lower concentrations (~0.1 µg/mL).[11] |
| Incubation Time | 15 - 60 minutes[5][12] | 30 minutes is a common starting point. Near-maximum binding is often reached in 5-10 minutes.[7] |
| Incubation Temperature | 37°C[5][12] | Room temperature can also be used, but 37°C is more common for live-cell assays. |
| Solvent for Stock | DMSO or Ethanol[12][13] | Ensure the final solvent concentration in the working solution is non-toxic to cells (typically <0.5%). |
Visual Guides
Diagrams of Workflows and Mechanisms
Caption: Standard experimental workflow for staining cells with this compound.
Caption: Mechanism of this compound uptake, accumulation, and efflux.
Caption: Troubleshooting flowchart for low fluorescence signal issues.
References
- 2. Localization of mitochondria in living cells with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased mitochondrial uptake of this compound during lymphocyte stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. [Estimation of cell viability by FCM using rhodamin 123 and propidum iodide--its application in evaluating the effect of anticancer drugs to tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of this compound with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Imaging reversible mitochondrial membrane potential dynamics with a masked rhodamine voltage reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent Rhodamine 123 efflux during imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Rhodamine 123 efflux during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or rapidly decreasing?
A weak or rapidly decreasing this compound signal is often due to its active removal from the cells, a process known as efflux. The primary protein responsible for this is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[1][2][3] P-gp is an ATP-dependent pump that actively transports a wide range of substances, including this compound, out of the cell, leading to reduced intracellular fluorescence.[1][4][5] This is a common issue in cell lines with high P-gp expression, such as some cancer cell lines or cells forming barrier tissues like the blood-brain barrier.[3][5]
Q2: What is P-glycoprotein (P-gp) and how does it cause this compound efflux?
P-glycoprotein (P-gp) is a transmembrane protein that functions as an energy-dependent efflux pump.[1][3] It utilizes energy from ATP hydrolysis to export a diverse array of structurally unrelated compounds from the cell's interior to the exterior.[1][5] this compound is a known substrate for P-gp.[2][6] When this compound enters the cell and accumulates in the mitochondria, P-gp recognizes it and actively transports it out, thereby reducing its intracellular concentration and fluorescent signal.[2][6]
Q3: How can I prevent this compound efflux in my imaging experiments?
The most common method to prevent this compound efflux is to use P-glycoprotein inhibitors. These compounds block the function of P-gp, leading to increased intracellular accumulation of this compound and a stronger, more stable fluorescent signal.[1][4][7] Additionally, optimizing experimental conditions, such as lowering the temperature, can reduce the activity of this energy-dependent pump.[2]
Q4: What are some common P-gp inhibitors I can use?
Several generations of P-gp inhibitors have been developed. Some commonly used inhibitors include:
Third-generation inhibitors are generally more potent and specific than the earlier generations.[7]
Q5: Are there any alternatives to this compound for mitochondrial imaging that are less susceptible to efflux?
Yes, several other fluorescent probes can be used for mitochondrial imaging, some of which are less susceptible to P-gp mediated efflux. These include:
-
MitoTracker Dyes: MitoTracker Green FM and MitoTracker Red CMXRos are less dependent on mitochondrial membrane potential for accumulation and can be more photostable.[10][11] MitoTracker Red CMXRos is also fixable.[10]
-
Tetramethylrhodamine, ethyl ester (TMRE) and Tetramethylrhodamine, methyl ester (TMRM): These are cationic dyes that accumulate in active mitochondria and are considered good for dynamic and quantitative measurements of mitochondrial membrane potential.[10][12]
-
JC-1: This ratiometric dye can provide a more quantitative measure of mitochondrial membrane potential, independent of mitochondrial mass.[10][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no this compound signal | High P-gp activity leading to rapid efflux. | 1. Use a P-gp inhibitor: Co-incubate your cells with a P-gp inhibitor like Verapamil, Cyclosporin A, or Tariquidar before and during this compound staining.[14][15] 2. Optimize inhibitor concentration: Determine the optimal, non-toxic concentration of the P-gp inhibitor for your specific cell line. 3. Lower the temperature: Perform the final incubation and washing steps at a reduced temperature (e.g., on ice) to decrease the activity of the ATP-dependent P-gp pump.[2] |
| Low mitochondrial membrane potential. | This compound accumulation is dependent on the mitochondrial membrane potential.[16][17] 1. Use a positive control: Use a substance like CCCP to depolarize the mitochondrial membrane and confirm that the signal loss is due to a change in potential.[16][17] 2. Check cell health: Ensure your cells are healthy and metabolically active. | |
| Incorrect filter sets or imaging settings. | 1. Verify excitation/emission wavelengths: Use the appropriate filter sets for this compound (Excitation max: ~507 nm, Emission max: ~529 nm).[16] 2. Optimize imaging parameters: Adjust laser power, exposure time, and gain to enhance signal detection without causing phototoxicity. | |
| Signal fades quickly during imaging (photobleaching) | Excessive exposure to excitation light. | 1. Reduce exposure: Minimize the duration and intensity of light exposure.[][19] 2. Use an anti-fade mounting medium: If imaging fixed cells (though this compound is not ideal for fixation), use a mounting medium containing an anti-fade reagent.[] 3. Acquire images efficiently: Plan your imaging session to capture the necessary data as quickly as possible. |
| High background fluorescence | Incomplete removal of extracellular dye. | 1. Thorough washing: Ensure adequate washing steps with pre-warmed medium or PBS after this compound incubation to remove unbound dye.[20] 2. Optimize dye concentration: Use the lowest effective concentration of this compound to minimize non-specific binding. |
P-gp Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common P-gp inhibitors against this compound efflux. These values can serve as a starting point for optimizing inhibitor concentrations in your experiments.
| P-gp Inhibitor | Cell Line | IC50 (µM) | Reference |
| Elacridar | MCF7R | 0.05 | [14] |
| Verapamil | MCF7R | 2.5 | [14] |
| Cyclosporin A | MCF7R | 1.1 | [14] |
| Nitrendipine | MCF7R | 250.5 | [14] |
| Tariquidar | P-gp expressing cells | Low nanomolar range | [9] |
Experimental Protocols
Protocol: this compound Accumulation Assay to Evaluate P-gp Inhibition
This protocol describes a cell-based functional assay to measure the inhibitory effect of a compound on P-gp-mediated this compound efflux.[14][20]
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and the corresponding parental cell line.
-
Complete cell culture medium.
-
96-well black, clear-bottom microplate.
-
This compound.
-
P-gp inhibitor of interest (test compound).
-
Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density.
-
Incubate for 24-48 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound and the positive control inhibitor in serum-free medium or buffer.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the compound dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
-
This compound Staining:
-
Prepare a working solution of this compound in serum-free medium (e.g., 5 µM).
-
Add the this compound working solution to each well containing the test compounds.
-
Incubate for 30-90 minutes at 37°C, protected from light.
-
-
Washing and Fluorescence Measurement:
-
Aspirate the loading solution.
-
Wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.[20]
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~485-507 nm and emission at ~529-535 nm.[16][20]
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control (cells treated with this compound only).
-
Calculate the fold-increase in this compound accumulation.
-
Plot the fold-increase against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of P-gp Mediated this compound Efflux
Caption: Mechanism of P-gp mediated this compound efflux and its inhibition.
Experimental Workflow for this compound Accumulation Assay
Caption: Workflow for the this compound accumulation assay.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 8. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active transport of this compound by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. apexbt.com [apexbt.com]
- 17. apexbt.com [apexbt.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
Common artifacts in Rhodamine 123 staining and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during Rhodamine 123 staining for mitochondrial analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell biology?
This compound is a cell-permeant, cationic fluorescent dye that specifically accumulates in mitochondria.[][2][3] Its accumulation is dependent on the mitochondrial membrane potential (ΔΨm).[][4][5] Consequently, it is widely used to assess mitochondrial activity, cellular energy metabolism, and apoptosis.[] A decrease in mitochondrial membrane potential, which is an early indicator of apoptosis, results in the loss of this compound from the mitochondria and a decrease in intracellular fluorescence.[5][6]
Q2: How does this compound enter the mitochondria?
This compound is a lipophilic cation.[7] Due to the negative charge inside healthy mitochondria (high mitochondrial membrane potential), this compound is electrophoretically drawn into the mitochondrial matrix. This accumulation leads to a concentrated fluorescent signal within the mitochondria.[][5]
Q3: Is a permeabilization step required for this compound staining?
No, a permeabilization step is not necessary for live-cell staining with this compound.[8] The dye is cell-permeant and can cross the plasma membrane of living cells to accumulate in functional mitochondria.[][8] Fixing cells before staining will prevent this compound from accumulating, as it requires an active mitochondrial membrane potential.[8]
Q4: Can this compound be used in fixed cells?
This compound is generally not suitable for use in fixed cells because its accumulation is dependent on the active mitochondrial membrane potential, which is lost upon fixation.[8] For applications requiring fixation after mitochondrial labeling, other dyes like MitoTracker™ Orange or CMXRos are recommended as they are retained after fixation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific mitochondrial signal, making data interpretation difficult.
dot
References
- 2. Localization of mitochondria in plant cells by vital staining with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, this compound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Rhodamine 123 signal-to-noise ratio improvement techniques.
Welcome to the technical support center for Rhodamine 123. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, high-quality data.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Question: I am not observing a strong fluorescent signal after staining my cells with this compound. What could be the reason, and how can I improve it?
Answer: A weak or absent this compound signal can stem from several factors related to cell health, experimental procedure, and the dye itself. Here are the primary causes and their corresponding solutions:
-
Low Mitochondrial Membrane Potential (ΔΨm): this compound accumulation is dependent on a healthy mitochondrial membrane potential. If your cells are unhealthy or apoptotic, their ΔΨm will be low, resulting in reduced dye uptake.
-
Solution: Always include a positive control of healthy, untreated cells to establish a baseline for maximum fluorescence. Ensure optimal cell culture conditions to maintain cell viability.
-
-
Suboptimal Dye Concentration: Using a concentration of this compound that is too low will result in a weak signal.
-
Solution: The optimal concentration of this compound can vary between cell types. It is recommended to perform a concentration titration to determine the ideal concentration for your specific cells, typically in the range of 1-20 µM.[1]
-
-
Insufficient Incubation Time: The cells may not have had enough time to take up the dye.
-
Solution: Optimize the incubation time for your cell type. A typical incubation period is between 15 and 60 minutes at 37°C.[1]
-
-
Photobleaching: this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.
-
Solution: Minimize the exposure of your stained cells to the excitation light source. Use neutral density filters to reduce the intensity of the excitation light and capture images as efficiently as possible. All incubation steps should be performed in the dark.[]
-
Issue 2: High Background Fluorescence
Question: My images have high background fluorescence, which is making it difficult to distinguish the mitochondrial signal. How can I reduce the background?
Answer: High background fluorescence can obscure the specific mitochondrial signal and significantly lower the signal-to-noise ratio. The following are common causes and how to address them:
-
Excessive Dye Concentration: Using too much this compound can lead to non-specific binding and high background fluorescence.[]
-
Solution: As mentioned previously, titrate the this compound concentration to find the lowest concentration that provides a specific and strong mitochondrial signal without high background.
-
-
Inadequate Washing: Insufficient washing after staining will leave residual dye in the medium and on the cell surface, contributing to background noise.
-
Solution: After incubation with this compound, wash the cells thoroughly. A common procedure is to wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.[1]
-
-
Autofluorescence: Some cell types and components in the culture medium can exhibit natural fluorescence (autofluorescence) in the same spectral range as this compound.
-
Solution: Image a sample of unstained cells under the same imaging conditions to assess the level of autofluorescence. If autofluorescence is high, consider using a specialized imaging medium with reduced autofluorescence.
-
Issue 3: Rapid Loss of Fluorescence Signal (Signal Instability)
Question: The fluorescent signal from my this compound-stained cells is disappearing very quickly during imaging. What is causing this, and what can I do to stabilize the signal?
Answer: A rapid decrease in fluorescence intensity is a common issue and is often due to dye efflux or photobleaching.
-
P-glycoprotein (P-gp) Mediated Efflux: this compound is a known substrate for the P-glycoprotein (P-gp) efflux pump, which is a member of the ATP-binding cassette (ABC) transporter family.[3] Cells that express high levels of P-gp will actively pump this compound out of the cell, leading to a rapid loss of signal.
-
Solution: To prevent dye efflux, you can use P-gp inhibitors such as Verapamil (B1683045) or Cyclosporin A.[3] Co-incubation of the cells with a P-gp inhibitor and this compound can significantly increase dye retention and signal stability.
-
-
Photobleaching: As discussed earlier, prolonged exposure to high-intensity excitation light will cause the this compound to photobleach.
-
Solution: Minimize light exposure by using the lowest possible laser power and exposure time that still provides a detectable signal. Using an anti-fade mounting medium can also help to reduce photobleaching, particularly for fixed-cell imaging.
-
-
Fluorescence Self-Quenching: At very high intracellular concentrations, this compound molecules can interact with each other, leading to self-quenching and a decrease in the overall fluorescence intensity.[4]
-
Solution: Avoid using excessively high concentrations of this compound. The fluorescence intensity of this compound has been shown to peak at a concentration of around 50 µM and then decrease at higher concentrations due to self-quenching.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The excitation and emission maxima of this compound can vary slightly depending on the solvent. In methanol, the excitation peak is approximately 505 nm and the emission peak is around 534 nm.[5] In aqueous solutions like Hanks' Balanced Salt Solution (HBSS), the optimal excitation is around 505 nm and emission is at 525 nm.[6]
Q2: How should I prepare and store my this compound stock solution?
A2: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A typical stock solution concentration is 1 mg/mL.[1] This stock solution should be stored at -20°C and protected from light.[1] Avoid repeated freeze-thaw cycles.
Q3: Can I use this compound for fixed cells?
A3: this compound staining is primarily intended for live cells, as its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost upon cell fixation. While some signal may be retained after fixation, it will not be a reliable measure of the mitochondrial membrane potential in the living state.
Q4: What is a suitable positive control for my this compound experiment?
A4: A common positive control for mitochondrial depolarization is the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Treating cells with CCCP will dissipate the mitochondrial membrane potential, leading to a significant decrease in this compound fluorescence.[7] This allows you to confirm that the changes in fluorescence you observe are indeed related to changes in ΔΨm.
Q5: How does the presence of serum in the media affect this compound staining?
A5: Serum contains proteins, such as albumin, that can bind to this compound. This binding can reduce the effective concentration of free this compound available to the cells. To avoid this, it is recommended to perform the staining in a serum-free medium or buffer, such as HBSS.[8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound experiments to aid in experimental design and data interpretation.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | ~505 nm | [5] |
| Emission Maximum (in Methanol) | ~534 nm | [5] |
| Excitation Maximum (in HBSS) | ~505 nm | [6] |
| Emission Maximum (in HBSS) | ~525 nm | [6] |
| Molar Extinction Coefficient (in Methanol) | 97,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield | 0.90 | [9] |
Table 2: Recommended Concentration Ranges for this compound and Controls
| Reagent | Typical Working Concentration | Purpose | Reference |
| This compound | 1 - 20 µM | Staining mitochondria in live cells | [1] |
| CCCP | 5 - 10 µM | Positive control for mitochondrial depolarization | [7][10] |
| Verapamil | 10 - 50 µM | P-glycoprotein inhibitor | [11][12] |
| Cyclosporin A | 1 - 10 µM | P-glycoprotein inhibitor | [11] |
Table 3: IC₅₀ Values of P-glycoprotein Inhibitors for this compound Efflux
| Inhibitor | Cell Line | IC₅₀ (µM) | Reference |
| Verapamil | MCF7R | 14.3 ± 1.4 | [11] |
| Cyclosporin A | MCF7R | 3.2 ± 0.3 | [11] |
| Elacridar | MCF7R | 0.05 ± 0.01 | [11] |
| Zosuquidar | MCF7R | 0.18 ± 0.12 | [11] |
Experimental Protocols
Detailed Methodology for Staining Adherent Cells with this compound
-
Cell Preparation:
-
Seed adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for microscopy.
-
Culture the cells to the desired confluency (typically 60-80%).
-
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in high-quality DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in a serum-free medium or a buffered salt solution (e.g., HBSS) to the desired final concentration (typically 1-20 µM).
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) serum-free medium or PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically for each cell type.[1]
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with a pre-warmed serum-free medium or PBS to remove any unbound dye.[1]
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., phenol (B47542) red-free HBSS) to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., FITC/GFP filter set).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.
-
Detailed Methodology for Staining Suspension Cells with this compound
-
Cell Preparation:
-
Culture suspension cells to the desired density.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Reagent Preparation:
-
Prepare this compound stock and working solutions as described for adherent cells.
-
-
Staining Procedure:
-
Resuspend the cell pellet in the this compound working solution at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[13]
-
-
Washing:
-
Centrifuge the stained cells (300 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in a pre-warmed serum-free medium or PBS.
-
Repeat the wash step once more.
-
-
Analysis:
-
Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
-
If analyzing by microscopy, place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: Troubleshooting logic for common this compound signal issues.
Caption: this compound uptake and efflux pathway in a living cell.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 7. apexbt.com [apexbt.com]
- 8. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of vinblastine, colchicine, and verapamil on this compound accumulation in human P-glycoprotein-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Rhodamine 123 Staining in Flow Cytometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak Rhodamine 123 (Rh123) signals in their flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what does it measure in flow cytometry?
This compound is a cell-permeable, cationic fluorescent dye that is readily sequestered by active mitochondria due to their negative mitochondrial membrane potential (ΔΨm).[1][2][3] In healthy, metabolically active cells, Rh123 accumulates in the mitochondria and emits a bright green-yellow fluorescence.[2] Therefore, the intensity of the Rh123 signal in flow cytometry is a reliable indicator of mitochondrial membrane potential and overall mitochondrial function.[1][2][4] A decrease in fluorescence intensity can signify a loss of mitochondrial membrane potential, which is an early hallmark of apoptosis.[2]
Q2: My this compound signal is weak. What are the primary reasons this could be happening?
A weak this compound signal can stem from several factors, broadly categorized as:
-
Physiological characteristics of the cells: This includes low mitochondrial activity or high expression of drug efflux pumps.
-
Suboptimal staining protocol: Issues with dye concentration, incubation time, or temperature can lead to poor staining.
-
Problems with cell handling and viability: A high percentage of dead or dying cells can affect the overall signal.
-
Incorrect flow cytometer settings: The instrument may not be optimally configured to detect the Rh123 signal.
Q3: Can the expression of P-glycoprotein (P-gp/MDR1) affect my this compound signal?
Yes, absolutely. This compound is a well-known substrate for the P-glycoprotein (P-gp) efflux pump, a product of the MDR1 gene.[5][6] Cells with high levels of P-gp activity will actively transport Rh123 out of the cell, preventing its accumulation in the mitochondria and resulting in a weak or dim fluorescent signal.[5][6] This phenomenon is often exploited to measure P-gp function in multidrug resistance studies.[5][7]
Q4: How can I differentiate between a weak signal due to low mitochondrial membrane potential and one caused by P-gp efflux?
To distinguish between these two possibilities, you can use a P-gp inhibitor, such as Verapamil or Cyclosporin A.[5][7] By treating your cells with a P-gp inhibitor before and during Rh123 staining, you can block the efflux of the dye. If the Rh123 signal increases significantly in the presence of the inhibitor, it indicates that P-gp activity was a major contributor to the initial weak signal. If the signal remains weak, the cause is more likely related to a genuinely low mitochondrial membrane potential or other technical issues.
Q5: What is a suitable positive control for a this compound staining experiment?
A common positive control for loss of mitochondrial membrane potential is to treat a sample of your cells with a mitochondrial membrane potential disruptor, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[2] Cells treated with CCCP will be unable to maintain their mitochondrial membrane potential and will consequently exhibit a significantly reduced this compound signal compared to untreated, healthy cells.[2]
Troubleshooting Guide for Weak this compound Signal
The following table summarizes potential causes for a weak this compound signal and provides recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Low Mitochondrial Activity | The cells may have a naturally low metabolic rate or have been treated with a substance that reduces mitochondrial membrane potential. | Use a positive control cell line known to have high mitochondrial activity. For experimental treatments, compare with an untreated control population. |
| High P-glycoprotein (P-gp) Efflux | The cells are actively pumping this compound out, preventing its accumulation.[5][6] | Incubate cells with a P-gp inhibitor (e.g., Verapamil, Cyclosporin A) prior to and during Rh123 staining to see if the signal is restored.[5][8] |
| Suboptimal Dye Concentration | The concentration of this compound may be too low for adequate staining or too high, leading to fluorescence self-quenching.[9][10] | Titrate the this compound concentration to find the optimal staining concentration for your specific cell type and experimental conditions. A common starting range is 50-200 ng/ml.[5] |
| Inadequate Incubation Time or Temperature | The incubation period may be too short for sufficient dye uptake, or the temperature may be affecting mitochondrial activity. | Optimize the incubation time (typically 20-60 minutes) and ensure incubation is performed at 37°C to maintain cellular metabolic activity.[2] |
| Poor Cell Viability | A high percentage of dead cells will not retain this compound, leading to a lower overall signal in the population. While dying cells may show a transient increase in fluorescence, dead cells lose the ability to retain the dye.[11] | Always include a viability dye (e.g., Propidium Iodide, 7-AAD) in your staining panel to exclude dead cells from the analysis.[12] Ensure gentle handling of cells during preparation. |
| Incorrect Flow Cytometer Settings | The laser and filter combination may not be appropriate for this compound, or the PMT voltages may be set too low. | Use the appropriate laser (e.g., 488 nm) and emission filter (e.g., ~530/30 nm, similar to FITC).[2] Ensure PMT voltages are optimized using a brightly stained control sample. |
| Photobleaching | This compound is sensitive to light, and prolonged exposure can cause the fluorescent signal to fade.[2][] | Protect stained samples from light as much as possible by keeping them in the dark and acquiring data promptly after staining.[2] |
| Issues with this compound Stock Solution | The dye may have degraded due to improper storage. | Store the this compound stock solution at -20°C or -80°C, protected from light and moisture.[14] Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Standard this compound Staining Protocol for Suspension Cells
-
Cell Preparation:
-
This compound Staining:
-
Prepare a fresh working solution of this compound in pre-warmed culture medium or PBS. The optimal concentration should be determined by titration, but a starting point of 1-10 µM can be used.[15]
-
Add the this compound working solution to the cell suspension.
-
Incubate for 20-60 minutes at 37°C, protected from light.[2] The optimal incubation time will vary depending on the cell type.
-
-
Washing:
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with pre-warmed PBS or culture medium.[15]
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).
-
If desired, add a viability dye such as Propidium Iodide (PI) or 7-AAD immediately before analysis.
-
Analyze the samples on a flow cytometer promptly, using a 488 nm laser for excitation and detecting the emission in the green channel (typically around 525-530 nm, similar to FITC).[2]
-
Protocol for Investigating P-glycoprotein Efflux
-
Cell Preparation:
-
Prepare two sets of cell suspensions as described in the standard protocol.
-
-
P-gp Inhibition:
-
To one set of cells, add a P-gp inhibitor (e.g., Verapamil at a final concentration of 10-50 µM) and incubate for 30 minutes at 37°C. The other set will serve as the no-inhibitor control.
-
-
This compound Staining:
-
Add this compound working solution to both sets of cells (with and without the inhibitor) and incubate as described in the standard protocol.
-
-
Washing and Analysis:
-
Wash and resuspend the cells as described above.
-
Analyze both samples on the flow cytometer and compare the mean fluorescence intensity of this compound between the inhibitor-treated and untreated samples.
-
Visualizations
Caption: Troubleshooting workflow for a weak this compound signal.
Caption: Mechanism of this compound uptake, mitochondrial sequestration, and efflux.
Caption: Experimental workflow for this compound staining and analysis.
References
- 1. This compound as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Mitochondrial analysis in living cells: the use of this compound and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analysis of this compound Fluorescence during Modulation of the Membrane Potential in Plant Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Interaction of this compound with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
How to correct for spectral overlap with Rhodamine 123 in multicolor imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for spectral overlap when using Rhodamine 123 in multicolor imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a green fluorescent dye that accumulates in mitochondria based on membrane potential.[1][2][3][4] Its excitation and emission maxima can vary slightly depending on the solvent.[2]
| Property | Wavelength (nm) | Solvent/Source |
| Excitation Maximum | ~505 - 512 nm | [2][5][6][7][8] |
| 507 nm | PBS[9] | |
| 511 nm | Ethanol | |
| Emission Maximum | ~528 - 534 nm | [2][5][6][7] |
| 529 nm | PBS[9] |
Q2: I am seeing signal from this compound in my GFP or FITC channel. How do I fix this?
This is a common issue due to the significant overlap between the emission spectra of this compound and green fluorescent protein (GFP) or fluorescein (B123965) isothiocyanate (FITC).[10][11] To correct this, you will need to perform fluorescence compensation. This process mathematically subtracts the spillover signal from the this compound in the GFP/FITC channel.[12] This requires preparing single-color controls for each fluorophore in your experiment.
Q3: What are single-stain compensation controls and why are they necessary?
Single-stain controls are samples that are stained with only one fluorophore each (e.g., one sample with only this compound, another with only your GFP-tagged protein).[13][14] These controls are essential for calculating the amount of spectral overlap, or "spillover," of each dye into detectors other than its primary one.[12][13] Without proper single-stain controls, accurate compensation is not possible.[13]
Q4: How do Fluorescence Minus One (FMO) controls differ from single-stain controls?
Fluorescence Minus One (FMO) controls are used to correctly set gates for data analysis, especially for identifying positive versus negative populations when the expression is dim or smeared.[15][16][17] An FMO control contains all the fluorophores in your panel except for the one you are evaluating.[15][17] This helps to visualize the spread of fluorescence from all other channels into the channel of interest.[15] While single-stain controls are for calculating the compensation matrix, FMO controls are for accurate gating after compensation has been applied.[16][18]
Q5: What is spectral unmixing and when should I use it instead of standard compensation?
Spectral unmixing is a more advanced technique used when fluorophores have highly overlapping spectra.[6][19] Instead of just subtracting a percentage of spillover, spectral imaging captures the entire emission spectrum of each pixel and uses algorithms to separate the contributions of each individual fluorophore.[20][21] This technique is particularly useful when standard compensation is insufficient to resolve the signals or when autofluorescence is a significant problem.[20][22]
Troubleshooting Guides
Problem: False positives in my second color channel when using this compound.
Cause: Significant spectral bleed-through from this compound into other channels, such as those for PE or other green/yellow fluorophores.[23]
Solution:
-
Perform Compensation: Use single-stain controls to calculate and apply a compensation matrix.
-
Use FMO Controls: After compensation, use FMO controls to accurately set your gates to distinguish true positive signals from background fluorescence spread.[1]
-
Consider Spectral Unmixing: If compensation is insufficient, spectral imaging and linear unmixing may be necessary to deconvolve the overlapping signals.[19]
Experimental Protocols
Protocol 1: Preparation of Single-Stain Compensation Controls
This protocol outlines the steps for preparing single-stain controls for a flow cytometry experiment involving this compound and a PE-conjugated antibody.
Materials:
-
Your experimental cells or compensation beads.
-
This compound.
-
PE-conjugated antibody.
-
Appropriate buffers (e.g., PBS, FACS buffer).
-
Flow cytometer.
Methodology:
-
Prepare three tubes:
-
Tube 1: Unstained cells/beads.
-
Tube 2: Cells/beads stained only with this compound.
-
Tube 3: Cells/beads stained only with the PE-conjugated antibody.
-
-
Staining:
-
For Tube 2, stain the cells/beads with this compound according to your standard protocol.
-
For Tube 3, stain the cells/beads with the PE-conjugated antibody according to the manufacturer's instructions.
-
-
Wash: Wash all samples with your standard buffer to remove any unbound dye or antibody.
-
Resuspend: Resuspend the cells/beads in an appropriate volume of buffer for flow cytometry analysis.
-
Acquire Data: Run the samples on the flow cytometer to generate the data needed for compensation calculations. The single-stain controls should be at least as bright as your experimental samples.[24]
Protocol 2: Preparation of a Fluorescence Minus One (FMO) Control
This protocol describes how to prepare an FMO control for a three-color experiment with this compound, a PE-conjugated antibody, and an APC-conjugated antibody, where gating for the PE signal is challenging.
Materials:
-
Your experimental cells.
-
This compound.
-
PE-conjugated antibody.
-
APC-conjugated antibody.
-
Appropriate buffers.
Methodology:
-
Prepare two tubes:
-
Tube 1: "Fully Stained" - cells stained with this compound, the PE antibody, and the APC antibody.
-
Tube 2: "PE FMO" - cells stained with this compound and the APC antibody only.
-
-
Staining:
-
Prepare a "master mix" of the this compound and APC antibody.
-
Add this master mix to the cells for the PE FMO tube.
-
To the remaining master mix, add the PE antibody and then add this to the "Fully Stained" tube.
-
-
Incubate and Wash: Follow your standard incubation and washing procedures for both tubes.
-
Acquire Data: Run both samples on the flow cytometer. Use the "PE FMO" sample to set the gate for PE-positive cells when analyzing your "Fully Stained" sample.[1]
Visual Guides
Caption: Workflow for fluorescence compensation.
Caption: Workflow for spectral unmixing.
References
- 1. Spectral Flow Cytometry Panel Controls and Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. This compound (CAS 62669-70-9) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. greenfluorescentblog.wordpress.com [greenfluorescentblog.wordpress.com]
- 11. nanocellect.com [nanocellect.com]
- 12. a.storyblok.com [a.storyblok.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Compensation Controls | McGovern Medical School [med.uth.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. wi.mit.edu [wi.mit.edu]
- 17. FMO Controls | McGovern Medical School [med.uth.edu]
- 18. FMO Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 20. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 21. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 22. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 23. Simultaneous use of this compound, phycoerythrin, Texas red, and allophycocyanin for the isolation of human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
The Effect of pH on Rhodamine 123 Fluorescence Intensity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Rhodamine 123 fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
A1: The fluorescence intensity of this compound can be influenced by pH. This compound is a cationic dye that is positively charged at physiological pH. Extreme pH values, both acidic and alkaline, can alter the electronic structure of the fluorophore, potentially leading to quenching (reduction) or enhancement of its fluorescence. While this compound is generally stable in a physiological pH range, significant deviations can impact experimental results.
Q2: What is the optimal pH range for working with this compound?
A2: For most applications, particularly those involving live cells and the measurement of mitochondrial membrane potential, it is recommended to maintain a physiological pH between 7.2 and 7.4. Buffers such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) are commonly used to maintain this pH.
Q3: Can this compound be used as a pH indicator?
A3: While the fluorescence of this compound is sensitive to pH, it is not typically used as a primary pH indicator. Other rhodamine derivatives have been specifically designed for ratiometric pH measurements, exhibiting distinct fluorescence changes at specific pH ranges. This compound's primary application is as a probe for mitochondrial membrane potential.
Q4: How do I prepare buffers at different pH values for my experiment?
A4: To investigate the effect of pH on this compound fluorescence, a series of buffers with varying pH values should be prepared. Common biological buffers such as phosphate (B84403), citrate, or Tris buffers can be used. It is crucial to use a calibrated pH meter to accurately adjust the pH of each buffer solution. Ensure that the chosen buffer system does not intrinsically interfere with the fluorescence of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | Incorrect pH: The pH of the medium may be outside the optimal range for this compound fluorescence. | Verify the pH of your buffer and sample solutions using a calibrated pH meter. Adjust the pH to the optimal range (typically 7.2-7.4 for cellular applications). |
| Photobleaching: Excessive exposure to the excitation light source. | Minimize the exposure time of the sample to the excitation light. Use an anti-fade mounting medium if imaging fixed cells. | |
| Incorrect filter set: The excitation and emission filters on the microscope or plate reader do not match the spectral properties of this compound. | Use the appropriate filter set for this compound (Excitation ~507 nm, Emission ~529 nm). | |
| High background fluorescence | Autofluorescence: Cells or components of the medium may be autofluorescent at the same wavelengths as this compound. | Include an unstained control to assess the level of autofluorescence. If possible, use a medium with low background fluorescence. |
| Excess dye: Incomplete removal of unbound this compound. | Ensure thorough washing of cells after staining to remove any residual dye. | |
| Inconsistent fluorescence readings | pH fluctuation: The pH of the samples is not stable over time. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Temperature variations: Temperature can influence fluorescence intensity. | Maintain a constant and controlled temperature during all measurements. | |
| Unexpected shift in fluorescence spectrum | Chemical interactions: Components in the buffer or sample may be interacting with the this compound molecule, altering its spectral properties. | Test the compatibility of all buffer components with this compound in a cell-free system. |
Data Presentation
The following table summarizes the expected qualitative effect of pH on the fluorescence intensity of this compound. Please note that the exact quantitative values can vary depending on the experimental conditions.
| pH | Expected Relative Fluorescence Intensity | Notes |
| 4.0 | Reduced | Potential for protonation of the dye, leading to fluorescence quenching. |
| 5.0 | Slightly Reduced | Fluorescence may be partially quenched in acidic conditions. |
| 6.0 | Sub-optimal | Approaching the optimal range, but still may be slightly lower than at physiological pH. |
| 7.0 - 7.4 | Optimal | This compound is a cationic dye and exhibits bright fluorescence in this range. |
| 8.0 | Sub-optimal | Slight decrease in fluorescence may be observed. |
| 9.0 | Reduced | Deprotonation or structural changes in alkaline conditions can lead to quenching. |
| 10.0 | Significantly Reduced | Strong alkaline conditions can cause significant fluorescence quenching. |
Experimental Protocols
Protocol for Measuring the Effect of pH on this compound Fluorescence in a Cell-Free System
This protocol allows for the direct measurement of this compound fluorescence at different pH values without the complexity of a cellular environment.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A series of buffers with pH values ranging from 4.0 to 10.0 (e.g., phosphate-citrate buffer for acidic range, phosphate buffer for neutral range, and Tris-HCl for alkaline range)
-
Fluorometer or fluorescence plate reader
-
Black microplate (for plate reader) or cuvettes (for fluorometer)
Procedure:
-
Prepare this compound working solutions: Dilute the this compound stock solution in each of the different pH buffers to a final concentration of 1 µM. Prepare a sufficient volume of each working solution for your measurements.
-
Sample Preparation:
-
For plate reader: Add 100 µL of each this compound working solution (at different pH values) to the wells of a black microplate. Include a blank for each buffer (buffer without this compound).
-
For fluorometer: Fill a cuvette with the this compound working solution for each pH value to be tested. Use a separate cuvette for each buffer blank.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer or plate reader to approximately 507 nm and the emission wavelength to approximately 529 nm.
-
Measure the fluorescence intensity of each sample and the corresponding blank.
-
-
Data Analysis:
-
Subtract the blank fluorescence reading from the sample reading for each pH value.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of pH on this compound fluorescence.
Caption: Troubleshooting guide for common issues in this compound fluorescence experiments.
Calibrating Rhodamine 123 fluorescence for quantitative analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rhodamine 123 for quantitative fluorescence analysis.
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments.
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence Signal | Incorrect filter sets: Excitation and emission wavelengths are not optimal for this compound. | Use filter sets appropriate for this compound's spectral properties. The absorption peak is around 505-508 nm, and the emission peak is around 525-534 nm.[1][2][3][4] |
| Low dye concentration: The concentration of this compound is insufficient for detection. | Optimize the working concentration. A common range is 1-20 µM, but this should be determined empirically for each cell type and application.[5] | |
| Cell death or compromised mitochondrial membrane potential: this compound accumulation is dependent on a healthy mitochondrial membrane potential.[4][6] | Check cell viability using a viability dye (e.g., propidium (B1200493) iodide). Use a positive control for mitochondrial depolarization, such as CCCP, to confirm the assay is working.[6][7] | |
| Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium if applicable. Store this compound solutions protected from light.[4] | |
| High Background Fluorescence | Insufficient washing: Extracellular this compound has not been adequately removed. | Wash cells thoroughly with pre-warmed medium or PBS after incubation with the dye.[8][9] |
| Dye precipitation: this compound may precipitate at high concentrations or in certain buffers. | Ensure the dye is fully dissolved in the working solution. Prepare fresh working solutions and filter if necessary. | |
| Autofluorescence: Cells or media components are naturally fluorescent at the same wavelengths as this compound. | Image an unstained control sample to determine the level of autofluorescence. If significant, use spectral unmixing or select a different fluorescent probe. | |
| Signal Quenching (Fluorescence decrease at high concentrations) | Self-quenching: At high intracellular concentrations, this compound molecules can form non-fluorescent aggregates.[10][11] | Use a lower, empirically determined concentration of this compound. Fluorescence intensity is linear with concentration only at lower ranges (below 5 µM).[10] |
| Mitochondrial depolarization: In healthy, energized mitochondria, high accumulation of the dye can lead to quenching. Depolarization can cause a transient increase in fluorescence as the dye is released and unquenched.[11][12][13] | Understand the experimental context. In quenching mode experiments, a decrease in signal can indicate hyperpolarization, while a transient increase can indicate depolarization.[11] | |
| Inconsistent or Variable Results | Cell density variation: The number of cells being analyzed is not consistent across samples. | Ensure consistent cell seeding density and count cells before analysis. Normalize fluorescence intensity to cell number or a housekeeping protein. |
| Efflux pump activity (P-glycoprotein/MRP): Some cell types actively pump this compound out of the cell, reducing intracellular accumulation.[14][15][16] | Use known inhibitors of efflux pumps (e.g., verapamil (B1683045), cyclosporin (B1163) A) as controls to determine if this is a factor.[14][17][18] | |
| pH sensitivity: The fluorescence of this compound can be influenced by pH changes. | Maintain a stable and physiological pH in your experimental buffer. | |
| Cellular toxicity: Prolonged exposure or high concentrations of this compound can be toxic to some cells, particularly carcinoma cells.[19][20][21] | Perform a toxicity assay to determine the optimal non-toxic concentration and incubation time for your specific cell line.[19] |
Quantitative Data Summary
The following tables provide key quantitative parameters for using this compound.
Spectral Properties
| Parameter | Wavelength (nm) | Solvent/Condition |
| Excitation Maximum | ~505 - 511 | Methanol, Ethanol, PBS[1][3][4] |
| Emission Maximum | ~525 - 534 | Methanol, Ethanol, PBS[2][3][4] |
| Recommended for Microscopy/Flow Cytometry | Ex: 488 nm, Em: 515-575 nm | PBS |
Common Experimental Concentrations and Times
| Application | Parameter | Value | Notes |
| Mitochondrial Membrane Potential | Working Concentration | 1 - 20 µM | Optimal concentration should be determined empirically.[5] |
| Incubation Time (Adherent Cells) | 30 - 60 minutes | Varies by cell type.[9] | |
| Incubation Time (Suspension Cells) | 5 - 30 minutes | Varies by cell type.[9] | |
| P-glycoprotein Efflux Assay | This compound Concentration | 0.5 - 5.25 µM | Dependent on the specific protocol and cell line.[15][18] |
| Inhibitor Incubation | 30 minutes | Prior to adding this compound.[15] | |
| This compound Loading | 30 - 60 minutes | [17][18] | |
| Efflux Period | 2 hours | After washing out the dye.[17] |
Experimental Protocols & Workflows
General Workflow for Mitochondrial Membrane Potential Assay
This diagram outlines the basic steps for measuring mitochondrial membrane potential using this compound.
Caption: General workflow for a this compound mitochondrial membrane potential assay.
P-glycoprotein (P-gp) Mediated Efflux Assay Workflow
This diagram illustrates the process of assessing P-gp activity through this compound efflux.
Caption: Workflow for a this compound P-glycoprotein efflux assay.[17]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation peak for this compound is around 505-508 nm, and its emission peak is around 525-534 nm.[1][2][3][4] For practical purposes in flow cytometry and fluorescence microscopy, excitation with a 488 nm laser line and collection of emission between 515 nm and 575 nm is common.
Q2: Why is my fluorescence signal decreasing at higher concentrations of this compound?
A2: This phenomenon is likely due to self-quenching. At high concentrations within the mitochondria, this compound molecules can form aggregates that are non-fluorescent, leading to a decrease in the overall signal.[10][11] It is crucial to determine a working concentration that falls within the linear range for your specific experimental setup.
Q3: Can this compound be used in fixed cells?
A3: this compound is primarily used in live cells because its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost upon cell fixation.[4] For staining mitochondria in fixed cells, other dyes are more suitable.
Q4: How does P-glycoprotein (P-gp) or Multidrug Resistance Protein (MRP) affect my results?
A4: this compound is a known substrate for efflux pumps like P-gp and MRP.[14][15][22] If your cells express these transporters, they will actively pump the dye out, leading to lower intracellular fluorescence. This can be misinterpreted as low mitochondrial membrane potential. To test for this, you can use an inhibitor of these pumps, such as verapamil or cyclosporin A, and see if the fluorescence intensity increases.[14][17][18]
Q5: Is this compound toxic to cells?
A5: While often used as a vital dye, this compound can exhibit selective toxicity, particularly in carcinoma cells, with prolonged exposure or at higher concentrations (e.g., 10 µg/ml).[20][21][23] It is recommended to perform a dose-response and time-course experiment to find the optimal, non-toxic conditions for your cell line.
Q6: What is the difference between quenching and non-quenching modes for measuring mitochondrial membrane potential?
A6: In non-quenching mode , low concentrations of this compound are used. The fluorescence intensity is directly proportional to the amount of dye accumulated, and thus to the membrane potential. A decrease in fluorescence indicates depolarization.[8] In quenching mode , higher dye concentrations are used, causing the dye to aggregate and self-quench in highly energized mitochondria.[11] In this mode, a mitochondrial depolarization event leads to the release and de-quenching of the dye, causing a transient increase in fluorescence.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound as a probe of in vitro toxicity in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective toxicity of this compound in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Kinetic analysis of rhodamines efflux mediated by the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Best practices for preparing Rhodamine 123 stock solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and use of Rhodamine 123 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] Ethanol can also be used.[3] It is crucial to use anhydrous DMSO as its hygroscopic nature can significantly impact the solubility of this compound.[6]
Q2: What is a typical concentration for a this compound stock solution?
A2: A typical stock solution concentration for this compound ranges from 1 to 5 mM.[1][6][7] Some protocols suggest preparing a stock solution of 1 mg/mL in DMSO.[8]
Q3: How should I store the this compound powder and stock solutions?
A3: this compound powder should be stored at 4°C, protected from moisture and light.[1][6] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a year or at -80°C for up to two years.[5][6] Always protect solutions from light.[2][9]
Q4: How do I prepare a working solution from the stock solution?
A4: To prepare a working solution, dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration typically between 1 and 20 µM.[1][6][8] The optimal concentration will depend on the specific cell type and experimental conditions.[8]
Q5: What are the excitation and emission wavelengths for this compound?
A5: The excitation and emission maxima of this compound are approximately 507 nm and 529 nm, respectively.[1] In methanol, the excitation/emission maxima are reported as 505/534 nm.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty Dissolving this compound Powder | 1. Inappropriate solvent. 2. Low-quality or wet solvent. 3. Insufficient mixing. | 1. Use high-quality, anhydrous DMSO or ethanol.[3] 2. Use freshly opened DMSO to avoid moisture absorption.[6] 3. Gentle vortexing or sonication may be required to fully dissolve the powder.[1] Avoid vigorous shaking, which can cause fluorescence quenching. |
| Precipitation of the Dye in the Stock or Working Solution | 1. Stock solution is too concentrated. 2. The solvent has absorbed water. 3. The working solution was prepared in an incompatible buffer. | 1. Prepare stock solutions within the recommended concentration range (e.g., 1-5 mM).[1][6][7] 2. Ensure the use of anhydrous DMSO and proper storage to prevent moisture contamination.[6] 3. Prepare working solutions in serum-free media or PBS immediately before use.[1][6] |
| Weak or No Fluorescent Signal | 1. Low dye concentration in the working solution. 2. Insufficient incubation time. 3. Loss of mitochondrial membrane potential in cells. 4. Fluorescence quenching due to light exposure. | 1. Optimize the working solution concentration for your specific cell type (typically 1-20 µM).[1][6][8] 2. Ensure an adequate incubation period (e.g., 15-60 minutes), which may need to be optimized.[8] 3. Use a positive control, such as CCCP-treated cells, to confirm that the dye can respond to changes in membrane potential.[10] 4. Protect the dye and stained cells from light at all stages of the experiment.[] |
| High Background Fluorescence | 1. Working solution concentration is too high. 2. Inadequate washing after staining. | 1. Titrate the this compound working solution to find the optimal concentration with the best signal-to-noise ratio. 2. Wash the cells thoroughly with PBS or serum-free medium after incubation with the dye to remove any unbound this compound.[6][7] |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Molecular Weight | 380.82 g/mol | N/A | [1] |
| Solubility | 41.67 mg/mL (109.42 mM) | DMSO | [1] |
| ~10 mg/mL | Ethanol, Dimethyl Formamide | [3] | |
| Stock Solution Concentration | 1-10 mM | DMSO | [1] |
| 1-5 mM | DMSO or Ethanol | ||
| Working Solution Concentration | 1-20 µM | Serum-free medium or PBS | [1][6][8] |
| Excitation Maximum (Ex) | ~507 nm | N/A | [1] |
| Emission Maximum (Em) | ~529 nm | N/A | [1] |
| Storage (Powder) | 4°C | N/A | [1][6] |
| Storage (Stock Solution) | -20°C (1 year), -80°C (2 years) | DMSO | [6] |
Experimental Protocols
Preparation of a 5 mM this compound Stock Solution in DMSO
-
Weigh out 1 mg of this compound powder.
-
Gently vortex or sonicate until the powder is completely dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.[6]
Staining Adherent Cells with this compound
-
Culture adherent cells on sterile coverslips or in a multi-well plate.
-
Prepare a fresh working solution of this compound by diluting the stock solution to the desired final concentration (e.g., 1-20 µM) in a serum-free cell culture medium or PBS.[1][6][8]
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light.[8] The optimal incubation time may vary depending on the cell type.
-
Remove the staining solution.
-
Wash the cells twice with warm PBS or cell culture medium to remove unbound dye.[6][7]
-
The cells are now ready for visualization by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Workflow for this compound stock solution preparation and cell staining.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (CAS 62669-70-9) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 25 mg 25 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 10. apexbt.com [apexbt.com]
Avoiding mitochondrial damage during Rhodamine 123 staining.
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Rhodamine 123 for mitochondrial staining, with a focus on preventing mitochondrial damage and ensuring reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | 1. Low Dye Concentration: Insufficient this compound concentration for the specific cell type.[] 2. Loss of Mitochondrial Membrane Potential: Compromised cell health or apoptosis leading to mitochondrial depolarization.[2][3] 3. Incorrect Filter Sets: Using microscope filters that do not match the excitation/emission spectra of this compound.[4] 4. Photobleaching: Excessive exposure to excitation light.[][5] | 1. Optimize Dye Concentration: Perform a concentration titration to determine the optimal concentration for your cell type (typically 1-20 µM).[6][7] 2. Use Positive Control: Include a positive control of healthy cells and a negative control treated with a mitochondrial membrane potential disruptor like CCCP.[4] 3. Verify Filter Compatibility: Ensure the use of filter sets appropriate for FITC or GFP, with excitation around 507 nm and emission around 529 nm.[3][4] 4. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for fixed cells.[] |
| High Background Fluorescence | 1. Excessive Dye Concentration: High concentrations of this compound can lead to non-specific binding.[] 2. Inadequate Washing: Insufficient removal of unbound dye from the sample.[] 3. Cellular Autofluorescence: Some cell types exhibit natural fluorescence. | 1. Titrate Dye Concentration: Lower the this compound concentration.[] 2. Optimize Washing Steps: Increase the number and duration of washes with pre-warmed medium or PBS after staining.[4][6] 3. Include Unstained Control: Image an unstained sample to determine the level of autofluorescence and adjust imaging parameters accordingly. |
| Cell Death or Altered Mitochondrial Morphology | 1. Cytotoxicity: Prolonged incubation or high concentrations of this compound can be toxic to some cells.[8][9] 2. Phototoxicity: Light exposure in the presence of this compound can generate reactive oxygen species (ROS), leading to mitochondrial damage.[5][10] 3. Solvent Toxicity: High concentrations of solvents like DMSO used to dissolve this compound can be harmful to cells.[11] | 1. Optimize Staining Conditions: Reduce both the concentration of this compound and the incubation time.[] 2. Minimize Light Exposure: Use the lowest possible light intensity and exposure time during imaging.[][5] 3. Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is minimal and non-toxic to the cells.[11] |
| Inconsistent Staining Results | 1. Variability in Cell Health: Differences in cell confluency, passage number, or culture conditions can affect mitochondrial membrane potential. 2. Inconsistent Staining Protocol: Variations in incubation time, temperature, or washing steps between experiments. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number. Ensure consistent culture conditions. 2. Maintain a Consistent Protocol: Adhere strictly to the optimized staining protocol for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound mitochondrial staining?
This compound is a lipophilic, cationic fluorescent dye that accumulates in the mitochondrial matrix.[][3] This accumulation is driven by the negative mitochondrial membrane potential (ΔΨm).[2] Therefore, the intensity of this compound fluorescence is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function. A decrease in fluorescence intensity can indicate mitochondrial depolarization, a key event in apoptosis.[2]
Q2: How can I avoid mitochondrial damage during this compound staining?
To minimize mitochondrial damage, it is crucial to optimize the staining protocol. This includes:
-
Using the lowest effective concentration of this compound.[]
-
Minimizing the incubation time. []
-
Reducing exposure to excitation light to prevent phototoxicity.[][5]
-
Ensuring the final concentration of the solvent (e.g., DMSO) is not harmful to the cells.[11]
Q3: What are the optimal concentration and incubation time for this compound staining?
The optimal conditions vary depending on the cell type.[][4] A good starting point is to test a range of concentrations (1-20 µM) and incubation times (15-60 minutes).[4][6][7] It is recommended to perform a titration for each new cell line to determine the conditions that provide the best signal-to-noise ratio without inducing cytotoxicity.
Q4: Can this compound be used for fixed cells?
This compound staining is primarily used for live cells as its accumulation depends on the active mitochondrial membrane potential.[12] While some protocols for fixed cells exist, the staining pattern may not accurately reflect the mitochondrial membrane potential of living cells. For staining mitochondria in fixed cells, antibody-based methods against mitochondrial proteins are often more reliable.
Q5: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 507 nm and 529 nm, respectively.[3][4] It is compatible with standard FITC/GFP filter sets on most fluorescence microscopes and flow cytometers.[4]
Experimental Protocols
Live Cell Staining with this compound
This protocol provides a general guideline for staining mitochondria in live adherent cells.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Adherent cells cultured on coverslips or in imaging dishes
-
Positive control (optional): CCCP (carbonyl cyanide m-chlorophenyl hydrazone)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 1-5 mM). Store at -20°C, protected from light.[6][7]
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the desired final concentration (e.g., 1-10 µM).[6][7] It is crucial to optimize this concentration for your specific cell type.
-
Cell Preparation: Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips). Ensure cells are healthy and at an appropriate confluency.
-
Staining:
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., FITC/GFP).
-
Minimize light exposure to prevent phototoxicity and photobleaching.[][5]
-
Data Presentation
Recommended this compound Staining Parameters
| Parameter | Adherent Cells | Suspension Cells | Reference |
| Working Concentration | 1 - 20 µM | 1 - 20 µM | [6][7] |
| Incubation Time | 30 - 60 minutes | 5 - 30 minutes | [4][6] |
| Incubation Temperature | 37°C | Room Temperature or 37°C | [4][6] |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each cell type.
Visualizations
Experimental Workflow for this compound Staining
Caption: A streamlined workflow for live-cell mitochondrial staining using this compound.
Signaling Pathway of this compound-Induced Mitochondrial Damage
Caption: Key pathways leading to mitochondrial damage during this compound staining.
Troubleshooting Logic for Weak or No Staining
Caption: A decision tree for troubleshooting weak or absent this compound staining.
References
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound phototoxicity in laser-irradiated MGH-U1 human carcinoma cells studied in vitro by electron microscopy and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective toxicity of this compound in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the mitochondrial probe this compound and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound in the dark and after irradiation on mitochondrial energy metabolism. [iris.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
Technical Support Center: Analysis of Complex Rhodamine 123 Flow Cytometry Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 123 (Rh123) in flow cytometry. Here, you will find detailed information to address specific issues encountered during experimental setup, data acquisition, and analysis.
Frequently Asked Questions (FAQs)
What are the primary applications of this compound in flow cytometry?
This compound is a cationic fluorescent dye primarily used for two key applications in flow cytometry:
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): Rh123 accumulates in mitochondria in a membrane potential-dependent manner. Healthy cells with a high ΔΨm will exhibit bright fluorescence, while apoptotic or unhealthy cells with a decreased ΔΨm will show reduced fluorescence.[1][2][3][4]
-
Measurement of Multidrug Resistance (MDR) Activity: Rh123 is a substrate for certain ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and to a lesser extent, Multidrug Resistance-Associated Protein 1 (MRP1).[5][6][7][8][9] By measuring the efflux of Rh123 from cells, the functional activity of these pumps can be quantified.
How do I interpret shifts in this compound fluorescence in my data?
Changes in Rh123 fluorescence intensity are indicative of alterations in either mitochondrial membrane potential or efflux pump activity.
-
Decrease in Fluorescence (Mitochondrial Assay): A decrease in Rh123 fluorescence suggests a depolarization of the mitochondrial membrane, which can be an early indicator of apoptosis or cellular stress.[1][2]
-
Increase in Fluorescence (MDR Assay): In an MDR assay, an increase in intracellular Rh123 fluorescence, especially in the presence of an inhibitor, indicates reduced efflux pump activity.[10][11] This means more of the dye is retained within the cells.
-
Decrease in Fluorescence (MDR Assay): Conversely, low Rh123 fluorescence in an MDR context suggests high activity of efflux pumps, as the dye is actively being transported out of the cells.[5][12]
What are the critical controls for a this compound experiment?
Proper controls are essential for the accurate interpretation of Rh123 flow cytometry data.
| Application | Control | Purpose | Expected Outcome |
| Mitochondrial Membrane Potential | Unstained Cells | To set the baseline fluorescence and establish the negative population. | Low fluorescence. |
| CCCP (carbonyl cyanide m-chlorophenyl hydrazone) treated cells | A protonophore that collapses the mitochondrial membrane potential, serving as a positive control for depolarization.[1] | Significant decrease in Rh123 fluorescence compared to untreated cells.[1] | |
| Multidrug Resistance (MDR) | Unstained Cells | To establish baseline fluorescence. | Low fluorescence. |
| Cells with known high and low efflux pump expression | To validate the assay and gating strategy. | High-expressing cells will show low Rh123 retention; low-expressing cells will show high retention. | |
| Efflux Pump Inhibitors (e.g., Verapamil, Cyclosporin A for P-gp) | To block the function of specific ABC transporters and confirm their role in Rh123 efflux.[5][7][13] | Increased Rh123 accumulation (higher fluorescence) in the presence of the inhibitor.[6] |
Troubleshooting Guides
Problem 1: Weak or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Low Dye Concentration | Optimize the Rh123 concentration. A typical starting range is 50-200 ng/mL.[5][12] |
| Short Incubation Time | Increase the incubation time to allow for sufficient dye uptake. Typical incubation is 20-60 minutes at 37°C.[1] |
| Incorrect Filter Settings | Ensure the flow cytometer is set to the correct excitation (approx. 507 nm) and emission (approx. 529 nm) wavelengths for Rh123.[1][3] |
| Fluorescence Quenching | Protect cells from light during incubation and prior to analysis as Rh123 is light-sensitive.[1][] |
| Cell Death | Dead cells may not retain Rh123 effectively over time.[15] Use a viability dye to exclude dead cells from the analysis. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excessive Dye Concentration | Titrate the Rh123 concentration to find the optimal balance between signal and background. |
| Inadequate Washing | Ensure cells are washed thoroughly with dye-free buffer after staining to remove unbound Rh123. |
| Instrument Settings | Adjust the forward and side scatter gains and thresholds to exclude debris and minimize background noise. |
| Autofluorescence | Analyze an unstained control sample to determine the level of intrinsic cellular fluorescence and set gates accordingly. |
Problem 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Cell Density | Maintain a consistent cell density during staining and acquisition. |
| Temperature Fluctuations | Perform incubations at a constant temperature (typically 37°C) as dye uptake and efflux are temperature-sensitive processes.[9] |
| Time-Dependent Efflux | For MDR assays, analyze samples promptly after staining, or perform a time-course experiment to determine the optimal efflux period.[13] |
| Cellular Heterogeneity | The cell population may have varying levels of mitochondrial activity or efflux pump expression. Use appropriate gating strategies to analyze subpopulations. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Preparation: Harvest and wash cells, then resuspend in pre-warmed buffer or media at a concentration of 1x10^6 cells/mL.
-
Positive Control: For a positive control, treat a sample of cells with CCCP to depolarize the mitochondria.
-
Staining: Add this compound to the cell suspension at the optimized final concentration.
-
Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light.[1]
-
Washing: Centrifuge the cells and wash twice with pre-warmed, dye-free buffer.
-
Resuspension: Resuspend the final cell pellet in buffer for flow cytometry analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data in the appropriate channel (typically corresponding to FITC or GFP).
Protocol 2: Measurement of P-glycoprotein (P-gp) Mediated Efflux
-
Cell Preparation: Prepare cell suspensions as described above. Divide cells into three groups: unstained control, Rh123 only, and Rh123 with a P-gp inhibitor (e.g., verapamil).
-
Inhibitor Pre-incubation: Pre-incubate the designated cells with the P-gp inhibitor for a short period before adding Rh123.
-
Loading: Add this compound to the "Rh123 only" and "Rh123 with inhibitor" tubes.
-
Incubation (Loading Phase): Incubate all samples to allow for dye uptake.
-
Washing: Wash the cells to remove extracellular dye.
-
Efflux Phase: Resuspend the cells in a dye-free medium (with and without the inhibitor for the respective tubes) and incubate at 37°C for a defined period to allow for efflux.[13]
-
Data Acquisition: Analyze the fluorescence of the cell populations. Cells with high P-gp activity will show low fluorescence, while cells with inhibited P-gp will show higher fluorescence.
Visualizations
Caption: Workflow for assessing mitochondrial membrane potential with this compound.
Caption: Principle of the this compound efflux assay for measuring P-gp activity.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Mitochondrial Membrane Potential Detection Kit (this compound) - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. biotium.com [biotium.com]
- 5. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric functional analysis of multidrug resistance by Fluo-3: a comparison with rhodamine-123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of rhodamines efflux mediated by the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. Interaction of this compound with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Rhodamine 123 vs. JC-1 for Measuring Mitochondrial Membrane Potential
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in fields ranging from apoptosis to drug toxicity screening. Among the fluorescent probes available for this purpose, Rhodamine 123 and JC-1 are two of the most widely utilized. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Principle of Detection: A Tale of Two Mechanisms
The primary distinction between this compound and JC-1 lies in their method of detecting changes in mitochondrial membrane potential.
This compound , a monovalent cationic dye, accumulates in the negatively charged mitochondrial matrix of healthy cells.[1] This accumulation results in a bright green fluorescence. A decrease in ΔΨm, a hallmark of cellular stress or apoptosis, leads to a reduced accumulation of this compound and consequently, a decrease in the overall fluorescence intensity.[1] This method is therefore based on a change in signal intensity.
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), on the other hand, is a ratiometric cationic dye.[1] In healthy cells with a high ΔΨm, JC-1 forms "J-aggregates" within the mitochondria, which emit a red to orange fluorescence (approximately 590 nm).[1] Conversely, in cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits a green fluorescence (approximately 529 nm).[1] This dual-emission characteristic allows for a ratiometric analysis of the red-to-green fluorescence intensity, providing a more quantitative and reliable measure of mitochondrial depolarization that is largely independent of mitochondrial mass, shape, and density.[1]
Performance Comparison: A Quantitative Look
The choice between this compound and JC-1 often hinges on the specific requirements of the experiment, such as the need for quantification, sensitivity, and the potential for artifacts. The following table summarizes the key performance differences based on available experimental data.
| Feature | This compound | JC-1 |
| Detection Principle | Intensity-based (monochromatic) | Ratiometric (dual emission) |
| Fluorescence in Healthy Cells (High ΔΨm) | Green (~529 nm) | Red/Orange J-aggregates (~590 nm) |
| Fluorescence in Unhealthy Cells (Low ΔΨm) | Decreased Green Fluorescence | Green monomers (~529 nm) |
| Quantification | Semi-quantitative; can be affected by mitochondrial mass, dye loading, and cell number.[1] | More quantitative; the red/green ratio minimizes the impact of mitochondrial mass and cell number.[1] |
| Sensitivity | Can be less sensitive to subtle changes in ΔΨm.[1] A study on U937 cells showed it had lower sensitivity to ΔΨm changes compared to JC-1.[2] | Generally considered more sensitive for detecting subtle changes in ΔΨm.[1] It reliably detected changes in ΔΨm induced by uncouplers in cardiomyocytes, whereas this compound did not show consistent changes.[2][3] |
| Specificity | Can be influenced by changes in plasma membrane potential.[1] | More specific to mitochondrial membrane potential and less affected by plasma membrane potential changes.[1] |
| Artifacts | Susceptible to artifacts from changes in mitochondrial size, shape, and density.[1] | Less prone to artifacts related to cell number and mitochondrial mass.[1] |
| Ease of Use | Simpler protocol and data analysis. | More complex data analysis due to ratiometric measurement. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for using this compound and JC-1. Note that optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be empirically determined.
This compound Staining Protocol
-
Cell Preparation: Culture cells to the desired confluence. For suspension cells, pellet and resuspend in fresh, pre-warmed media. For adherent cells, they can be stained directly in the culture plate.
-
Staining: Add this compound working solution (typically 1-10 µM in culture medium) to the cells.
-
Incubation: Incubate for 15-60 minutes at 37°C, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells twice with Phosphate-Buffered Saline (PBS).[1]
-
Analysis: Resuspend or cover the cells with fresh PBS or serum-free medium. Analyze immediately using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~505 nm and emission at ~529 nm.[1] A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.
JC-1 Staining Protocol
-
Cell Preparation: Culture cells as described for the this compound protocol.
-
Staining: Add JC-1 working solution (typically 1-10 µM in culture medium) to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[1]
-
Washing: Carefully remove the staining solution and wash the cells once or twice with warm PBS or cell culture medium.[1]
-
Analysis: Add fresh pre-warmed PBS or medium to the cells. Analyze immediately.
-
Fluorescence Microscope/Plate Reader: Measure the red fluorescence of J-aggregates (Ex/Em = ~585/590 nm) and the green fluorescence of JC-1 monomers (Ex/Em = ~514/529 nm).[1]
-
Flow Cytometry: Excite with a 488 nm laser and detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[1] The ratio of red to green fluorescence intensity is calculated to determine the change in ΔΨm.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key differences between the two dyes, the following diagrams are provided.
References
A Comparative Guide to Rhodamine 123 and TMRE for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis are crucial in various fields, from fundamental cell biology research to drug discovery and development. A key early event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This guide provides a comprehensive comparison of two widely used fluorescent probes for measuring ΔΨm, Rhodamine 123 and Tetramethylrhodamine, Ethyl Ester (TMRE), to assist researchers in selecting the optimal reagent for their experimental needs.
Principles of Detection: Probing the Powerhouse of the Cell
Both this compound and TMRE are lipophilic, cationic fluorescent dyes that accumulate in the mitochondria of healthy, non-apoptotic cells. This accumulation is driven by the negative charge of the mitochondrial matrix, which is maintained by the electrochemical gradient across the inner mitochondrial membrane.
In healthy cells with a high ΔΨm, these dyes are sequestered in the mitochondria, resulting in a bright fluorescent signal. During the early stages of apoptosis, the mitochondrial membrane becomes depolarized, leading to a decrease in the ΔΨm. This change in potential prevents the accumulation of the dyes, causing them to leak out into the cytoplasm and resulting in a diminished fluorescent signal. This decrease in fluorescence intensity is, therefore, a reliable indicator of apoptosis.
While both dyes operate on this fundamental principle, they possess distinct characteristics that influence their suitability for different applications.
Quantitative Performance Comparison
The selection of a fluorescent probe for apoptosis detection should be based on a careful consideration of its performance characteristics. The following table summarizes the key quantitative and qualitative differences between this compound and TMRE based on available experimental data.
| Feature | This compound | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Excitation Wavelength | ~505 nm[1] | ~549 nm[2] |
| Emission Wavelength | ~534 nm (Green)[1] | ~574 nm (Orange-Red)[2] |
| Typical Working Concentration | 50 µM[1] | 50-150 nM[3] |
| Photostability | Moderate, susceptible to photobleaching with prolonged exposure.[] | Generally good, but light-sensitive.[] |
| Cytotoxicity | Can be toxic at higher concentrations and may inhibit mitochondrial respiration.[5][6] | Less toxic at typical working concentrations.[3] |
| Signal Quenching | Can exhibit self-quenching at high concentrations. | Can self-quench at higher concentrations.[3] |
| Advantages | Historically widely used and well-documented. | Lower cytotoxicity at working concentrations, making it more suitable for live-cell imaging.[3] |
| Disadvantages | Potential for cytotoxicity and inhibition of mitochondrial function can interfere with results.[5][6] | Can be more expensive than this compound. |
| Signal-to-Noise Ratio | Can be affected by background fluorescence and dye leakage. | Generally provides a good signal-to-noise ratio. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible results. Below are side-by-side protocols for using this compound and TMRE to detect apoptosis via flow cytometry and fluorescence microscopy.
Flow Cytometry
| Step | This compound Staining Protocol | TMRE Staining Protocol |
| 1. Cell Preparation | Harvest 5 x 10^5 to 1 x 10^6 cells per sample. Wash cells once with PBS. | Harvest 5 x 10^5 to 1 x 10^6 cells per sample. Wash cells once with PBS. |
| 2. Dye Preparation | Prepare a 50 µM working solution of this compound in pre-warmed, serum-free medium or PBS.[1] | Prepare a 100-200 nM working solution of TMRE in pre-warmed, serum-free medium or PBS.[7] |
| 3. Staining | Resuspend the cell pellet in 1 mL of the this compound working solution. | Resuspend the cell pellet in 1 mL of the TMRE working solution. |
| 4. Incubation | Incubate for 15-30 minutes at 37°C, protected from light.[8] | Incubate for 15-30 minutes at 37°C, protected from light.[9][10] |
| 5. Washing | Centrifuge cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of PBS. | Centrifuge cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of PBS. |
| 6. Resuspension | Resuspend the final cell pellet in 500 µL of PBS for analysis. | Resuspend the final cell pellet in 500 µL of PBS for analysis. |
| 7. Analysis | Analyze the samples on a flow cytometer using the appropriate laser and filter settings for green fluorescence (e.g., FITC channel). | Analyze the samples on a flow cytometer using the appropriate laser and filter settings for orange-red fluorescence (e.g., PE channel).[9] |
| 8. Controls | Include an unstained cell sample as a negative control and cells treated with a mitochondrial uncoupler (e.g., CCCP) as a positive control for depolarization. | Include an unstained cell sample as a negative control and cells treated with a mitochondrial uncoupler (e.g., CCCP) as a positive control for depolarization.[9] |
Fluorescence Microscopy
| Step | This compound Staining Protocol | TMRE Staining Protocol |
| 1. Cell Seeding | Seed cells on coverslips or in a glass-bottom dish and allow them to adhere overnight. | Seed cells on coverslips or in a glass-bottom dish and allow them to adhere overnight. |
| 2. Treatment | Treat cells with the desired apoptotic stimulus. | Treat cells with the desired apoptotic stimulus. |
| 3. Dye Preparation | Prepare a 50 µM working solution of this compound in pre-warmed, serum-free medium or PBS.[1] | Prepare a 100-200 nM working solution of TMRE in pre-warmed, serum-free medium or PBS.[7] |
| 4. Staining | Remove the culture medium and add the this compound working solution to cover the cells. | Remove the culture medium and add the TMRE working solution to cover the cells. |
| 5. Incubation | Incubate for 15-30 minutes at 37°C, protected from light.[8] | Incubate for 15-30 minutes at 37°C, protected from light.[9][10] |
| 6. Washing | Gently wash the cells twice with pre-warmed PBS. | Gently wash the cells twice with pre-warmed PBS. |
| 7. Imaging | Mount the coverslip or image the dish directly using a fluorescence microscope with the appropriate filter set for green fluorescence. | Mount the coverslip or image the dish directly using a fluorescence microscope with the appropriate filter set for orange-red fluorescence. |
| 8. Controls | Include untreated cells as a negative control and cells treated with a mitochondrial uncoupler (e.g., CCCP) as a positive control. | Include untreated cells as a negative control and cells treated with a mitochondrial uncoupler (e.g., CCCP) as a positive control.[9] |
Visualizing the Process: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated.
Caption: The intrinsic pathway of apoptosis.
Caption: General experimental workflow for apoptosis detection.
Conclusion
Both this compound and TMRE are effective probes for detecting the loss of mitochondrial membrane potential, a key event in early apoptosis. While this compound has a long history of use, its potential for cytotoxicity and interference with mitochondrial function are significant considerations. TMRE, with its lower toxicity at working concentrations, often represents a more reliable choice for live-cell imaging and quantitative studies where preserving cellular physiology is paramount.
The choice between these two dyes will ultimately depend on the specific experimental context, including the cell type, the duration of the experiment, and the instrumentation available. By carefully considering the comparative data and adhering to optimized protocols, researchers can confidently select the appropriate tool to accurately investigate the intricate process of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. researchgate.net [researchgate.net]
- 5. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the mitochondrial probe this compound and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. assaygenie.com [assaygenie.com]
Navigating P-glycoprotein Activity: A Guide to Fluorescent Probe Alternatives to Rhodamine 123
For researchers, scientists, and drug development professionals, the accurate assessment of P-glycoprotein (P-gp) activity is crucial for understanding multidrug resistance and predicting drug disposition. While Rhodamine 123 has long been a standard fluorescent substrate for P-gp activity assays, a variety of alternative probes have emerged, each offering distinct advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for your research needs.
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a significant role in limiting the intracellular accumulation of a wide range of xenobiotics, including many therapeutic drugs. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer cells and affects drug absorption, distribution, metabolism, and excretion (ADME). Therefore, reliable methods to measure P-gp activity are essential in drug discovery and development.
This guide explores the performance of several key alternatives to this compound: Calcein-AM, Hoechst 33342, eFluxx-ID Gold, and JC-1. We will delve into their mechanisms of action, present comparative data on their use in determining the potency of P-gp inhibitors, and provide detailed experimental protocols.
Mechanism of P-glycoprotein Efflux
P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively transport its substrates out of the cell. The process involves the binding of the substrate to the transmembrane domains of P-gp, followed by a conformational change powered by ATP hydrolysis at the nucleotide-binding domains, which results in the expulsion of the substrate from the cell.
Comparison of Fluorescent Substrates for P-gp Activity
The ideal fluorescent substrate for a P-gp activity assay should exhibit high specificity, a strong signal-to-noise ratio, and minimal interference from other cellular processes. The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Calcein-AM | Hoechst 33342 | eFluxx-ID Gold | JC-1 |
| Mechanism | Direct P-gp substrate. Accumulates in mitochondria. | Non-fluorescent precursor converted to fluorescent calcein (B42510) by intracellular esterases. Calcein is a P-gp substrate. | DNA-binding dye that is a substrate for P-gp and BCRP. | Non-fluorescent precursor converted to a fluorescent dye by intracellular esterases. The dye is a substrate for P-gp, MRP1, and BCRP. | Cationic dye that accumulates in mitochondria. A substrate for P-gp. |
| Detection | Flow cytometry, fluorescence microscopy, plate reader. | Flow cytometry, fluorescence microscopy, plate reader. | Flow cytometry, fluorescence microscopy, plate reader. | Flow cytometry, fluorescence microscopy, plate reader. | Flow cytometry, fluorescence microscopy, plate reader. |
| Advantages | Well-established, widely used. | High signal-to-noise ratio.[1] | Can be used in homogeneous assays.[2] | Can simultaneously monitor multiple ABC transporters.[3] | Can simultaneously assess P-gp activity and mitochondrial membrane potential/apoptosis.[4][5] |
| Disadvantages | Mitochondrial accumulation can be a confounding factor. Substrate for other transporters. | Also a substrate for MRP1.[6] | Also a substrate for BCRP.[2] | Not specific for P-gp. | Mitochondrial localization can be complex to interpret. |
| Typical Conc. | 1-10 µM | 0.1-1 µM | 1-5 µM | Per manufacturer's protocol | 1-10 µM |
| Excitation/Emission (nm) | ~488 / ~525 | ~495 / ~515 | ~350 / ~461 | ~490 / ~525 | Monomer: ~514/~529, Aggregate: ~585/~590 |
Quantitative Comparison of P-gp Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a P-gp inhibitor. The following table presents a compilation of IC50 values for common P-gp inhibitors determined using this compound and its alternatives. It is important to note that these values can vary depending on the cell line and specific experimental conditions.
| Inhibitor | This compound IC50 (µM) | Calcein-AM IC50 (µM) | Hoechst 33342 IC50 (µM) | Reference |
| Verapamil | 2.8 - 15.4 | 1.6 - 5.2 | ~5 | ,[1] |
| Cyclosporin A | 1.2 - 5.8 | 0.5 - 2.1 | ~1.5 | ,[1] |
| Tariquidar | 0.04 - 0.2 | 0.02 - 0.1 | N/A | |
| Elacridar (GF120918) | 0.05 | 0.03 | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for performing P-gp activity assays with the discussed fluorescent probes.
General Experimental Workflow
Calcein-AM Assay Protocol
-
Cell Preparation: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and culture overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (P-gp inhibitor) in a suitable buffer (e.g., HBSS).
-
Inhibitor Incubation: Remove the culture medium and wash the cells with buffer. Add the inhibitor dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold buffer.
-
Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~495 nm, Emission: ~515 nm).
Hoechst 33342 Assay Protocol
-
Cell Preparation: Seed cells in a 96-well plate as described for the Calcein-AM assay.
-
Inhibitor and Substrate Co-incubation: Remove the culture medium and add a solution containing both the test compound and Hoechst 33342 (final concentration 1-5 µM) to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence directly without a wash step using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~461 nm).[2]
eFluxx-ID Gold Assay Protocol
This assay is typically performed using a kit. The general steps are as follows:
-
Cell Preparation: Prepare cells as per the kit's instructions.
-
Inhibitor Incubation: Incubate cells with the test compounds.
-
Substrate Addition: Add the eFluxx-ID Gold reagent to the cells.
-
Incubation: Incubate for the time specified in the protocol.
-
Data Acquisition: Measure fluorescence using a flow cytometer or fluorescence plate reader according to the kit's manual.
JC-1 Assay Protocol
-
Cell Preparation: Prepare cells in suspension or in a plate.
-
Inhibitor Incubation: Incubate cells with the P-gp inhibitor for a specified time.
-
JC-1 Staining: Add JC-1 to a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring both green (~529 nm) and red (~590 nm) fluorescence. The ratio of red to green fluorescence is indicative of mitochondrial membrane potential and can be modulated by P-gp activity.[4][5]
Conclusion
While this compound remains a widely used tool for assessing P-gp activity, several alternatives offer distinct advantages that may be better suited for specific experimental needs. Calcein-AM provides a high signal-to-noise ratio, making it a robust choice for many applications.[1] Hoechst 33342 allows for a simplified, no-wash protocol, which is advantageous for high-throughput screening.[2] eFluxx-ID Gold offers the capability to assess multiple ABC transporters simultaneously, providing a broader view of multidrug resistance mechanisms.[3] JC-1 presents the unique opportunity to concurrently measure P-gp activity and mitochondrial health, offering deeper insights into cellular responses to drugs.[4][5]
The selection of the optimal fluorescent probe will depend on the specific research question, the cell types being used, and the available instrumentation. By understanding the principles, advantages, and limitations of each of these alternatives, researchers can make an informed decision to obtain the most accurate and relevant data on P-glycoprotein activity.
References
- 1. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences EFLUXX-ID Green multidrug resistance assay kit (1Kit), | Fisher Scientific [fishersci.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating Rhodamine 123 Mitochondrial Assays with the Seahorse XF Analyzer
Principle of Assays
Rhodamine 123: This cationic fluorescent dye accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential.[1] A decrease in this potential, often associated with mitochondrial dysfunction, leads to reduced this compound accumulation and a corresponding decrease in fluorescence intensity.[1][2] It offers a straightforward, intensity-based readout of ΔΨm.
Seahorse XF Analyzer: This instrument measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a measure of glycolysis.[3][4] The "Cell Mito Stress Test" is a standard Seahorse assay that uses sequential injections of mitochondrial inhibitors to dissect OCR into key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4][5]
Comparative Analysis: this compound vs. Seahorse XF Analyzer
| Feature | This compound Assay | Seahorse XF Cell Mito Stress Test |
| Primary Measurement | Mitochondrial Membrane Potential (ΔΨm) | Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR) |
| Nature of Data | Endpoint or kinetic fluorescence intensity | Real-time, kinetic metabolic rates |
| Key Parameters | Relative fluorescence units (RFU) | Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity |
| In-depth Insights | Indicates changes in mitochondrial polarization | Provides a detailed profile of mitochondrial function and dysfunction |
| Potential for Artifacts | Can be influenced by changes in mitochondrial mass, dye loading, and plasma membrane potential | Requires careful optimization of cell seeding density and assay conditions |
| Throughput | High (plate reader-based) | Moderate to high (24 or 96-well formats) |
Experimental Protocol for Validation
This protocol outlines a parallel workflow to treat a single population of cells and subsequently analyze them with both this compound and the Seahorse XF Analyzer.
I. Cell Culture and Treatment:
-
Cell Seeding:
-
For the Seahorse XF Analyzer, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.[6]
-
For the this compound assay, seed cells in a black-walled, clear-bottom 96-well plate at a comparable density.
-
Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare a dilution series of the compound of interest.
-
Treat the cells in both plates with the compound for the desired duration. Include vehicle-only and positive controls (e.g., CCCP, a mitochondrial uncoupler) in both plates.[7]
-
II. This compound Assay:
-
Staining:
-
Prepare a working solution of this compound (typically 1-10 µM in serum-free medium or PBS).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[7]
-
-
Measurement:
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~505 nm, Emission: ~529 nm).[7]
-
III. Seahorse XF Cell Mito Stress Test:
-
Assay Preparation:
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.[6]
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[6]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Seahorse XF Analysis:
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) from the Seahorse XF Cell Mito Stress Test kit.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR and then the response to each inhibitor injection.[5]
-
Data Presentation and Interpretation
The following table provides a hypothetical example of data that could be obtained from a validation experiment using a known mitochondrial toxicant.
| Compound Conc. (µM) | This compound Fluorescence (% of Control) | Basal Respiration (pmol O2/min) | ATP-Linked Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) |
| 0 (Vehicle) | 100 ± 5.2 | 150 ± 10.1 | 100 ± 8.5 | 300 ± 20.4 |
| 1 | 85 ± 4.8 | 130 ± 9.7 | 80 ± 7.1 | 250 ± 18.9 |
| 10 | 50 ± 3.5 | 90 ± 7.3 | 45 ± 5.3 | 120 ± 12.1 |
| 50 (CCCP) | 15 ± 2.1 | 30 ± 4.2 | 5 ± 1.8 | 35 ± 5.5 |
A strong correlation between the decrease in this compound fluorescence and the decline in key Seahorse OCR parameters (such as ATP-linked and maximal respiration) would validate that the observed change in mitochondrial membrane potential with this compound is indeed a result of impaired mitochondrial respiration.
Visualizing the Concepts
Signaling Pathway: Mitochondrial Respiration
References
- 1. Use of this compound to investigate alterations in mitochondrial activity in isolated mouse liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Oxidative Stress: Mitochondrial Function Using the Seahorse System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Rhodamine 123 and Alternative Fluorescent Dages for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and molecular biology, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible data. Rhodamine 123, a well-established cationic dye, has long been a staple for investigating mitochondrial function and multidrug resistance. However, a host of alternative dyes have since been developed, each with its own set of strengths and weaknesses. This guide provides an objective comparison of this compound with other commonly used fluorescent dyes, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Key Applications and Comparative Dyes
This guide focuses on two primary applications where this compound is frequently employed:
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): A critical indicator of mitochondrial health and a key parameter in apoptosis studies.
-
P-glycoprotein (P-gp) Efflux Assays: Used to study multidrug resistance (MDR) in cancer cells and to screen for P-gp inhibitors.
For these applications, this compound will be compared against a selection of popular alternative dyes:
-
JC-1: A ratiometric dye widely used for monitoring ΔΨm.
-
MitoTracker Dyes (e.g., MitoTracker Green FM, MitoTracker Red CMXRos): A family of probes for mitochondrial staining.
-
Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE): Potentiometric dyes for quantitative ΔΨm measurements.
Quantitative Data Comparison
The selection of a fluorescent dye is often a trade-off between various performance metrics. The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that values can vary depending on the experimental conditions (e.g., solvent, pH, cell type).
Table 1: Spectral Properties and Quantum Yield
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Primary Application(s) |
| This compound | ~505-507 | ~525-529 | ~0.90 | ΔΨm, P-gp efflux |
| JC-1 (Monomer) | ~514 | ~529 | Not typically reported | ΔΨm |
| JC-1 (J-aggregate) | ~585 | ~590 | Not typically reported | ΔΨm |
| MitoTracker Green FM | ~490 | ~516 | Not specified | Mitochondrial staining |
| MitoTracker Red CMXRos | ~579 | ~599 | Not specified | Mitochondrial staining |
| TMRM | ~548 | ~573 | Not specified | ΔΨm |
| TMRE | ~549 | ~574 | Not specified | ΔΨm |
Table 2: Photostability and Cytotoxicity
| Dye | Photostability | Cytotoxicity (LC50) | Notes |
| This compound | Moderate; susceptible to photobleaching. | Cell type dependent (e.g., >50% cell death in some carcinoma cells at 10 µg/mL after 7 days)[1][2] | Can inhibit mitochondrial respiration at higher concentrations.[3] |
| JC-1 | Low; prone to photobleaching, especially the J-aggregates.[1][4] | Generally low at working concentrations. | Ratiometric nature can compensate for some photobleaching effects. |
| MitoTracker Green FM | Substantially more photostable than this compound.[5] | Low cytotoxicity reported. | Staining can be independent of ΔΨm in some cell types.[5] |
| MitoTracker Red CMXRos | More photostable than this compound.[1] | Low cytotoxicity reported. | Covalently binds to mitochondrial proteins, making it fixable.[1] |
| TMRM | Moderate. | Low at nanomolar concentrations. | Does not suppress respiration at low concentrations.[6] |
| TMRE | Moderate. | Higher inhibition of respiration compared to TMRM and this compound.[3][6] | Binds more strongly to mitochondria than TMRM and this compound.[6] |
Advantages and Disadvantages
This compound
Advantages:
-
High Quantum Yield: Exhibits bright fluorescence, making it easy to detect.[7]
-
Well-Established: A vast body of literature exists for its use, providing a strong basis for comparison.
-
Effective for P-gp Assays: A recognized substrate for P-glycoprotein, making it a standard tool for MDR studies.[8][9]
Disadvantages:
-
Intensity-Based Measurement: As a non-ratiometric dye for ΔΨm, its signal can be affected by factors like mitochondrial mass, cell size, and dye loading concentration.[10]
-
Photobleaching: Can lose fluorescence intensity under prolonged illumination.[11]
-
Cytotoxicity: Can be toxic to cells, particularly with long-term exposure, and can inhibit mitochondrial function.[1][12]
-
Potential for Artifacts: Can be influenced by changes in plasma membrane potential.[10]
JC-1
Advantages:
-
Ratiometric Measurement: The shift from green to red fluorescence provides a more quantitative and reliable measure of ΔΨm, largely independent of mitochondrial mass and dye concentration.[10]
-
High Sensitivity: Generally considered more sensitive for detecting subtle changes in ΔΨm compared to this compound.[10]
Disadvantages:
-
Photobleaching: The J-aggregates are particularly susceptible to photobleaching.[1][4]
-
Complex Analysis: Requires a detection system capable of measuring two different emission wavelengths.
-
Potential for Precipitation: Can form aggregates in aqueous solutions, which may affect staining.
MitoTracker Dyes
Advantages:
-
High Specificity: Selectively accumulate in mitochondria.
-
Good Photostability: Generally more photostable than this compound.[5]
-
Fixable Options: Dyes like MitoTracker Red CMXRos contain a reactive group that allows them to be retained after fixation, enabling multiplexing with immunofluorescence.[1]
-
Variety of Colors: Available in a range of excitation and emission spectra, facilitating multicolor imaging.[13]
Disadvantages:
-
ΔΨm-Independent Staining (for some): The staining of some MitoTracker dyes, like MitoTracker Green FM, can be independent of mitochondrial membrane potential in certain cell types, making them unsuitable for ΔΨm measurements.[5]
-
Covalent Binding: The covalent binding of some MitoTracker dyes can potentially alter mitochondrial function.
TMRM and TMRE
Advantages:
-
Quantitative Measurement: Their accumulation is directly related to ΔΨm according to the Nernst equation, allowing for more quantitative analysis.
-
High Sensitivity: Can detect subtle changes in ΔΨm.
-
Low Cytotoxicity (TMRM): TMRM exhibits minimal inhibition of mitochondrial respiration at the low concentrations typically used.[6]
Disadvantages:
-
Intensity-Based: Similar to this compound, the signal is dependent on factors other than ΔΨm.
-
Photobleaching: Susceptible to photobleaching.
-
Inhibition of Respiration (TMRE): TMRE can inhibit mitochondrial respiration to a greater extent than TMRM and this compound.[3][6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key experiments.
Measurement of Mitochondrial Membrane Potential using this compound
1. Cell Preparation:
- Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.
- Induce apoptosis or treat with the compound of interest for the desired time. Include a positive control (e.g., using a mitochondrial uncoupler like CCCP) and a negative control (untreated cells).
2. Staining:
- Prepare a fresh working solution of this compound in pre-warmed serum-free medium or PBS (final concentration typically 1-10 µM).
- Remove the culture medium and wash the cells once with warm PBS.
- Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[10] The optimal incubation time should be determined empirically for each cell type.
3. Washing and Imaging:
- Remove the staining solution and wash the cells twice with warm PBS.
- Add fresh pre-warmed PBS or serum-free medium to the cells.
- Image the cells immediately using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~505 nm and emission at ~529 nm.[10] A decrease in fluorescence intensity in treated cells compared to the control indicates mitochondrial depolarization.
P-glycoprotein Efflux Assay using this compound
1. Cell Preparation:
- Culture P-gp-expressing cells (e.g., a multidrug-resistant cancer cell line) and a corresponding parental (non-resistant) cell line to 80-90% confluency.
- Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[8]
2. This compound Loading:
- Add this compound to the cell suspension to a final concentration of 0.5-1 µg/mL.[8]
- Incubate for 30-60 minutes at 37°C, protected from light.[8]
- Wash the cells twice with ice-cold PBS by centrifugation to remove excess this compound.[8]
3. Efflux and Inhibition:
- Resuspend the loaded cells in pre-warmed medium.
- Aliquot the cell suspension into tubes or a multi-well plate.
- Add the test compound (potential P-gp inhibitor) at various concentrations. Include a positive control inhibitor (e.g., verapamil) and a negative control (medium only).
- Incubate at 37°C for a defined period (e.g., 60-90 minutes), protected from light.[8]
4. Measurement:
- Wash the cells to remove extracellular this compound.
- Measure the intracellular fluorescence using a flow cytometer or fluorescence microplate reader (Ex/Em: ~485/525 nm).[8] An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Signaling Pathway: Intrinsic Apoptosis
The intrinsic apoptosis pathway is a key cellular process where mitochondrial integrity plays a central role. A decrease in mitochondrial membrane potential is an early event in this pathway.
Caption: Intrinsic apoptosis pathway highlighting the role of mitochondrial membrane potential (ΔΨm) collapse.
Experimental Workflow: P-glycoprotein Efflux Assay
This workflow outlines the key steps in a typical P-gp efflux assay using a fluorescent substrate like this compound.
References
- 1. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of the Mitochondrial Membrane Potential Using Fluorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 13. researchgate.net [researchgate.net]
Measuring Cellular Vitality: A Comparative Guide to Rhodamine 123 and Luciferase-Based ATP Assays
For researchers, scientists, and drug development professionals, accurately assessing cellular health and metabolic activity is paramount. Two widely employed methods for this purpose are the measurement of mitochondrial membrane potential using Rhodamine 123 and the quantification of cellular ATP levels via luciferase-based assays. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
At the heart of cellular energy production lies the mitochondrion, where the electrochemical gradient across the inner membrane, known as the mitochondrial membrane potential (ΔΨm), drives the synthesis of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. Consequently, both ΔΨm and cellular ATP levels are critical indicators of cell health and function.
The Underlying Principles: A Tale of Two Readouts
This compound: A Fluorescent Reporter of Mitochondrial Membrane Potential
This compound is a cell-permeant, cationic fluorescent dye that specifically accumulates in the mitochondria of healthy, metabolically active cells.[1][2] Its accumulation is driven by the negative charge of the mitochondrial matrix, which is a direct consequence of the mitochondrial membrane potential.[2] Therefore, the intensity of this compound fluorescence is directly proportional to the ΔΨm. A decrease in ΔΨm, often an early indicator of cellular stress or apoptosis, results in the leakage of this compound from the mitochondria and a corresponding decrease in fluorescence.[2]
Luciferase-Based Assays: A Bioluminescent Measure of Cellular ATP
Luciferase-based ATP assays provide a direct quantification of the total cellular ATP content. These assays utilize the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, magnesium, and oxygen, to produce light (bioluminescence). The amount of light emitted is directly proportional to the concentration of ATP in the sample, offering a highly sensitive and quantitative measure of cellular energy levels.
Head-to-Head Comparison: Performance and Applications
| Feature | This compound Assay | Luciferase-Based ATP Assay |
| Parameter Measured | Mitochondrial Membrane Potential (ΔΨm) | Total Cellular ATP Concentration |
| Principle | Fluorescence | Bioluminescence |
| Readout | Fluorescence Intensity | Luminescence Intensity |
| Quantification | Semi-quantitative to quantitative | Highly quantitative |
| Cell Viability | Live cells required | Requires cell lysis |
| Throughput | High-throughput compatible | High-throughput compatible |
| Advantages | Provides insights into mitochondrial health, non-lytic, real-time imaging possible | Direct measure of cellular energy, high sensitivity, wide dynamic range |
| Disadvantages | Indirect measure of ATP, fluorescence can be affected by quenching and mitochondrial mass, potential for cytotoxicity at high concentrations | Lytic assay (endpoint), ATP levels can fluctuate rapidly, requires specific instrumentation (luminometer) |
The Correlation: Is Mitochondrial Potential a Perfect Proxy for ATP?
While a high mitochondrial membrane potential is essential for ATP synthesis, the correlation between this compound fluorescence and cellular ATP levels is not always linear. Studies have shown that under certain physiological or pathological conditions, ΔΨm and ATP levels may not directly correlate. For instance, a study involving simultaneous imaging of mitochondrial membrane potential and mitochondrial ATP revealed that the correlation between these two parameters can change over time. This highlights that while this compound is an excellent indicator of mitochondrial health, it should be considered an indirect measure of cellular ATP.
Experimental Protocols
Measuring Mitochondrial Membrane Potential with this compound
This protocol provides a general guideline for staining cells with this compound and measuring fluorescence using a fluorescence microplate reader.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µg/mL, but should be optimized for your specific cell type.
-
Cell Staining: Remove the culture medium from the wells and wash the cells once with PBS. Add the this compound staining solution to each well and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS to remove excess dye.
-
Fluorescence Measurement: Add fresh, pre-warmed PBS or culture medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for this compound (typically around 505 nm excitation and 534 nm emission).[1]
Quantifying Cellular ATP with a Luciferase-Based Assay
This protocol outlines the general steps for a commercially available luciferase-based ATP assay kit.
Materials:
-
Luciferase-based ATP assay kit (containing ATP releasing reagent, luciferase/luciferin substrate)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate and treat them as required for your experiment.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized luciferase/luciferin substrate with the provided buffer.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the cell plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells thoroughly on a plate shaker for approximately 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The integration time will depend on the sensitivity of the instrument and the signal intensity.
Visualizing the Concepts
To better understand the processes described, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Conclusion: Choosing the Right Tool for the Job
Both this compound and luciferase-based ATP assays are powerful tools for assessing cellular metabolic status. The choice between them depends on the specific research question.
-
This compound is ideal for investigating mitochondrial health, observing real-time changes in mitochondrial membrane potential, and for applications where cell lysis is undesirable. It provides a valuable, albeit indirect, indication of a cell's energetic state.
-
Luciferase-based ATP assays are the gold standard for direct and highly sensitive quantification of total cellular ATP. They are particularly well-suited for endpoint assays and high-throughput screening where a precise measure of cellular energy is required.
For a comprehensive understanding of cellular bioenergetics, employing both methods in parallel can provide a more complete picture, correlating the potential for ATP production with the actual cellular ATP levels. This dual approach can be particularly insightful in studies of drug toxicity, metabolic disorders, and cancer biology.
References
A Comparative Guide to Using FCCP and CCCP as Controls for Rhodamine 123 Experiments
For researchers, scientists, and drug development professionals utilizing the fluorescent probe Rhodamine 123 to assess mitochondrial membrane potential (ΔΨm), the selection of an appropriate positive control is critical for validating experimental results. Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are two of the most widely used mitochondrial uncouplers for this purpose. Both are protonophores that disrupt the proton gradient across the inner mitochondrial membrane, leading to a rapid depolarization of ΔΨm. This guide provides an objective comparison of FCCP and CCCP, supported by experimental data, to aid in the selection of the most suitable control for your this compound experiments.
Mechanism of Action: Disrupting the Mitochondrial Engine
Both FCCP and CCCP are lipophilic weak acids that readily diffuse across the mitochondrial inner membrane.[1] In the intermembrane space, where the proton concentration is high, they become protonated. These protonated forms then diffuse across the inner membrane into the mitochondrial matrix, a region of lower proton concentration. In the matrix, they release their protons, effectively shuttling protons back into the matrix and bypassing ATP synthase. This uncoupling of oxidative phosphorylation from ATP synthesis dissipates the proton motive force and leads to a collapse of the mitochondrial membrane potential.[1][2]
The cationic dye this compound accumulates in the negatively charged mitochondrial matrix of healthy, polarized mitochondria. Upon depolarization of the ΔΨm by FCCP or CCCP, this compound is released from the mitochondria into the cytoplasm, resulting in a quantifiable decrease in mitochondrial fluorescence.[3][4]
Quantitative Comparison of FCCP and CCCP
While both FCCP and CCCP are effective mitochondrial uncouplers, studies suggest that FCCP is generally the more potent of the two. The following table summarizes key quantitative data for these compounds.
| Parameter | FCCP | CCCP | References |
| Full Name | Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone | Carbonyl cyanide m-chlorophenyl hydrazone | [5] |
| Molecular Weight | 254.17 g/mol | 204.62 g/mol | [5] |
| Typical Working Concentration | 0.1 - 10 µM | 1 - 20 µM | [6][7][8] |
| Potency (EC50 for uncoupling) | ~0.04 µM | ~0.38 µM (for the related compound CCP) | [9] |
| Observed Biological Effect | At 10 µM, reduced organelle movement by 78% in chick sensory neurons. | At 10 µM, reduced organelle movement by 47% in chick sensory neurons. | [6] |
Note: The EC50 value for CCCP is for the closely related analogue, carbonyl cyanide phenylhydrazone (CCP). Direct comparative studies providing EC50 or IC50 values for both FCCP and CCCP on mitochondrial membrane potential in the same experimental system are limited.
Experimental Protocols
Below are detailed methodologies for a typical this compound experiment using either FCCP or CCCP as a positive control.
Cell Preparation and Staining with this compound
-
Cell Culture: Plate cells on a suitable vessel for microscopy or in a multi-well plate for plate reader-based assays. Allow cells to adhere and reach the desired confluency.
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (typically 1-10 µg/mL).
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Inducing Mitochondrial Depolarization with FCCP or CCCP
-
Preparation of Uncoupler Stock Solutions: Prepare stock solutions of FCCP and CCCP in DMSO.
-
Treatment:
-
After the this compound staining period, you can either add the uncoupler directly to the staining solution or replace the staining solution with fresh, pre-warmed medium containing the uncoupler at the desired final concentration.
-
For a positive control, treat a subset of cells with FCCP (e.g., 1-10 µM) or CCCP (e.g., 5-20 µM) for a short period (e.g., 5-30 minutes) prior to or during imaging/measurement.
-
Include a vehicle control (DMSO) for comparison.
-
-
Imaging and Data Acquisition:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~488/525 nm).
-
Alternatively, for quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity of the cell populations.
-
Acquire baseline fluorescence readings before and after the addition of the uncoupler. A significant decrease in mitochondrial fluorescence in the FCCP or CCCP-treated cells compared to the vehicle-treated cells indicates a successful depolarization of the mitochondrial membrane potential.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a this compound assay using FCCP or CCCP as a control.
Caption: Mechanism of mitochondrial depolarization by FCCP/CCCP and this compound release.
Conclusion: Which Uncoupler to Choose?
Both FCCP and CCCP are highly effective and reliable positive controls for experiments measuring mitochondrial membrane potential with this compound. The choice between them may depend on several factors:
-
Potency: The available data suggests that FCCP is the more potent uncoupler .[6][9] This means that a lower concentration of FCCP may be required to achieve the same level of mitochondrial depolarization as CCCP. This can be advantageous in minimizing potential off-target effects.
-
Cell Type Specificity: The optimal concentration and incubation time for both uncouplers can vary between different cell types. It is always recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental system.
-
Availability and Cost: Both compounds are widely available from various chemical suppliers.
References
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP – ScienceOpen [scienceopen.com]
- 6. Effects of the uncoupling agents FCCP and CCCP on the saltatory movements of cytoplasmic organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Staining: Rhodamine 123 vs. MitoTracker Dyes
For researchers in cellular biology, drug development, and related fields, the precise visualization and analysis of mitochondria are crucial. The selection of an appropriate fluorescent probe is a critical step in experimental design. This guide provides a detailed comparison of two widely used classes of mitochondrial stains: the classic dye Rhodamine 123 and the more modern MitoTracker series of dyes.
Mechanism of Action: A Tale of Two Affinities
Both this compound and MitoTracker dyes are cationic, lipophilic molecules that accumulate in the mitochondria of live cells, driven by the organelle's negative membrane potential.[1][2][3] However, their interaction with the mitochondrial environment post-accumulation marks a key distinction.
This compound is a cell-permeant dye that is readily sequestered by active mitochondria.[4] Its accumulation is reversible and directly dependent on the mitochondrial membrane potential.[2] A loss of this potential results in the leakage of the dye from the mitochondria.[2]
MitoTracker dyes , in contrast, possess a mildly thiol-reactive chloromethyl group.[4][5] This feature allows them to covalently bind to thiol groups on mitochondrial proteins and peptides after they have accumulated in the mitochondria.[1][5] This covalent linkage ensures that the dye is retained within the mitochondria even after cell fixation and permeabilization, a significant advantage for experiments requiring downstream immunocytochemistry or other multi-step labeling protocols.[1][6]
dot graph a { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Mechanism of Action Comparison"
Performance Characteristics: A Quantitative Look
The choice between this compound and MitoTracker dyes often comes down to specific experimental needs. The following table summarizes key quantitative and qualitative performance metrics.
| Feature | This compound | MitoTracker Dyes (Representative) |
| Excitation Max | ~505 nm[7] | Green: ~490 nm, Orange: ~551 nm, Deep Red: ~644 nm[6] |
| Emission Max | ~534 nm[7] | Green: ~516 nm, Orange: ~576 nm, Deep Red: ~665 nm[6] |
| Fixability | No, leaks out upon fixation.[2] | Yes, retained after formaldehyde (B43269) fixation.[1][8] |
| Photostability | Less photostable.[4] | Generally more photostable than this compound.[4] |
| Toxicity | Can be toxic at higher concentrations.[4] | Generally less toxic at effective concentrations. |
| Retention | Dependent on mitochondrial membrane potential.[1][2] | Covalently bound, retained after loss of membrane potential.[1][5] |
| Signal Brightness | Bright signal. | MitoTracker Green FM produces a brighter signal at lower concentrations than this compound.[4] |
Experimental Protocols: A Step-by-Step Overview
While specific concentrations and incubation times may vary depending on the cell type and experimental conditions, the general workflows for staining with this compound and MitoTracker dyes are similar.
This compound Staining Protocol (General)
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 1-5 mM stock solution.[9]
-
Prepare Working Solution: Dilute the stock solution in a serum-free medium or PBS to a final working concentration of 1-20 µM.[9]
-
Cell Staining:
-
For adherent cells, grow cells on coverslips. Remove the culture medium and add the working solution to cover the cells. Incubate for 30-60 minutes at 37°C.[10]
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the working solution. Incubate for 5-30 minutes at room temperature.[10]
-
-
Wash:
-
Imaging: Resuspend cells in a suitable buffer or medium and observe using a fluorescence microscope with appropriate filters (Excitation/Emission: ~507/529 nm).[11]
MitoTracker Dyes Staining Protocol (General)
-
Prepare Stock Solution: Prepare a 1 mM stock solution of the MitoTracker dye in DMSO.[6][8]
-
Prepare Working Solution: Dilute the stock solution in a serum-free medium to a final concentration of 25-500 nM. The optimal concentration depends on the specific MitoTracker dye and cell type.[12]
-
Cell Staining: Incubate the cells with the working solution for 15-45 minutes at 37°C.[6][12]
-
Wash: Replace the staining solution with a fresh pre-warmed medium and wash the cells.[13]
-
Live Cell Imaging: Image the live cells using a fluorescence microscope with the appropriate filter set for the specific MitoTracker dye.[6]
-
(Optional) Fixation: For fixed-cell applications, after washing, fix the cells with 3.7-4% formaldehyde or paraformaldehyde in PBS for 10-15 minutes at room temperature.[6][8] It is important to note that cells should not be fixed before staining with MitoTracker.[8]
-
Fixed Cell Imaging: After fixation, wash the cells and proceed with imaging or further immunocytochemical staining. The signal from some MitoTracker dyes can be preserved for up to 24 hours after fixation.[8]
Concluding Remarks
The choice between this compound and MitoTracker dyes hinges on the specific requirements of the experiment. For dynamic studies in live cells where monitoring changes in mitochondrial membrane potential is the primary goal, this compound remains a viable and cost-effective option. However, for experiments that require cell fixation, multiplexing with other antibodies, or enhanced photostability for long-term imaging, the MitoTracker family of dyes offers significant advantages. Their ability to be retained after fixation provides greater experimental flexibility and robustness, making them a preferred choice for a wide range of modern cell biology applications.
References
- 1. Labeling mitochondria with MitoTracker dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MitoTracker | AAT Bioquest [aatbio.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
Validating P-gp Inhibition Data: A Comparison of Rhodamine 123 Assays and Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately determining the interaction of novel compounds with P-glycoprotein (P-gp) is critical for predicting drug absorption, distribution, and potential drug-drug interactions. The Rhodamine 123 efflux assay is a widely used functional assay to assess P-gp inhibition. However, validating these functional data with protein expression analysis via Western blot provides a more comprehensive understanding of the underlying mechanism. This guide offers a detailed comparison of these two essential techniques, including experimental protocols and data interpretation.
P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an ATP-dependent efflux transporter with broad substrate specificity.[1] It plays a crucial role in limiting the intracellular concentration of a wide variety of xenobiotics, including many therapeutic drugs.[2] Overexpression of P-gp is a significant mechanism of multidrug resistance in cancer cells.[3] Therefore, screening for P-gp inhibitors is a vital step in drug discovery and development.[4]
The this compound assay is a functional assay that measures the activity of P-gp.[5] this compound is a fluorescent substrate of P-gp that is actively transported out of cells.[3][6] In the presence of a P-gp inhibitor, the efflux of this compound is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.[6] This assay is a valuable tool for determining the half-maximal inhibitory concentration (IC50) of a test compound.[7]
Western blotting, on the other hand, is a technique used to detect and quantify the amount of a specific protein in a sample.[8] In this context, it is used to measure the expression level of P-gp.[7][9] By validating data from a functional assay like the this compound assay with protein expression data from a Western blot, researchers can confirm that the observed inhibition of P-gp function is indeed due to an interaction with the P-gp protein and not a result of other cellular effects. A significant correlation has been found between mdr-1 (the gene encoding P-gp) expression and this compound efflux.[10][11]
Comparison of Methodologies
| Feature | This compound Assay | Western Blot |
| Principle | Measures the functional activity of P-gp by quantifying the efflux of a fluorescent substrate. | Detects and quantifies the expression level of the P-gp protein. |
| Output Data | IC50 values representing the concentration of an inhibitor required to reduce P-gp activity by 50%. | Relative or absolute quantification of P-gp protein levels, often normalized to a loading control. |
| Throughput | High-throughput, suitable for screening large numbers of compounds. | Lower throughput, more suitable for validation of a smaller number of compounds. |
| Information Provided | Provides information on the potency of P-gp inhibition. | Confirms the presence and quantity of the P-gp protein. |
| Limitations | Can be affected by compounds that interfere with fluorescence or are cytotoxic. Does not directly measure protein levels. | Does not provide information on the functional activity of the P-gp protein. |
Experimental Protocols
This compound Efflux Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
-
Cell Preparation:
-
Culture P-gp-expressing cells (e.g., MCF7/ADR, NCI/ADR-RES) and a parental control cell line (e.g., MCF7) to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS or phenol (B47542) red-free medium) at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Inhibitor and Substrate Incubation:
-
Aliquot the cell suspension into flow cytometry tubes or a 96-well plate.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known P-gp inhibitor as a positive control (e.g., verapamil (B1683045) or cyclosporin (B1163) A).[7]
-
Incubate for 30 minutes at 37°C.
-
Add this compound to a final concentration of 50-200 ng/mL.[3][6]
-
Incubate for an additional 30-60 minutes at 37°C, protected from light.[6]
-
-
Washing and Analysis:
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each condition.
-
Plot the MFI against the concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.[7]
-
Western Blot Protocol for P-gp Expression
This protocol provides a general outline for Western blotting of P-gp.
-
Cell Lysis and Protein Quantification:
-
Wash the cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[9][13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[13]
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).[13]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or JSB-1) overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST.[8]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Wash the membrane again three times with TBST.[8]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the P-gp band intensity to a loading control (e.g., β-actin or GAPDH) to account for loading differences.[15]
-
Data Presentation
Quantitative data from both assays should be summarized in clearly structured tables for easy comparison.
Table 1: P-gp Inhibition by Test Compounds in this compound Efflux Assay
| Compound | IC50 (µM) |
| Test Compound A | 5.2 |
| Test Compound B | > 50 |
| Verapamil (Positive Control) | 2.5 |
Table 2: Relative P-gp Expression Levels from Western Blot Analysis
| Treatment | Relative P-gp Expression (Normalized to Loading Control) |
| Vehicle Control | 1.00 |
| Test Compound A (at IC50) | 0.98 |
| Test Compound B (at 50 µM) | 1.02 |
Visualizing the Workflow and Rationale
Caption: Experimental workflow for validating P-gp inhibition.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Functional Impact of ABCB1 Variants on Interactions between P-Glycoprotein and Methadone | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Mitochondrial Health: Limitations of Rhodamine 123 and Superior Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial health is paramount. While Rhodamine 123 has been a long-standing fluorescent probe for measuring mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial function, its utility is hampered by several significant limitations. This guide provides an objective comparison of this compound with alternative probes, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate tool for robust and reliable mitochondrial health assessment.
This compound is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in response to the negative mitochondrial membrane potential. A decrease in fluorescence intensity is often interpreted as mitochondrial depolarization, an early hallmark of apoptosis and cellular stress. However, this simplistic interpretation can be misleading due to a number of confounding factors.
The Pitfalls of Relying on this compound
The use of this compound for quantitative and even qualitative assessment of mitochondrial health is fraught with challenges that can lead to misinterpretation of data. The primary limitations include its interaction with efflux pumps, concentration-dependent fluorescence quenching, and direct inhibitory effects on mitochondrial function.
Susceptibility to Drug Efflux Pumps
Fluorescence Self-Quenching
At higher concentrations, this compound molecules can form non-fluorescent aggregates within the mitochondria, a phenomenon known as self-quenching.[3][4][5] This leads to a non-linear relationship between mitochondrial membrane potential and fluorescence intensity.[5] Consequently, a decrease in fluorescence may not accurately reflect depolarization and can complicate the interpretation of results, especially in dynamic studies.[5] Studies have shown that this compound fluorescence can peak at a certain concentration and then decrease at higher concentrations, making it difficult to establish a reliable working concentration.[5]
Direct Impact on Mitochondrial Function
Contrary to the ideal of a passive observer, this compound can directly interfere with the very processes it is meant to measure. At concentrations often used for staining, this compound has been shown to inhibit mitochondrial respiration, specifically by affecting the F1F0-ATPase (ATP synthase).[3][6] This inhibition can itself induce mitochondrial dysfunction, confounding the assessment of the effects of an experimental treatment.
Superior Alternatives for Mitochondrial Health Assessment
Fortunately, several alternative fluorescent probes have been developed that overcome many of the limitations of this compound. These include the monochromatic dyes TMRM and TMRE, and the ratiometric dye JC-1.
TMRM and TMRE: Brighter and More Specific Monochromatic Probes
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cationic, lipophilic dyes that, like this compound, accumulate in active mitochondria.[7][8] However, they offer several advantages:
-
Reduced P-gp Interaction: While still cationic, TMRM and TMRE are generally considered to be less avid substrates for P-glycoprotein compared to this compound, reducing the likelihood of efflux-related artifacts.
-
Lower Toxicity: TMRM, in particular, has been shown to have minimal inhibitory effects on the electron transport chain at the low concentrations required for staining.[7]
-
Minimal Self-Quenching: These probes exhibit less self-quenching at typical working concentrations, leading to a more linear and predictable relationship between fluorescence intensity and mitochondrial membrane potential.[8]
JC-1: The Power of Ratiometric Measurement
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a unique cationic dye that provides a ratiometric readout of mitochondrial membrane potential, offering a significant advantage over intensity-based probes.[9][10][11]
-
Potential-Dependent Fluorescence Shift: In healthy cells with a high ΔΨm, JC-1 forms "J-aggregates" within the mitochondria that emit red fluorescence.[9][10][11] In cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[9][10][11]
-
Internal Control: The ratio of red to green fluorescence provides a quantitative measure of mitochondrial polarization that is largely independent of mitochondrial mass, shape, or dye loading concentration, making it a more robust and reliable indicator of mitochondrial health.[11] This ratiometric approach corrects for potential artifacts that can affect single-wavelength dyes.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the key performance characteristics of this compound and its superior alternatives.
| Feature | This compound | TMRM / TMRE | JC-1 |
| Readout | Fluorescence Intensity | Fluorescence Intensity | Ratiometric (Red/Green Fluorescence) |
| P-gp Substrate | Yes (High) | Moderate | Low |
| Self-Quenching | Significant at high concentrations | Minimal at working concentrations | N/A (Ratiometric) |
| Mitochondrial Inhibition | Yes (at higher concentrations) | Minimal (especially TMRM) | Minimal |
| Quantitative Accuracy | Low (non-linear response) | Moderate (more linear than Rh123) | High (internally controlled ratio) |
| Photostability | Moderate | Moderate | Moderate |
| Phototoxicity | Can induce phototoxicity | Can induce phototoxicity | Can induce phototoxicity |
Experimental Protocols
General Considerations for All Probes:
-
Cell Culture: Cells should be cultured to a consistent confluence and handled gently to maintain their health.
-
Controls: Always include positive and negative controls. A potent uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) should be used to induce mitochondrial depolarization as a positive control. Untreated cells serve as a negative control.
-
Light Protection: All fluorescent dyes are light-sensitive. Protect staining solutions and stained cells from light as much as possible to prevent photobleaching.
-
Optimization: The optimal dye concentration and incubation time can vary between cell types and experimental conditions. It is crucial to perform initial optimization experiments.
Protocol 1: Measuring Mitochondrial Membrane Potential with this compound
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (e.g., 10 mM stock in DMSO)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically 0.1-1 µM).
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the this compound staining solution.
-
For suspension cells, pellet the cells and resuspend them in the staining solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Positive Control: For the positive control group, add FCCP or CCCP to a final concentration of 5-10 µM during the last 5-10 minutes of incubation.
-
Washing:
-
For adherent cells, gently aspirate the staining solution and wash the cells twice with warm PBS.
-
For suspension cells, pellet the cells, remove the supernatant, and resuspend in warm PBS. Repeat the wash step.
-
-
Analysis: Resuspend the cells in fresh PBS or culture medium and analyze immediately by fluorescence microscopy, flow cytometry (Excitation/Emission: ~488/525 nm), or a fluorescence plate reader. A decrease in fluorescence intensity in treated cells compared to the control indicates mitochondrial depolarization.
Protocol 2: Measuring Mitochondrial Membrane Potential with TMRM or TMRE
Materials:
-
TMRM or TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (serum-free for staining is often recommended)
-
PBS
-
FCCP or CCCP
Procedure:
-
Prepare Staining Solution: Dilute the TMRM or TMRE stock solution in pre-warmed serum-free medium to a final working concentration (typically 20-200 nM).[12]
-
Cell Staining: Add the staining solution to the cells.
-
Incubation: Incubate for 20-30 minutes at 37°C.[13]
-
Positive Control: Add FCCP or CCCP to a final concentration of 5-10 µM to a control sample to induce depolarization.
-
Analysis: Analyze the cells directly in the staining solution (to maintain equilibrium) or after washing, depending on the experimental design. Analyze using fluorescence microscopy, flow cytometry (Excitation/Emission: ~548/573 nm for TMRM, ~552/574 nm for TMRE), or a fluorescence plate reader.[12] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Protocol 3: Ratiometric Measurement of Mitochondrial Membrane Potential with JC-1
Materials:
-
JC-1 stock solution (e.g., 1-5 mM in DMSO)
-
Cell culture medium
-
PBS or assay buffer
-
FCCP or CCCP
Procedure:
-
Prepare Staining Solution: Dilute the JC-1 stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM.[13][14]
-
Cell Staining: Add the JC-1 staining solution to the cells.
-
Positive Control: Treat a control sample with FCCP or CCCP (5-50 µM) for 15-30 minutes before or during JC-1 staining.[13]
-
Washing: Gently wash the cells once or twice with warm PBS or assay buffer.[13]
-
Analysis:
-
Flow Cytometry: Excite at 488 nm and detect green fluorescence (monomers) in the FITC channel (~530 nm) and red fluorescence (J-aggregates) in the PE channel (~590 nm).[13] Calculate the ratio of red to green fluorescence intensity.
-
Fluorescence Microscopy: Use appropriate filter sets to capture images of both green and red fluorescence.
-
Fluorescence Plate Reader: Measure fluorescence at both emission wavelengths. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of mitochondrial membrane potential generation.
Caption: General experimental workflow for mitochondrial membrane potential assessment.
Caption: Logical relationship of this compound limitations.
Conclusion
References
- 1. A comparison of this compound accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The detection of this compound efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the mitochondrial probe this compound and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Analysis of Rhodamine 123 and DiOC6(3) for Mitochondrial Staining
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial function is paramount. Fluorescent dyes that selectively target these organelles are indispensable tools. This guide provides a detailed comparison of two commonly used green fluorescent dyes, Rhodamine 123 and 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)), for mitochondrial staining, supported by experimental data and protocols.
This comparison guide delves into the fundamental properties, advantages, and disadvantages of this compound and DiOC6(3), enabling an informed choice for specific research applications. Key performance indicators such as specificity, dependence on membrane potential, and potential artifacts are critically examined.
Quantitative Data Summary
The following table summarizes the key characteristics of this compound and DiOC6(3) for easy comparison.
| Feature | This compound | DiOC6(3) |
| Excitation Maximum | ~505-511 nm[1][2] | ~483-484 nm[3][4] |
| Emission Maximum | ~525-534 nm[2][5] | ~501 nm[3][4] |
| Color | Green-Yellow | Green |
| Mechanism of Staining | Accumulates in mitochondria driven by the negative mitochondrial membrane potential.[6] | Accumulates in mitochondria at low concentrations due to the mitochondrial membrane potential.[3][7] |
| Specificity for Mitochondria | High. Does not typically stain the endoplasmic reticulum.[8] | Concentration-dependent. At higher concentrations, can also stain the endoplasmic reticulum and other membranes.[3][7] |
| Membrane Potential Dependency | Strictly dependent on mitochondrial membrane potential.[6] | Dependent on both mitochondrial and plasma membrane potential, which can complicate interpretation.[9] |
| Photostability | Substantially less photostable than some newer dyes like MitoTracker Green FM.[8] | Known for extreme phototoxicity, limiting live-cell imaging to short exposure times.[10] |
| Cytotoxicity | Generally low toxicity for short-term staining. However, continuous exposure can be selectively toxic to carcinoma cells. | Can be phototoxic, leading to cell damage upon illumination.[10] |
| Suitability for Fixed Cells | Not ideal as the dye is washed out upon loss of membrane potential during fixation.[8] | Can stain fixed cells, but the staining pattern may become less specific for mitochondria.[7] |
Experimental Protocols
Detailed methodologies for staining live cells with this compound and DiOC6(3) are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
This compound Staining Protocol for Live Cells
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 1-10 mM.
-
For the working solution, dilute the stock solution in a suitable buffer (e.g., serum-free medium or PBS) to a final concentration of 1-20 µM.[7]
-
-
Cell Staining (Adherent Cells):
-
Grow cells on coverslips in a petri dish or multi-well plate.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with warm PBS or culture medium.
-
Mount the coverslip on a slide with a suitable mounting medium for immediate imaging.
-
-
Cell Staining (Suspension Cells):
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cells in the this compound working solution at a density of approximately 1 x 10^6 cells/mL.[7]
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Centrifuge the cells to remove the staining solution.
-
Resuspend the cell pellet in warm PBS or culture medium for analysis.
-
DiOC6(3) Staining Protocol for Live Cells
-
Reagent Preparation:
-
Prepare a stock solution of DiOC6(3) by dissolving it in DMSO or ethanol (B145695) to a concentration of 1-10 mM.[4]
-
For the working solution, dilute the stock solution in a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM for general membrane staining. For more specific mitochondrial staining, lower concentrations (e.g., 20-100 nM) are recommended.[4]
-
-
Cell Staining (Adherent Cells):
-
Grow cells on coverslips.
-
Remove the culture medium and add the DiOC6(3) working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells 2-3 times with warm culture medium, with a 5-10 minute incubation during each wash.[4]
-
Mount and image the cells immediately.
-
-
Cell Staining (Suspension Cells):
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the staining mechanisms of this compound and DiOC6(3) and a general experimental workflow for a comparative study.
Caption: Mitochondrial staining mechanism of this compound and DiOC6(3).
Caption: Workflow for comparing this compound and DiOC6(3) staining.
Objective Comparison and Recommendations
This compound stands out for its high specificity to mitochondria. Its accumulation is strongly dependent on the mitochondrial membrane potential, making it a reliable indicator of mitochondrial health. A key advantage is its minimal staining of other organelles like the endoplasmic reticulum, which reduces background fluorescence and simplifies image analysis.[8] However, its susceptibility to photobleaching can be a limitation for time-lapse imaging.[8] Furthermore, while generally considered to have low cytotoxicity in short-term experiments, its potential to selectively kill carcinoma cells with prolonged exposure should be a consideration in experimental design.
DiOC6(3) is also a membrane potential-dependent dye that can effectively stain mitochondria at low concentrations.[3][7] A significant drawback of DiOC6(3) is its concentration-dependent specificity. At higher concentrations, it readily stains the endoplasmic reticulum and other intracellular membranes, which can lead to ambiguous results when specifically studying mitochondria.[3][7] Moreover, its fluorescence is influenced by both mitochondrial and plasma membrane potentials, adding a layer of complexity to data interpretation.[9] The pronounced phototoxicity of DiOC6(3) is another major concern, as it can induce cellular damage and artifacts during live-cell imaging.[10]
For studies requiring high specificity for mitochondria and a primary focus on mitochondrial membrane potential, This compound is generally the superior choice. Its reliability in specifically targeting mitochondria minimizes the risk of misinterpreting fluorescence signals from other cellular compartments.
DiOC6(3) may be considered for broader applications involving general membrane staining or when its distinct spectral properties are advantageous. However, researchers must be cautious about its concentration-dependent specificity and its sensitivity to plasma membrane potential. When using DiOC6(3) for mitochondrial studies, it is crucial to use the lowest effective concentration and to be mindful of its phototoxic effects.
Ultimately, the choice between this compound and DiOC6(3) will depend on the specific experimental goals, the cell type being studied, and the imaging capabilities available. For critical applications, it is advisable to perform pilot experiments to determine the optimal dye and staining conditions for the system under investigation.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. apexbt.com [apexbt.com]
- 6. biotium.com [biotium.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. JC-1, but not DiOC6(3) or this compound, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basis for the selective cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Confirming Mitochondrial Localization of Rhodamine 123
For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of fluorescent probes is paramount. This guide provides a comprehensive comparison of methods to confirm that Rhodamine 123, a widely used cationic fluorescent dye, is localized within the mitochondria. We present experimental data, detailed protocols, and visual workflows to ensure robust and reliable results.
This compound is a cell-permeant, cationic dye that accumulates in mitochondria due to the negative mitochondrial membrane potential (ΔΨm).[1][2] This accumulation is a key indicator of mitochondrial function and is often used to assess cell health and apoptosis.[3][4] However, it is crucial to experimentally verify this localization to avoid misinterpretation of results.
Comparison of Mitochondrial Probes
While this compound is a staple in many laboratories, several alternatives exist, each with distinct characteristics. The choice of probe can significantly impact experimental outcomes.
| Feature | This compound | TMRM (Tetramethylrhodamine, methyl ester) | TMRE (Tetramethylrhodamine, ethyl ester) | MitoTracker Green FM | MitoTracker Red CMXRos |
| Excitation (nm) | ~507 | ~548 | ~549 | ~490 | ~579 |
| Emission (nm) | ~529 | ~573 | ~574 | ~516 | ~599 |
| Mechanism | Accumulates in response to ΔΨm | Accumulates in response to ΔΨm | Accumulates in response to ΔΨm | Accumulates in mitochondria largely independent of ΔΨm | Accumulates in response to ΔΨm and covalently binds to mitochondrial proteins |
| Fixability | No | No | No | No | Yes |
| Advantages | Well-characterized, bright green fluorescence | More rapid uptake than this compound, less self-quenching[5][6] | Similar to TMRM, readily crosses plasma membrane[5][6] | Stains mitochondria regardless of membrane potential, useful for mitochondrial mass studies[7] | Retained after fixation, allowing for multiplexing with immunofluorescence[8] |
| Disadvantages | Can be cytotoxic at higher concentrations[1], fluorescence can be quenched at high concentrations[1][9], not fixable | Phototoxic upon illumination | More toxic than TMRM and this compound[9][10] | Not a reliable indicator of mitochondrial membrane potential | Can be toxic and its fluorescence is sensitive to the mitochondrial environment |
Experimental Protocols for Confirming Mitochondrial Localization
Two primary methods are employed to confirm the mitochondrial localization of this compound: co-localization with a known mitochondrial marker and dissipation of the mitochondrial membrane potential.
Co-localization with a Known Mitochondrial Marker
This method involves simultaneously staining cells with this compound and another fluorescent probe known to specifically label mitochondria, such as MitoTracker Red CMXRos. A high degree of overlap between the green fluorescence of this compound and the red fluorescence of MitoTracker Red provides strong evidence for mitochondrial localization.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture overnight.
-
MitoTracker Staining: Incubate cells with 100-500 nM MitoTracker Red CMXRos in pre-warmed culture medium for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
This compound Staining: Incubate cells with 1-10 µM this compound in pre-warmed culture medium for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (green channel) and MitoTracker Red (red channel).
-
Analysis: Merge the green and red channel images. Co-localized pixels will appear yellow, indicating that this compound is present in the mitochondria.
Dissipation of Mitochondrial Membrane Potential
This method relies on the principle that this compound accumulation is dependent on the mitochondrial membrane potential.[3][11] By using a chemical uncoupler such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP), the ΔΨm is dissipated, leading to the release of this compound from the mitochondria into the cytoplasm.[4][11]
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture overnight.
-
This compound Staining: Incubate cells with 1-10 µM this compound in pre-warmed culture medium for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Baseline Imaging: Acquire initial fluorescence images of the stained cells.
-
CCCP/FCCP Treatment: Add CCCP (final concentration 10-20 µM) or FCCP (final concentration 1-5 µM) to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring a time-series of fluorescence images to monitor the change in this compound distribution.
-
Analysis: Observe the dispersal of the punctate mitochondrial staining pattern into a more diffuse cytoplasmic fluorescence. This change confirms that the initial staining was dependent on the mitochondrial membrane potential and therefore localized to the mitochondria.
Visualizing the Workflow and Mechanism
To further clarify these processes, the following diagrams illustrate the experimental workflow for confirming localization and the mechanism of this compound accumulation.
Caption: Experimental workflows for confirming this compound mitochondrial localization.
Caption: Mechanism of this compound accumulation in mitochondria.
By following these protocols and understanding the underlying principles, researchers can confidently confirm the mitochondrial localization of this compound, leading to more accurate and reliable experimental data.
References
- 1. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. AAT Bioquest: this compound, TMRM and TMRE [aatbioquest.blogspot.com]
- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Labeling mitochondria with MitoTracker dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rhodamine 123: A Guide for Laboratory Professionals
Rhodamine 123 is a fluorescent dye widely used in biotechnology applications such as fluorescence microscopy and flow cytometry.[1] While a valuable tool in research, it is crucial to recognize that this compound is considered a biohazard and is toxic, particularly to aquatic life, with potentially long-lasting environmental effects.[2] Proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
Key Hazard and Disposal Information
It is essential for chemical waste generators to determine if a discarded chemical is classified as a hazardous waste.[3][4] This involves consulting US EPA guidelines (40 CFR Parts 261.3) as well as state and local hazardous waste regulations to ensure complete and accurate classification.[3]
| Characteristic | Summary of Information | Citations |
| Primary Hazards | Harmful if swallowed.[1][5] May cause skin and serious eye irritation.[2] May cause respiratory tract irritation.[3] Considered toxic and a biohazard.[2] | [1][2][3][5] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[2] Discharge into the environment, drains, sewers, lakes, or streams must be avoided.[5][6][7] | [2][5][6][7] |
| Disposal Method | Must not be disposed of with household garbage.[2][8] Dispose of through an approved licensed professional disposal service or waste disposal plant.[2][7] | [2][7][8] |
| Waste Containers | Use suitable, closed, and properly labeled containers for disposal.[3][6][9] | [3][6][9] |
| Incompatible Materials | Strong oxidizing agents.[3][7][8] | [3][7][8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of solid and liquid this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Gloves: Impermeable gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Eye Protection: Wear tight-sealing safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[7][9]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
Waste Segregation and Collection
Properly segregate this compound waste at the point of generation.
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated gloves, pipette tips, and other disposable lab supplies.
-
Carefully sweep or vacuum up any spilled solid material, avoiding the generation of dust.[3]
-
Place all solid waste into a designated, suitable, and clearly labeled, sealed container for disposal.[6]
-
-
Liquid Waste:
-
Contaminated Packaging:
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: For powder spills, cover with a plastic sheet to minimize spreading.[9] For liquid spills, prevent further leakage if it is safe to do so.[9]
-
Clean-up:
-
Disposal of Clean-up Material: Place all contaminated cleaning materials into a suitable, closed container for disposal.[3][6]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[10]
Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidants.[3]
-
Ensure all waste containers are tightly closed and clearly labeled as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
Final Disposal
-
All waste containing this compound, including unused product, contaminated materials, and empty containers, must be disposed of through a licensed professional disposal service or an approved waste disposal facility.[2][7]
-
Never mix this compound waste with general laboratory or household trash.[2][8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of your this compound waste, following all local, regional, and national regulations.[4][9][10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. aptus.co.jp [aptus.co.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Rhodamine 123
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Rhodamine 123, a fluorescent dye commonly used in biological research. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). While comprehensive toxicological data is limited, it is imperative to handle this compound with care to minimize exposure. All personnel handling this compound must use the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | While specific permeation data for this compound is not readily available in standard chemical resistance charts, nitrile gloves are generally recommended for protection against a variety of chemicals in a laboratory setting. Double gloving is recommended when handling the pure compound or concentrated solutions. Gloves should be changed immediately if contamination is suspected. |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield | To protect against splashes of solutions or airborne powder particles. Standard safety glasses do not provide adequate protection. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated particulate respirator | Required when handling this compound in its powdered form to prevent inhalation of fine dust particles.[1] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes | To prevent skin contact with the chemical. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps for safe preparation, use, and disposal.
Experimental Protocols
Preparation of a Stock Solution:
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and solution preparation in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the powder to the solvent (e.g., DMSO or ethanol) to avoid generating dust.
-
Ensure the container is securely capped and the solution is fully dissolved before removing it from the fume hood.
Disposal Plan
Rhodamines are recognized as biohazards and are toxic to aquatic life, necessitating special disposal procedures.[2] Improper disposal can have long-lasting, detrimental effects on the environment.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Aqueous Waste Containing this compound | Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE (gloves, etc.) | Dispose of as hazardous waste in a designated, sealed container. |
All waste containing this compound must be disposed of through a licensed professional disposal service.[2] Do not mix with regular laboratory or household garbage. Ensure all waste containers are clearly labeled with the contents, including "this compound," and any other hazardous components.
By adhering to these guidelines, you contribute to a safe and responsible laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
